1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane
Description
The exact mass of the compound Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dichloro-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F13Si/c1-25(10,11)3-2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMVWQNRXVEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(CH3)Cl2, C9H7Cl2F13Si | |
| Record name | Silane, dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223797 | |
| Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)methyl dichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
73609-36-6 | |
| Record name | 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73609-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073609366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane: Properties, Reactivity, and Applications
This guide offers an in-depth analysis of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane, a specialized organosilane compound pivotal in the field of advanced materials and surface science. Designed for researchers, chemists, and materials scientists, this document elucidates the compound's fundamental chemical properties, core reactivity, and its primary applications, with a focus on the mechanistic principles that govern its function.
Core Identity and Molecular Structure
This compound belongs to the class of fluoroalkylsilanes (FAS). Its molecular architecture is amphiphilic in nature, featuring a highly reactive dichlorosilyl head group attached to a stable, low-energy perfluorinated tail via a methyl group and an ethylene spacer. This unique structure is the foundation of its utility in surface modification.
The reactive Si-Cl bonds serve as anchor points to hydroxylated surfaces, while the fluorinated tail imparts unique surface properties such as hydrophobicity and oleophobicity.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application. The high fluorine content significantly influences its density and refractive index.
| Property | Value | Source |
| CAS Number | 73609-36-6 | [1][2][3] |
| Molecular Formula | C₉H₇Cl₂F₁₃Si | [1][2] |
| Molecular Weight | 461.13 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 189-190 °C | [2] |
| Density | 1.55 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.3500 - 1.3550 | [4] |
Core Reactivity: Hydrolysis and Polycondensation
The most significant chemical characteristic of dichlorosilanes is their reactivity towards nucleophiles, particularly water. This reaction is not merely a side reaction but is the central mechanism for its application in forming polysiloxane coatings.
Mechanism: The process is initiated by the hydrolysis of the two chloro-silane bonds.[5][6] Each Si-Cl bond is replaced by a Si-OH (silanol) group, with the stoichiometric release of hydrogen chloride (HCl).[6] The resulting intermediate, a silanediol, is generally unstable and readily undergoes intermolecular condensation.[5] In this step, two silanol groups react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. Because the monomer is difunctional (contains two chlorine atoms), this condensation process proceeds linearly, forming long-chain polysiloxanes.[6]
This reactivity explains why the compound must be handled under anhydrous conditions to prevent premature polymerization.
Caption: Reaction pathway for the hydrolysis and polycondensation of the dichlorosilane.
Application in Surface Modification: Self-Assembled Monolayers (SAMs)
The primary application of this compound is the creation of ultra-thin, ordered molecular films known as self-assembled monolayers (SAMs) on various substrates.[2] These films dramatically alter the surface energy, rendering surfaces hydrophobic and oleophobic.[7][8]
Mechanism of Formation: The formation of a SAM is a spontaneous process driven by the chemical affinity of the dichlorosilyl headgroup for hydroxylated surfaces (e.g., glass, silicon wafers, metal oxides).[9] The Si-Cl bonds react with the surface -OH groups to form covalent Si-O-Substrate bonds. The adjacent silane molecules can then polymerize via their remaining chloro- and subsequently formed silanol groups, creating a linear polysiloxane chain covalently bonded to the surface. The long, fluorinated tails, due to their rigid and non-polar nature, orient themselves away from the surface, creating a dense, low-energy film.[9]
This process is leveraged in numerous high-technology fields:
-
Microelectronics: As an anti-stiction coating for microelectromechanical systems (MEMS).[9]
-
Optics: To create anti-reflective, anti-fogging, and easy-to-clean coatings on lenses and displays.[2]
-
Microfluidics: To create hydrophobic channels that control the flow and behavior of aqueous solutions in lab-on-a-chip devices.[2]
-
Corrosion Resistance: To form a protective barrier on metal surfaces, preventing interaction with corrosive agents.[7]
Experimental Protocol: SAM Formation on a Silicon Wafer
This protocol describes a standard, self-validating workflow for depositing a monolayer. The success of the coating is typically validated by measuring the static water contact angle, which should be >110° for a well-formed monolayer.
1. Substrate Preparation (Critical Step):
- Causality: The density of surface hydroxyl (-OH) groups is paramount for achieving a dense, covalently bonded monolayer.
- a. Sonication: Sonicate the silicon wafer substrate in sequential baths of acetone, then isopropanol (10 minutes each) to remove organic contaminants.
- b. Drying: Dry the substrate under a stream of dry nitrogen gas.
- c. Hydroxylation: Expose the substrate to an oxygen plasma or a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes. (Extreme caution is required for Piranha solution) . This step removes residual organics and generates a high density of surface hydroxyl groups.
- d. Final Rinse & Dry: Rinse copiously with deionized water and dry again with nitrogen. The substrate is now activated and should be used immediately.
2. Silanization (Deposition):
- Causality: The reaction must be performed in an anhydrous environment to prevent premature hydrolysis and polymerization of the silane in solution.
- a. Solution Preparation: In a nitrogen-filled glovebox, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).
- b. Immersion: Immerse the activated substrate in the silane solution for 1-2 hours at room temperature. The container should be sealed to prevent atmospheric moisture ingress.
3. Post-Deposition Treatment:
Causality: Rinsing removes physisorbed (non-covalently bonded) molecules, while curing cross-links and stabilizes the monolayer.
a. Rinsing: Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove excess silane.
b. Curing: Bake the coated substrate in an oven at 110-120°C for 30-60 minutes. This step drives off any remaining solvent and promotes the final condensation reactions to form a stable polysiloxane network on the surface.
Caption: Experimental workflow for the formation of a self-assembled monolayer (SAM).
Predictive Spectroscopic Characterization
While a dedicated public spectral database for this specific compound is sparse, its structure allows for a robust predictive analysis of its key spectroscopic features. This serves as a guideline for researchers performing quality control or reaction monitoring.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signal regions corresponding to the three types of C-H bonds.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| a | 0.8 - 1.2 | Singlet | Si-CH₃ | The methyl group is attached directly to silicon and has no adjacent protons, resulting in a singlet in the typical alkyl-silane region. |
| b | 0.9 - 1.4 | Multiplet (triplet of triplets) | Si-CH₂ -CH₂- | This methylene group is adjacent to the silicon and the second methylene group. It will be split by the two protons on the adjacent carbon. |
| c | 2.0 - 2.5 | Multiplet (triplet of triplets) | -CH₂-CH₂ -CF₂- | This methylene group is adjacent to the highly electronegative CF₂ group, shifting its signal significantly downfield. It will be split by the adjacent CH₂ protons and potentially show further complex splitting from the fluorine atoms (²J-HF coupling). |
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2950 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| 1250 - 1000 | C-F stretch | Fluoroalkane (strong) |
| 850 - 800 | Si-C stretch | Alkylsilane |
| 600 - 450 | Si-Cl stretch | Chlorosilane |
Safety, Handling, and Storage
This compound is a reactive and corrosive compound that requires stringent safety protocols.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[10][11]
-
Water Reactive: Reacts violently with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas.[12][13][14] This reaction is exothermic.
-
Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are destructive to the mucous membranes and upper respiratory tract.[11]
-
-
Handling:
-
All handling should be performed in a well-ventilated fume hood or under an inert atmosphere (e.g., nitrogen or argon gas).[2]
-
Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (Viton or nitrile), tightly fitting safety goggles, a face shield, and a lab coat are required.[10][12][15]
-
Use only dry glassware and anhydrous solvents.
-
Avoid all personal contact, including inhalation of vapors.[15]
-
-
Storage:
Conclusion
This compound is a powerful surface modification agent whose utility is derived directly from its dual chemical nature. The reactive dichlorosilyl group provides a robust mechanism for covalent attachment to surfaces, while the inert, low-energy perfluoroalkyl chain dictates the final surface properties. A thorough understanding of its hydrolytic reactivity is essential not only for its successful application in creating hydrophobic and oleophobic surfaces but also for ensuring its safe handling and storage. This compound will continue to be a vital tool in the development of advanced materials for electronics, optics, and biomedical devices.
References
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PubChem. (n.d.). 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane. National Center for Biotechnology Information. Retrieved from [Link]
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Xing, F. (n.d.). Understanding the Significance of 1h,1h,2h,2h-Perfluorooctyl Trichlorosilane in the Chemical Reagent Industry. LinkedIn. Retrieved from [Link]
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MySkinRecipes. (n.d.). (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane. Retrieved from [Link]
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Rochow, E. G. (2004). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 23(17), 3981–3992. Retrieved from [Link]
- Google Patents. (n.d.). US4609751A - Method of hydrolyzing chlorosilanes.
-
ResearchGate. (n.d.). Theoretical study of the hydrolysis of chlorosilane. Retrieved from [Link]
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PubMed. (2015). Formation of Cationic Silanols via Hydrolysis of Carbodiphosphorane-Stabilized Trichlorosilane. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). (n.d.). Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Hazards Identification. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Purification of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
Introduction: The Significance of Fluorinated Silanes
1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane, with the chemical formula C₉H₇Cl₂F₁₃Si, is a prominent member of the fluoroalkylsilane (FAS) family.[1] These compounds are of significant interest in materials science and surface chemistry due to their unique properties imparted by the presence of a perfluorinated alkyl chain. This structural motif bestows exceptional thermal and chemical stability, as well as both hydrophobic and oleophobic characteristics, making them invaluable for creating water- and oil-repellent surfaces.[1]
The primary application of this compound lies in its use as a surface treatment agent. It is employed to modify the surfaces of a wide range of materials, including glass, metals, and polymers, to create low-surface-energy coatings. These coatings are crucial in various high-technology applications, such as in the fabrication of microelectronics, where they can act as anti-stiction layers. The dichlorosilyl functional group allows for covalent anchoring to hydroxyl-terminated surfaces, forming robust and durable self-assembled monolayers (SAMs).
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering a detailed experimental protocol and insights into the underlying chemical principles.
Core Synthesis Pathway: Platinum-Catalyzed Hydrosilylation
The most direct and industrially relevant method for the synthesis of this compound is the hydrosilylation of a terminal fluoroalkene, specifically 1H,1H,2H,2H-perfluoro-1-octene (also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene), with methyldichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the alkene. The reaction is typically catalyzed by a platinum complex, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), which are known to be highly effective for this transformation.
The general reaction scheme is as follows:
Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the hydrosilylation of fluoroalkenes.
Materials and Equipment:
| Reagent/Equipment | Description |
| 1H,1H,2H,2H-perfluoro-1-octene | C₈H₃F₁₃, ≥97% purity |
| Methyldichlorosilane | CH₃SiHCl₂, ≥98% purity |
| Karstedt's catalyst | Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt |
| Anhydrous Toluene | Solvent, dried over molecular sieves |
| Three-neck round-bottom flask | 500 mL, oven-dried |
| Reflux condenser | With a drying tube (e.g., filled with CaCl₂) |
| Addition funnel | 100 mL, pressure-equalizing |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Inert gas supply | Nitrogen or Argon |
| Schlenk line or similar setup | For handling air- and moisture-sensitive reagents |
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus (three-neck flask, reflux condenser, and addition funnel) and flame-dry under a stream of inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Reactor: To the cooled flask, add 1H,1H,2H,2H-perfluoro-1-octene (e.g., 100 g, 0.28 mol) and anhydrous toluene (e.g., 150 mL) via cannula or a dry syringe.
-
Catalyst Addition: Add Karstedt's catalyst (e.g., 0.1 mL of a 2% solution) to the reaction mixture with stirring.
-
Reactant Addition: Charge the addition funnel with methyldichlorosilane (e.g., 35.5 g, 0.31 mol).
-
Reaction Initiation: Begin the dropwise addition of methyldichlorosilane to the stirred reaction mixture. The reaction is exothermic, and the temperature should be monitored. Maintain the reaction temperature between 40-50 °C. If necessary, use a water bath to control the temperature.
-
Reaction Completion: After the addition is complete (approximately 1-2 hours), continue stirring the reaction mixture at 50 °C for an additional 4-6 hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) by taking aliquots from the reaction mixture.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
Purification: Vacuum Distillation
The crude product obtained after the synthesis contains the desired this compound, any unreacted starting materials, and catalyst residues. Purification is crucial to obtain a high-purity product suitable for its intended applications. Fractional vacuum distillation is the most effective method for purifying this high-boiling point compound.
Experimental Protocol: Purification
Equipment:
| Equipment | Description |
| Distillation flask | 250 mL, round-bottom |
| Fractionating column | Vigreux or packed column |
| Distillation head with condenser | |
| Receiving flasks | Multiple, for collecting different fractions |
| Vacuum pump | Capable of reaching pressures below 10 mmHg |
| Cold trap | To protect the vacuum pump |
| Heating mantle with stirrer | |
| Manometer | To monitor the pressure |
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Still: Transfer the crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A cold trap (liquid nitrogen or dry ice/acetone) should be in place between the distillation apparatus and the vacuum pump.
-
Heating: Once a stable vacuum is achieved (e.g., 5-10 mmHg), begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial low-boiling fraction, which may contain residual solvent and unreacted methyldichlorosilane.
-
Main Fraction: As the temperature of the vapor rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point is approximately 189-190 °C at atmospheric pressure, so under vacuum, it will be significantly lower. [1] * High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues. The high-boiling residue will contain the catalyst and any polymeric byproducts.
-
-
Product Handling: The purified product is a colorless liquid and is moisture-sensitive. It should be stored under an inert atmosphere in a tightly sealed container.
Characterization of this compound
The identity and purity of the synthesized product can be confirmed by various analytical techniques.
Physicochemical Properties:
| Property | Value |
| CAS Number | 73609-36-6 [1] |
| Molecular Formula | C₉H₇Cl₂F₁₃Si [1] |
| Molecular Weight | 461.13 g/mol [1] |
| Boiling Point | 189-190 °C (at 760 mmHg) [1] |
| Density | 1.55 g/cm³ [1] |
| Appearance | Colorless liquid |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃):
-
A singlet for the methyl protons (Si-CH₃) around 0.5-1.0 ppm.
-
A multiplet for the methylene protons adjacent to the silicon atom (-CH₂-Si) around 1.0-1.5 ppm.
-
A multiplet for the methylene protons adjacent to the perfluoroalkyl chain (-CH₂-CF₂) around 2.0-2.5 ppm.
-
-
¹³C NMR (CDCl₃):
-
A signal for the methyl carbon (Si-CH₃) in the upfield region.
-
Signals for the two methylene carbons (-CH₂-CH₂-) in the aliphatic region.
-
Multiple signals for the perfluorinated carbons, likely showing complex splitting patterns due to C-F coupling.
-
-
FTIR (Neat):
-
Characteristic C-H stretching vibrations around 2900-3000 cm⁻¹.
-
Strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹.
-
Si-Cl stretching vibrations around 800-850 cm⁻¹ and 450-650 cm⁻¹.
-
Si-C stretching vibrations around 1250 cm⁻¹.
-
Safety and Handling
This compound is a reactive and hazardous chemical. It is crucial to handle it with appropriate safety precautions:
-
Moisture Sensitivity: The compound reacts with moisture, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas. All handling should be performed under an inert, dry atmosphere.
-
Corrosivity: Due to the presence of dichlorosilyl group and its reaction with moisture, the compound and its byproducts are corrosive and can cause severe skin and eye burns.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.
Conclusion
The synthesis of this compound via platinum-catalyzed hydrosilylation of 1H,1H,2H,2H-perfluoro-1-octene with methyldichlorosilane is a robust and efficient method. Careful control of reaction conditions and rigorous purification by vacuum distillation are essential to obtain a high-purity product. The unique properties of this fluorinated silane make it a valuable material for advanced surface modification applications. This guide provides a foundational understanding and a practical framework for the synthesis and purification of this important compound, intended to support researchers and professionals in the field of materials science and chemical synthesis.
References
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Gelest, Inc. (n.d.). (Tridecafluoro-1,1,2,2-tetrahydrooctyl)methyldichlorosilane. Retrieved from [Link]
-
PubChem. (n.d.). (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane. Retrieved from [Link]
- Google Patents. (2013). Fluorinated silane coating compositions for thin wafer bonding and handling.
-
van der Hilst, R. W., Talsma, H., & J. de Goeje, M. P. (1992). Hydrosilylation of 1-alkenes with dichlorosilane. Journal of Organometallic Chemistry, 434(1-2), 15-24. Retrieved from [Link]
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A Comprehensive Technical Guide to (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane
Abstract
This technical guide provides an in-depth analysis of (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane, a fluorinated organosilane compound of significant interest in materials science and surface chemistry. Central to its identity is a molecular weight of approximately 461.13 g/mol .[1][2][3] This document details its core physicochemical properties, common synthesis pathways, and mechanisms of action. It further explores its primary applications, focusing on the creation of functionalized surfaces with tailored wettability. Detailed protocols for its synthesis, surface modification, and safe handling are provided to equip researchers and industry professionals with the necessary knowledge for its effective and safe utilization.
Core Molecular and Physical Properties
(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane, identified by the CAS Number 73609-36-6, is a bifunctional molecule featuring a highly fluorinated, non-polar "tail" and a reactive dichlorosilyl "head" group.[1][2] This unique structure is the foundation of its utility as a surface modifying agent. The long perfluorinated chain imparts extremely low surface energy, leading to hydrophobic and oleophobic properties, while the methyldichlorosilyl group provides a reactive anchor for covalent attachment to hydroxylated surfaces.
The molecular formula of the compound is C₉H₇Cl₂F₁₃Si, which corresponds to a molecular weight of 461.13 g/mol .[1][2][3] A summary of its key quantitative properties is presented below.
Table 1: Physicochemical Properties of (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane
| Property | Value | Source(s) |
| Molecular Weight | 461.13 g/mol (also reported as 461.12 g/mol ) | [1][2][4][5] |
| Molecular Formula | C₉H₇Cl₂F₁₃Si | [1][4][5] |
| CAS Number | 73609-36-6 | [1][4] |
| Appearance | Colorless liquid | [6] |
| Density | 1.55 g/cm³ | [2][4][5] |
| Boiling Point | 189-190 °C or 76 °C* | [2][4][6] |
| Flash Point | 51 °C | [4][5][6] |
| Refractive Index | ~1.35 | [4][5][6] |
| Water Solubility | 4.8 µg/L at 20 °C (Practically insoluble) | [4][5][6] |
| Sensitivity | Highly sensitive to moisture; reacts violently with water | [4][5][7] |
*Note on Boiling Point: Significant variation exists in reported boiling points, which may be due to measurements at different pressures or potential impurities. Researchers should verify this property for their specific material.
Synthesis and Reaction Mechanisms
The primary industrial and laboratory synthesis route for (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane is the hydrosilylation of a fluorinated olefin with methyldichlorosilane.[6] This reaction involves the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bond of the olefin.
Causality of Experimental Choices:
-
Catalyst: A platinum-based catalyst, such as Karstedt's catalyst or Speier's catalyst, is essential. Platinum complexes facilitate the reaction by coordinating to the double bond of the olefin and activating the Si-H bond of the silane, thereby lowering the activation energy for the addition.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). This is critical because the reactant, methyldichlorosilane, and the product are both highly susceptible to hydrolysis.[4][5] Any moisture present will react with the Si-Cl bonds to form siloxanes and corrosive hydrochloric acid (HCl), reducing yield and creating hazardous byproducts.
Caption: Synthesis workflow for (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane.
Experimental Protocol: Laboratory-Scale Synthesis
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with an argon inlet, and a dropping funnel. The entire apparatus must be oven-dried or flame-dried before assembly to remove all traces of moisture.
-
Reagent Charging: Charge the flask with 1.0 equivalent of 1H,1H,2H-perfluoro-1-octene and anhydrous toluene.
-
Inerting: Purge the system with dry argon for 15-20 minutes.
-
Catalyst Addition: Add a catalytic amount (e.g., 10-20 ppm) of Karstedt's catalyst to the flask.
-
Reactant Addition: Add 1.1 equivalents of methyldichlorosilane to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30 minutes. The reaction is exothermic and may require cooling to maintain control.
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C and monitor the reaction's progress by FTIR, observing the disappearance of the Si-H stretching peak (around 2200 cm⁻¹).
-
Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final colorless liquid product.
Key Applications: Surface Modification
The primary application of this compound is the formation of Self-Assembled Monolayers (SAMs) on various substrates.[2] These SAMs create surfaces that are highly water- and oil-repellent.[2][3][8] This is particularly valuable in microfluidics, anti-fouling coatings, and moisture-proofing electronics.[2][3]
Mechanism of SAM Formation: The process relies on the reaction between the dichlorosilane head group and surface hydroxyl (-OH) groups present on substrates like silicon wafers, glass, or metal oxides.
-
Hydrolysis: The Si-Cl bonds are highly reactive and will hydrolyze with trace surface water to form silanols (Si-OH).
-
Condensation: These silanols then undergo a condensation reaction with the substrate's -OH groups, forming strong, covalent siloxane (Si-O-Substrate) bonds.
-
Cross-linking: Adjacent silane molecules can also cross-link via Si-O-Si bonds, creating a more robust and stable monolayer.
-
Self-Assembly: The long, fluorinated tails align due to van der Waals forces, creating a dense, ordered, and low-energy surface.
Caption: Experimental workflow for creating a Self-Assembled Monolayer (SAM).
Experimental Protocol: Surface Modification of a Silicon Wafer
-
Substrate Cleaning (Self-Validation): The quality of the SAM is critically dependent on the cleanliness of the substrate.
-
Cut a silicon wafer into desired coupon sizes.
-
Sonicate the coupons sequentially in acetone, isopropanol, and deionized water (10 minutes each) to remove organic contaminants.
-
Dry the coupons under a stream of nitrogen.
-
Activate the surface by either UV/Ozone treatment for 15 minutes or immersion in a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive) . This step generates a high density of hydroxyl groups.
-
Rinse extensively with deionized water and dry with nitrogen. A successful activation is validated by the surface being super-hydrophilic (water spreads completely).
-
-
Silanization:
-
Prepare a 1% (v/v) solution of (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane in an anhydrous solvent such as toluene or hexane inside a glovebox or moisture-free environment.
-
Immerse the cleaned and activated silicon coupons in the silane solution for 1-2 hours at room temperature.
-
-
Post-Deposition Cleaning:
-
Remove the coupons from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Sonicate briefly (1-2 minutes) in the same solvent to ensure a clean monolayer.
-
-
Curing/Annealing:
-
Dry the coated coupons with nitrogen.
-
Bake (anneal) the coupons in an oven at 110-120 °C for 30-60 minutes. This step drives off residual solvent and promotes further cross-linking within the monolayer, enhancing its stability.
-
-
Characterization: The final surface can be characterized by measuring the static water contact angle, which should be >110° for a successful hydrophobic modification.
Safety, Handling, and Disposal
(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane is a hazardous chemical that requires strict safety protocols. Its primary hazards are corrosivity and flammability , compounded by its violent reactivity with water.[4][5][7][9]
-
Corrosivity: The compound causes severe skin burns and eye damage.[7] Upon contact with moisture (e.g., in the air or on skin), it hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[10][11]
-
Flammability: The liquid and its vapor are flammable.[4]
-
Reactivity: It reacts violently with water and other protic solvents (e.g., alcohols).[7][9][10] This reaction is highly exothermic and produces large volumes of HCl gas.
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Flame-retardant lab coat.
-
Chemical splash goggles and a full-face shield.
-
Acid-resistant gloves (e.g., butyl rubber or a suitable laminate).
-
-
Handling: Use only glass or stainless steel equipment. Ensure all equipment is scrupulously dry. Grounding and bonding are necessary when transferring large quantities to prevent static discharge.[9] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials. The container must be kept tightly sealed under an inert atmosphere (e.g., argon).[1][2][3] Store away from incompatible materials like water, alcohols, bases, and oxidizing agents.[7][10]
Caption: Decision workflow for handling a chemical spill.
Protocol for Disposal
Do not dispose of this chemical directly. It must be quenched first.
-
Inert Dilution: In a fume hood, dilute the waste silane with a large volume of an inert, non-polar solvent like hexane or toluene.
-
Slow Quenching: Place the diluted solution in an ice bath. Slowly and dropwise, add a less reactive alcohol, such as isopropanol or tert-butanol, to the stirred solution. This will convert the dichlorosilane to less reactive alkoxysilanes. The reaction will still produce HCl, so proper ventilation is paramount.
-
Neutralization: After the reaction has subsided, slowly add the mixture to a solution of sodium bicarbonate or soda ash to neutralize the generated acid.
-
Final Disposal: The neutralized waste can now be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.
Conclusion
(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane is a powerful surface modification agent whose utility is derived directly from its unique molecular structure and a molecular weight of 461.13 g/mol . Its ability to form robust, low-energy self-assembled monolayers makes it indispensable in fields ranging from materials science to electronics. However, its significant reactivity and hazardous nature demand a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the foundational knowledge and practical procedures necessary for its effective and responsible application in a research and development setting.
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Self-assembled monolayers of 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane
An In-Depth Technical Guide to the Formation and Characterization of Self-Assembled Monolayers of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
Introduction: The Significance of Fluorinated Surfaces
The precise control of surface chemistry is a cornerstone of modern materials science, impacting fields from biomedical devices and microelectronics to anti-fouling coatings. Self-assembled monolayers (SAMs) offer a robust method for tailoring surface properties at the molecular level. Among the various molecules used for SAM formation, fluorinated organosilanes are of particular interest for their ability to create surfaces with exceptionally low energy, leading to pronounced hydrophobicity and oleophobicity.[1][2][3]
This guide focuses on this compound (PFOMDCS), a bifunctional silane uniquely suited for creating dense, cross-linked, and highly stable fluorinated monolayers. Its molecular structure, featuring a long perfluorinated tail and a dichlorosilane headgroup, allows it to covalently bond to hydroxylated surfaces, creating a durable, low-energy interface.[4] We will explore the fundamental mechanisms governing the formation of PFOMDCS SAMs, provide detailed experimental protocols for their deposition, and describe the key analytical techniques required to validate their quality and performance.
| Property | Value | Source |
| Chemical Formula | C₉H₇Cl₂F₁₃Si | [5] |
| Molecular Weight | 461.13 g/mol | [4] |
| CAS Number | 73609-36-6 | [5] |
| Boiling Point | 189-190 °C | [4] |
| Density | 1.55 g/cm³ | [4] |
| Appearance | Liquid | - |
| Key Feature | Dichloro functional headgroup enables extensive cross-linking | [6][7] |
Part 1: The Mechanism of PFOMDCS Self-Assembly
The formation of a stable PFOMDCS monolayer is a multi-step process driven by hydrolysis and condensation reactions. The presence of a thin layer of adsorbed water on the substrate surface is not a contaminant but a critical reactant for initiating the self-assembly process.[8] The mechanism can be understood in three primary stages:
-
Hydrolysis of the Dichlorosilane Headgroup: The process begins when the highly reactive silicon-chlorine bonds of the PFOMDCS molecule react with surface-adsorbed water or trace water in the solvent.[7] This reaction substitutes the two chlorine atoms with hydroxyl groups (silanols), releasing hydrochloric acid (HCl) as a byproduct.[9][10] This step is crucial as it transforms the precursor into a reactive, surface-active species.
-
Physisorption and Surface Organization: The hydrolyzed PFOMDCS molecules, now featuring polar silanol headgroups, adsorb onto the hydroxylated substrate surface (e.g., SiO₂, glass, mica) via hydrogen bonding. The long, hydrophobic perfluoroalkyl chains orient themselves away from the polar surface, driven by van der Waals interactions and the desire to minimize free energy.
-
Condensation and Covalent Immobilization: The final, stabilizing step involves two types of condensation reactions. First, the silanol groups of adjacent, organized PFOMDCS molecules react with each other to form strong, stable siloxane (Si-O-Si) bonds. This lateral polymerization is a key advantage of dichlorosilanes, creating a cross-linked network that enhances the monolayer's mechanical and thermal stability.[11] Simultaneously, the silanol groups of the PFOMDCS molecules react with the hydroxyl groups on the substrate surface, forming covalent bonds that anchor the monolayer firmly to the substrate.[12]
Part 2: Experimental Methodology
The quality of a SAM is critically dependent on meticulous experimental technique. The process can be broadly divided into substrate preparation, monolayer deposition, and post-deposition treatment.
Substrate Preparation: The Foundation for Quality
The goal of substrate preparation is to produce a clean, smooth surface rich in hydroxyl (-OH) groups, which act as anchoring sites for the silane molecules.[13] The choice of cleaning protocol depends on the substrate material. For silicon wafers and glass, a common and highly effective method is the use of "Piranha" solution.
Detailed Protocol: Piranha Cleaning for Silicon/Glass Substrates
-
Safety First: Piranha solution (typically a 3:1 to 7:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely corrosive and energetic. It reacts violently with organic materials. Always use a fume hood, and wear appropriate personal protective equipment (heavy-duty acid gloves, lab coat, splash goggles, and a face shield). Warning: Never mix hydrogen peroxide and an organic solvent. Never store Piranha solution in a sealed container.
-
Preparation: In a clean glass beaker, slowly and carefully add the hydrogen peroxide to the sulfuric acid. The reaction is exothermic and the solution will become very hot.
-
Immersion: Using clean, non-metallic tweezers, fully immerse the substrates in the hot Piranha solution for 15-30 minutes. This step removes organic residues and hydroxylates the surface.
-
Rinsing: Carefully remove the substrates and rinse them copiously with deionized (DI) water (18.2 MΩ·cm).
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Final Activation (Optional but Recommended): Immediately before deposition, a 5-10 minute treatment in an oxygen plasma or UV-Ozone cleaner can further activate the surface, ensuring a high density of hydroxyl groups.
-
Immediate Use: The activated substrates are highly reactive and susceptible to contamination. They should be used for SAM deposition immediately after preparation.
Monolayer Deposition: Solution vs. Vapor Phase
PFOMDCS SAMs can be deposited using either solution-phase or vapor-phase methods. The choice depends on factors like desired film quality, reproducibility, and available equipment.[14][15] Vapor-phase deposition often yields more uniform and reproducible monolayers with fewer aggregates, but requires more specialized vacuum equipment.[12][16]
Solution-Phase Deposition
This method involves immersing the prepared substrate in a dilute solution of PFOMDCS in an anhydrous organic solvent.
Detailed Protocol: Solution-Phase Deposition of PFOMDCS
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as toluene or hexane. The absence of excess water is critical to prevent premature polymerization of the PFOMDCS in the bulk solution, which leads to surface aggregates.
-
Solution Preparation: In a clean, dry container inside a glovebox or under an inert atmosphere (e.g., argon or nitrogen), prepare a dilute solution of PFOMDCS (typically 0.1% to 1% by volume).
-
Deposition: Place the freshly cleaned and activated substrate into the PFOMDCS solution. The deposition is typically carried out for 30 minutes to 2 hours at room temperature. The container should be sealed to prevent atmospheric moisture contamination.
-
Rinsing: After deposition, remove the substrate and immediately rinse it thoroughly with fresh anhydrous solvent to remove any physisorbed (non-covalently bonded) molecules.
-
Sonication (Optional): A brief sonication (1-2 minutes) in fresh solvent can help remove any weakly bound aggregates.
-
Curing: To complete the condensation reactions and drive off residual water, bake the coated substrate in an oven at 110-120°C for 30-60 minutes.
Part 3: Characterization and Validation
Characterizing the resulting monolayer is essential to confirm its presence, quality, and properties. The three primary techniques for this are contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Contact Angle Goniometry: Assessing Surface Energy
Contact angle measurement is the most direct method to verify the hydrophobicity of the surface, which is a primary indicator of a successful fluorinated SAM.[17] A high water contact angle confirms the low surface energy imparted by the perfluoroalkyl chains.
| Measurement Type | Typical Value Range | Significance |
| Static Water Contact Angle | 110° - 120° | Indicates a highly hydrophobic surface, confirming the presence of the SAM.[18][19] |
| Advancing Contact Angle | > 115° | Represents the maximum contact angle, measured on a pristine, uniform surface.[20] |
| Receding Contact Angle | > 90° | The minimum contact angle; a large difference from the advancing angle (hysteresis) can indicate defects or heterogeneity.[21] |
| Roll-off Angle | < 10° | A low roll-off angle for a water droplet indicates low adhesion and a uniform surface, approaching superhydrophobicity.[17] |
Detailed Protocol: Static Contact Angle Measurement
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Placement: Place the PFOMDCS-coated substrate on the sample stage.
-
Droplet Deposition: Gently dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture & Analysis: Immediately capture a high-quality image of the droplet profile. Use the instrument's software to analyze the image and calculate the angle formed at the three-phase (solid-liquid-vapor) contact line.
-
Multiple Measurements: Perform measurements at several different locations on the substrate to assess uniformity and calculate an average value and standard deviation.
X-ray Photoelectron Spectroscopy (XPS): Verifying Chemical Composition
XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top 5-10 nm of a surface.[22] It is used to confirm the covalent attachment and chemical integrity of the PFOMDCS monolayer.
Expected XPS Signatures:
-
F 1s: A strong peak around 689 eV is the definitive signature of the C-F bonds in the perfluoroalkyl tail.[23]
-
C 1s: The high-resolution C 1s spectrum will be complex. It should show distinct components corresponding to the -CF₃ group (~293.5 eV), the main -CF₂- chain (~291.5 eV), the -CH₂- groups adjacent to the fluorinated chain (~286 eV), and the Si-CH₃ group (~284.8 eV).[24] The absence of a significant signal from the underlying substrate (e.g., Si 2p from a silicon wafer) can indicate a dense, complete monolayer.
-
Si 2p: A peak corresponding to the Si-O-C/Si-O-Si environment of the monolayer will be present around 102-103 eV, shifted from the substrate's bulk silicon (99.3 eV) and silicon dioxide (103.3 eV) peaks.[25]
-
O 1s: A signal around 532.5 eV will correspond to the Si-O-Si and Si-O-Substrate bonds.
| Element (Region) | Approximate Binding Energy (eV) | Assignment |
| F 1s | 689.0 | C-F bonds in the perfluoroalkyl chain |
| C 1s | 293.5 | -C F₃ terminal group |
| C 1s | 291.5 | -C F₂- backbone |
| C 1s | 286.0 | -C H₂-CH₂- spacer |
| C 1s | 284.8 | Si-C H₃ group and adventitious carbon |
| Si 2p | 102.5 | Si -O bonds in the siloxane network |
| O 1s | 532.5 | Si-O -Si and Si-O -Substrate linkages |
Atomic Force Microscopy (AFM): Assessing Morphology and Uniformity
AFM is a high-resolution imaging technique that provides topographical information about the surface.[26] For SAMs, it is invaluable for assessing monolayer uniformity, identifying defects like pinholes or aggregates, and measuring surface roughness.[25][27] A high-quality PFOMDCS SAM should appear smooth and uniform, with a root-mean-square (RMS) roughness not significantly greater than that of the underlying substrate.[28] The presence of large, irregular islands can indicate that polymerization occurred in the solution before deposition, a consequence of excess moisture in the solvent.[12]
Conclusion
The formation of a self-assembled monolayer of this compound is a powerful technique for creating robust, low-energy surfaces. Success hinges on a systematic and well-controlled process that begins with immaculate substrate preparation to ensure a reactive, hydroxylated surface. The choice between solution- and vapor-phase deposition allows for flexibility based on available resources and desired film quality, with the dichlorosilane headgroup providing a distinct advantage in forming a stable, cross-linked network. Rigorous characterization using contact angle goniometry, XPS, and AFM is not merely a final step but an integral part of the process, providing the necessary feedback to validate the monolayer's quality and ensure its performance in demanding applications.
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Grey, L. H., et al. (2024). Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. Coatings, 14(2), 198. [Link]
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ResearchGate. (2012). Frictional Responses of Octadecyltrichlorosilane (OTS) and 1H, 1H, 2H, 2H-Perfluorooctyltrichlorosilane (FOTS) Monolayers Self-assembled on Aluminium over Six Orders of Contact Length Scale. [Link]
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MDPI. (2019). In Situ Atomic Force Microscopy Studies on Nucleation and Self-Assembly of Biogenic and Bio-Inspired Materials. [Link]
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Dongye Chemical. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. [Link]
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Surface energy of 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane coatings
An In-Depth Technical Guide to the Surface Energy of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) Coatings
Abstract
This technical guide provides a comprehensive overview of this compound (PFOMS) coatings, focusing on the principles and measurement of their characteristic ultra-low surface energy. PFOMS is an organosilane compound that readily forms self-assembled monolayers (SAMs) on various substrates, imparting exceptional hydrophobic and oleophobic properties. This guide is designed for researchers, materials scientists, and drug development professionals who utilize or develop functionalized surfaces. We will delve into the molecular mechanism of SAM formation, present a detailed, self-validating experimental protocol for coating preparation, and provide a step-by-step guide to characterizing surface free energy using contact angle measurements. The causality behind experimental choices is emphasized to ensure both reproducibility and a deep understanding of the underlying surface chemistry.
Section 1: Introduction to Low Surface Energy Coatings
The Concept of Surface Energy: Why It Matters
Surface free energy (SFE) is a fundamental property of a material that quantifies the excess energy at its surface compared to the bulk. This energy arises from the non-ideal coordination environment of surface molecules, which have fewer neighboring bonds than molecules in the material's interior. In practice, SFE governs a material's wettability, adhesion, and general interaction with its environment. Surfaces with high SFE are easily wetted by liquids, while materials with low SFE, like the coatings discussed herein, repel liquids.[1] This property is critical for applications requiring moisture protection, anti-fouling, self-cleaning, and controlled fluidic behavior.[1][2]
The Role of Fluorination in Achieving Ultra-Low Surface Energy
The key to achieving exceptionally low surface energy lies in the strategic use of fluorine. The high electronegativity and low polarizability of the carbon-fluorine bond, combined with the dense packing of fluorine atoms along a carbon backbone, create a surface with extremely weak intermolecular forces (van der Waals forces).[3] A surface terminated with trifluoromethyl (–CF₃) groups exhibits one of the lowest surface energies known.[4] Fluorinated organosilanes like PFOMS leverage this principle by tethering a long perfluorinated chain to a reactive silane head, allowing the creation of a stable, low-energy surface on a variety of materials.[5]
Introduction to this compound (PFOMS)
PFOMS is a bifunctional molecule designed for surface modification. Its structure consists of two primary components:
-
A Reactive Headgroup: The methyldichlorosilyl (–Si(CH₃)Cl₂) group is highly reactive towards hydroxyl (–OH) groups present on the surface of substrates like glass, silicon, and many metal oxides.
-
A Low-Energy Tail: The 1H,1H,2H,2H-perfluorooctyl (–CH₂CH₂(CF₂)₅CF₃) chain is a long, fluorinated appendage that, once the molecule is anchored to a surface, orients away from it to create a new, fluorine-rich interface.
This dual nature allows PFOMS to form a durable, covalently bonded, and highly repellent coating.[6]
Section 2: The Mechanism of PFOMS Self-Assembled Monolayer (SAM) Formation
The formation of a PFOMS coating is not merely a physical deposition; it is a chemical reaction known as silanization that results in a highly organized Self-Assembled Monolayer (SAM).[5][7] This process ensures a durable coating that is covalently bonded to the substrate.
The Principle of Silanization on Hydroxylated Surfaces
The entire process is predicated on the presence of hydroxyl (–OH) groups on the substrate surface. Materials like glass (SiO₂), silicon wafers with a native oxide layer, and many metal oxides are naturally hydroxylated. For other materials, a surface activation step is required to generate these reactive sites. The dichlorosilane head of PFOMS is highly susceptible to hydrolysis and subsequent condensation with these surface hydroxyls.
Step-by-Step Reaction Mechanism: Hydrolysis and Condensation
The formation of the SAM proceeds via a two-step mechanism, often initiated by trace amounts of water on the substrate surface or in the deposition solvent.
-
Hydrolysis: The two silicon-chlorine (Si–Cl) bonds are unstable in the presence of water and rapidly hydrolyze to form silanol (Si–OH) groups. Hydrogen chloride (HCl) is released as a byproduct.
-
Condensation: The newly formed silanol groups on the PFOMS molecule react with the hydroxyl groups on the substrate surface, forming stable silicon-oxygen-silicon (Si–O–Si) covalent bonds.[8] A water molecule is released for each bond formed. Neighboring PFOMS molecules can also cross-link with each other, creating a robust, networked monolayer.
Section 3: Characterization of Surface Energy – Theoretical and Practical Foundations
Defining Wettability: The Contact Angle and Young's Equation
The most direct way to assess surface energy is by measuring the contact angle (θ) of a liquid droplet on the solid surface.[9] The contact angle is the angle formed at the three-phase (solid, liquid, gas) interface. The relationship between the interfacial tensions is described by Young's Equation:
γSV = γSL + γLV cos(θ)
Where:
-
γSV is the solid-vapor interfacial tension (the solid's surface free energy).
-
γSL is the solid-liquid interfacial tension.
-
γLV is the liquid-vapor interfacial tension (the liquid's surface tension).
A high contact angle (>90°) indicates poor wetting and a low surface energy (hydrophobicity), while a low contact angle (<90°) signifies good wetting and high surface energy.[5]
From Contact Angle to Surface Free Energy (SFE)
While Young's equation provides the theoretical framework, it contains two unknowns (γSV and γSL), making it impossible to solve directly from a single contact angle measurement. To overcome this, models have been developed that break down the surface energy into components representing different types of intermolecular forces.
The Owens-Wendt-Rabel-Kaelble (OWRK) Method
The OWRK method is a widely used approach that splits the surface energy of both the solid and the liquid into two components: a dispersive component (γd) and a polar component (γp).[10][11]
γ = γd + γp
The OWRK method relates these components to the contact angle through the following equation:
(1 + cosθ)γL = 2(√γSdγLd + √γSpγLp)
To solve for the two unknowns (γSd and γSp), one must measure the contact angle of at least two different liquids with known dispersive and polar components.[11][12] Typically, one highly polar liquid (like deionized water) and one highly dispersive liquid (like diiodomethane) are used.
Section 4: Experimental Protocol for PFOMS Coating and Characterization
This section provides a field-proven, self-validating protocol. The causality for each step is explained to empower the researcher to troubleshoot and adapt the methodology.
Objective
To prepare a robust, low-surface-energy PFOMS coating on a silicon wafer substrate and to quantitatively determine its surface free energy using the OWRK method.
Materials and Reagents
-
Substrate: Prime-grade silicon wafers with native oxide.
-
Cleaning: Acetone (ACS grade), Isopropanol (ACS grade), Deionized (DI) water (>18 MΩ·cm).
-
Activation: Laboratory plasma cleaner (optional but recommended).
-
Silane: this compound (PFOMS).
-
Solvent: Anhydrous hexane or toluene.
-
Test Liquids: High-purity deionized water, Diiodomethane (99%).
-
Equipment: Spin coater or desiccator for vapor deposition, hot plate, contact angle goniometer.
Step-by-Step Workflow
Step 1: Substrate Preparation and Cleaning
-
Causality: This is the most critical step. The silanization reaction depends on a pristine, hydroxylated surface. Organic residues will lead to a patchy, non-uniform coating with poor adhesion.
-
Protocol:
-
Sonicate the silicon wafer in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the wafer under a stream of high-purity nitrogen gas.
-
Step 2: Surface Activation
-
Causality: While silicon wafers have a native hydroxyl layer, plasma treatment dramatically increases the density of –OH groups, leading to a more densely packed and stable SAM.
-
Protocol:
-
Place the cleaned, dry wafer in a plasma cleaner.
-
Treat with an oxygen or air plasma for 2-5 minutes according to the manufacturer's instructions. The surface should be immediately hydrophilic (a water droplet will spread completely).
-
Use the activated substrate immediately for the next step.
-
Step 3: PFOMS Deposition (Liquid-Phase Method)
-
Causality: This method uses a dilute solution to deposit the silane. The anhydrous solvent is crucial because excess water in the solution can cause the PFOMS to polymerize before it reaches the substrate, resulting in a rough, non-uniform film.
-
Protocol:
-
Prepare a 1% (v/v) solution of PFOMS in anhydrous hexane in a glove box or moisture-free environment.
-
Immerse the plasma-activated wafer in the PFOMS solution for 30 minutes at room temperature.[13]
-
Alternatively, use spin coating for more uniform deposition.
-
Step 4: Curing and Rinsing
-
Causality: Curing completes the condensation reaction and drives off any remaining water. Rinsing removes any physisorbed (non-covalently bonded) silane molecules, ensuring that the final surface properties are solely from the SAM.
-
Protocol:
-
Remove the wafer from the solution and rinse thoroughly with fresh anhydrous hexane to remove excess silane.
-
Dry with nitrogen gas.
-
Cure the coated wafer on a hotplate at 100-120°C for 1 hour.[13]
-
Self-Validation and Quality Control
A successful coating is immediately apparent. After curing, place a droplet of DI water on the surface. It should bead up with a very high contact angle (>110°), indicating a successful hydrophobic modification. If the droplet wets the surface, review the cleaning, activation, and solvent anhydrousness steps.
Contact Angle Measurement Protocol
-
Ensure the contact angle goniometer is calibrated and the surface is level.
-
Place the cured PFOMS-coated wafer on the sample stage.
-
Using a high-precision syringe, dispense a 3-5 µL droplet of DI water onto the surface.
-
Capture the image and use the software's fitting algorithm (e.g., Young-Laplace) to measure the static contact angle.
-
Repeat the measurement at five different locations on the surface and average the results.
-
Thoroughly clean the surface with isopropanol and dry it with nitrogen.
-
Repeat steps 3-5 using diiodomethane as the test liquid.
Section 5: Expected Results and Data Interpretation
The data gathered from contact angle measurements can be used to calculate the surface free energy of the PFOMS coating.
Quantitative Data Summary
The following tables provide the necessary data for the OWRK calculation and representative results for a well-formed PFOMS SAM.
Table 1: Surface Tension Properties of Test Liquids at 20°C
| Liquid | Total (γL) | Dispersive (γLd) | Polar (γLp) |
|---|---|---|---|
| Deionized Water | 72.8 | 21.8 | 51.0 |
| Diiodomethane | 50.8 | 50.8 | 0 |
Values in mN/m
Table 2: Representative Contact Angle Data on a PFOMS Coating
| Test Liquid | Average Contact Angle (θ) |
|---|---|
| Deionized Water | ~115° |
| Diiodomethane | ~95° |
Calculated Surface Free Energy
By solving the two simultaneous OWRK equations using the data from the tables above, we can determine the SFE components of the PFOMS surface.
Table 3: Calculated Surface Free Energy of a PFOMS Coating
| Component | Surface Free Energy (mN/m) |
|---|---|
| Dispersive (γSd) | ~10.5 |
| Polar (γSp) | ~0.3 |
| Total (γS) | ~10.8 |
This extremely low total SFE value, which is significantly lower than that of Teflon (PTFE) at ~18 mN/m, confirms the highly repellent nature of the PFOMS coating.[4] The near-zero polar component indicates the surface is almost entirely non-polar, which is expected from the fluorinated tail groups.
Section 6: Applications and Significance
The ability to create robust, ultra-low surface energy coatings has profound implications across various scientific fields:
-
Drug Development & Biotechnology: PFOMS and similar coatings can be used to create anti-fouling surfaces on biosensors, microplates, and medical implants, preventing non-specific protein adsorption and improving assay accuracy.
-
Microfluidics: The hydrophobic nature of these coatings is essential for creating "digital microfluidic" chips where discrete droplets can be manipulated without wetting the channel walls.[5]
-
Electronics: They provide excellent moisture barrier coatings for sensitive electronic components, preventing corrosion and short circuits.[1]
-
Research Tools: Coating glass slides and coverslips can prevent cell adhesion in certain experiments or facilitate the handling of precious liquid samples by minimizing surface retention.
Section 7: Conclusion
Coatings derived from this compound represent a powerful tool for surface engineering. Through a well-understood silanization mechanism, PFOMS forms a covalently bonded, self-assembled monolayer that dramatically lowers the surface free energy of a substrate. This guide has detailed the theoretical underpinnings, provided a robust experimental protocol for both deposition and characterization via contact angle goniometry, and interpreted the resulting data. The exceptionally low SFE, dominated by dispersive forces, makes these coatings ideal for a wide range of high-performance applications where liquid repellency and surface inertness are paramount.
Section 8: References
-
Suneco Chemical. 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane Manufacturers & Suppliers.
-
Benchchem. 1h,1h,2h,2h-Perfluorooctyltriethoxysilane vs. octadecyltrichlorosilane for hydrophobic coatings.
-
Dongye Chemical. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide.
-
N/A. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety. (2023-11-16).
-
ResearchGate. Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen | Request PDF. (2025-08-06).
-
ChemicalBook. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. (2019-12-20).
-
MDPI. Optimization of a Low Surface Energy Coating for Enhanced Water Resistance and Condensation Suppression. (2024-10-28).
-
ResearchGate. (PDF) Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. (2025-08-07).
-
N/A. Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches.
-
NIH. Preparation and Characterization of Perfluoropolyether-Silane@Ethye Cellulose Polymeric Microcapsules - PMC. (2024-01-05).
-
MDPI. Structural and Functional Properties of Fluorinated Silica Hybrid Barrier Layers on Flexible Polymeric Foil.
-
ResearchGate. How can I calculate surface energy from contact angle measurement?. (2017-09-23).
-
NIH. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC. (2023-09-28).
-
Nanoscience Instruments. Surface Free Energy (SFE).
-
Nanoscience Instruments. Contact Angle Measurements and Wettability.
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- 6. 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane Manufacturers & Suppliers [sunecochemical.com]
- 7. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 8. Preparation and Characterization of Perfluoropolyether-Silane@Ethye Cellulose Polymeric Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanoscience.com [nanoscience.com]
- 10. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 11. nanoscience.com [nanoscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane is a fluorinated organosilane of significant interest for surface modification, offering properties such as hydrophobicity and oleophobicity. Its utility in advanced applications, including in the biomedical and pharmaceutical fields, is intrinsically linked to its thermal stability. This guide provides a comprehensive analysis of the thermal behavior of this compound, drawing upon data from analogous structures and fundamental principles of organosilane and organofluorine chemistry. While direct experimental data for this specific molecule is not widely available in public literature, this document synthesizes existing knowledge to provide a robust framework for its handling, application, and future research. We will explore the theoretical underpinnings of its stability, anticipated decomposition pathways, and the analytical techniques essential for its characterization.
Introduction: The Significance of Thermal Stability in Fluoroalkylsilanes
Organofluorine compounds are integral to modern drug development, largely due to the unique properties conferred by the carbon-fluorine bond. This bond is the strongest single bond in organic chemistry, imparting high thermal and oxidative stability to molecules.[1] This enhanced stability can translate to improved metabolic resistance and longer shelf-life for pharmaceutical compounds.[2][3][4] this compound combines the robustness of a perfluoroalkyl chain with the reactive utility of a dichlorosilyl group, making it a valuable reagent for creating stable, functionalized surfaces.
The thermal stability of this silane is a critical parameter that dictates its processing window, operational limits in devices, and its behavior under various stress conditions. For researchers in drug development, understanding the thermal thresholds of such molecules is crucial for formulation, sterilization, and ensuring the integrity of functionalized surfaces on drug delivery systems or diagnostic tools.
Physicochemical Properties and Predicted Thermal Behavior
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not readily found in peer-reviewed literature, we can infer its thermal behavior from its structural components and data from closely related compounds.
Key Structural Features Influencing Thermal Stability:
-
Perfluoroalkyl Chain: The C-F bonds in the perfluorooctyl tail are exceptionally strong, contributing significantly to the overall thermal stability of the molecule.[1]
-
Si-C Bond: The silicon-carbon bond linking the alkyl chain to the silicon atom is a potential site for thermal cleavage.
-
Si-Cl Bonds: The silicon-chlorine bonds are hydrolytically unstable but are also susceptible to thermal cleavage.
-
Si-CH3 Bond: The presence of a methyl group instead of a third chlorine atom (as in the trichloro analogue) will influence the steric and electronic environment around the silicon atom, potentially altering decomposition pathways.
Based on studies of analogous compounds, such as 1H,1H,2H,2H-perfluorooctyltrichlorosilane self-assembled monolayers, we can anticipate a multi-stage thermal degradation process. The conformational order of the perfluoroalkyl chains may be disrupted at temperatures around 150-330°C (423-603 K), with irreversible decomposition of the molecule occurring at temperatures exceeding 330°C (603 K).[5] Furthermore, general guidance for gamma-substituted silanes suggests they can withstand short-term processing temperatures up to 350°C.[6][7]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane |
| CAS Number | 73609-36-6 | 102488-47-1 |
| Molecular Formula | C₉H₇Cl₂F₁₃Si | C₁₀H₁₀ClF₁₃Si |
| Molecular Weight | 461.13 g/mol | 440.70 g/mol |
| Boiling Point | 189-190°C | Not available |
| Density | 1.55 g/cm³ | Not available |
Data sourced from commercial supplier information.[8][9]
Potential Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to be a complex process with multiple competing pathways. The specific products will depend on the conditions, particularly the presence or absence of oxygen.
In an Inert Atmosphere (Pyrolysis):
Under pyrolytic conditions, decomposition is likely initiated by the cleavage of the weakest bonds. Potential primary decomposition steps include:
-
Si-C Bond Homolysis: Cleavage of the Si-C bond to form a perfluorooctyl radical and a methyldichlorosilyl radical.
-
HCl Elimination: Intramolecular elimination of hydrogen chloride.
-
Formation of Silylenes: Subsequent reactions could lead to the formation of highly reactive silylene intermediates, such as SiCl₂ or MeSiCl.
In an Oxidative Atmosphere (Combustion):
In the presence of oxygen, the decomposition products will be oxidized. Based on safety data for related compounds, the expected combustion products include:
-
Carbon oxides (CO, CO₂)
-
Hydrogen fluoride (HF)
-
Hydrogen chloride (HCl)
-
Silicon dioxide (SiO₂)
-
Potentially phosgene (COCl₂) in oxygen-deficient conditions.
The following diagram illustrates a simplified potential decomposition pathway in an inert atmosphere.
Caption: Simplified potential pyrolysis pathway.
Experimental Methodologies for Thermal Analysis
A thorough investigation of the thermal stability of this compound would employ a combination of analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the onset temperature of decomposition and the quantitative mass loss at different stages.
Experimental Protocol for TGA:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) to establish an inert atmosphere. For oxidative studies, a mixture of inert gas and oxygen or synthetic air would be used.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (T_onset), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residual mass.
Caption: Thermogravimetric Analysis (TGA) workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of the liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, boiling, some decompositions) and exothermic (e.g., crystallization, some decompositions) peaks. The onset temperature and peak area (enthalpy) of these transitions provide valuable thermodynamic data.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the specific decomposition products, Py-GC-MS is the technique of choice.[10][11][12][13] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol for Py-GC-MS:
-
Sample Preparation: A very small amount of the sample (microgram range) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 600 °C) in the pyrolysis unit, which is directly coupled to the GC inlet.
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and fragmentation patterns.
Caption: Pyrolysis-GC-MS (Py-GC-MS) workflow.
Implications for Research and Drug Development
The high thermal stability imparted by the perfluoroalkyl chain makes this compound an attractive candidate for applications where thermal stress is a factor.
-
Sterilization: Medical devices and drug delivery systems often require sterilization by methods such as autoclaving or dry heat. The thermal stability of surface coatings derived from this silane is critical to ensure they maintain their integrity and functionality after such processes.
-
Manufacturing and Processing: In the fabrication of microfluidic devices or sensors for biomedical applications, various heating steps may be involved. A thermally stable surface modification ensures that the desired surface properties are not compromised during manufacturing.
-
Long-Term Stability: For implantable devices or long-term drug delivery formulations, the chemical and thermal stability of all components is paramount to ensure consistent performance and prevent the leaching of degradation products. The robust nature of the C-F and Si-O-Si bonds (formed after hydrolysis and condensation) contributes to this long-term stability.[14]
Conclusion
While direct, comprehensive thermal analysis data for this compound is not extensively published, a strong understanding of its likely thermal behavior can be constructed from the analysis of its structural components and data from analogous compounds. The perfluoroalkyl chain confers significant thermal stability, with decomposition likely initiated at the weaker Si-C and Si-Cl bonds at temperatures exceeding 300°C. A combination of TGA, DSC, and Py-GC-MS provides the necessary toolkit for a full experimental characterization of its thermal properties. For professionals in drug development and related fields, a thorough understanding of the thermal stability of this and similar functional silanes is essential for the rational design and reliable performance of advanced materials and devices.
References
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Biologically Active Organofluorine Compounds. (n.d.). In SciSpace. Retrieved from [Link]
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Gelest, Inc. (2006). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]
-
Ishikawa, N. (Ed.). (2021). General Aspects of Organofluorine Compounds. Retrieved from [Link]
-
Gelest, Inc. (n.d.). High-heat silane coupling agents are an aid to resin processing. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silanes. Retrieved from [Link]
-
Wang, Z., et al. (2021). Occurrence and Degradation Potential of Fluoroalkylsilane Substances as Precursors of Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(15), 10476–10486. [Link]
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Yanagisawa, H., et al. (2025). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. Discover Chemistry, 2(1), 2. [Link]
-
Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]
-
O'Hagan, D. (2008). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(43), 27793–27803. [Link]
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O'Hagan, D. (2008). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(43), 27793–27803. [Link]
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Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]
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Wang, Z., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]
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Wang, Z., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629–5644. [Link]
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Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Gelest. (n.d.). Gelest. Retrieved from [Link]
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EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]
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Devaprakasam, D., et al. (2004). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Langmuir, 20(4), 1329–1334. [Link]
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Wang, Z., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]
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CD Formulation. (n.d.). Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film. Retrieved from [Link]
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Li, Y., et al. (2025). Degradation kinetics, pathways, transformation products, and toxicity assessment of fluorochloridone in agricultural soils. Journal of Hazardous Materials, 481, 131175. [Link]
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Chadha, U., & S. R. Chakravarthy. (2017). Thermal decomposition of ammonium perchlorate—A TGA-FTIR-MS study: Part II. Thermochimica Acta, 655, 216-226. [Link]
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Chemical Resistance of Surfaces Treated with 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) is a bifunctional organosilane used to create highly robust, low-energy surfaces on a variety of substrates. Through a self-assembling process, it forms a covalently bonded monolayer that exhibits exceptional hydrophobic and oleophobic properties. This guide provides a detailed technical overview of the chemical principles, application methodologies, and chemical resistance characteristics of PFOMS-treated surfaces. We will explore the mechanism of surface modification, detail validated experimental protocols for coating and testing, and present quantitative data on the performance of these coatings against a range of chemical agents. This document is intended for researchers, scientists, and drug development professionals who require chemically inert and non-wetting surfaces for demanding applications, such as in microfluidics, high-throughput screening, and sensitive analytical instrumentation.[1]
Introduction: The Need for Chemically Inert Surfaces
In many advanced scientific fields, particularly in drug discovery and development, the interaction between a surface and a liquid sample can be a critical point of failure or a source of experimental variability. Non-specific binding, sample carryover, and degradation of surfaces by harsh reagents can compromise data integrity and device longevity. Surface modification with fluorinated organosilanes, such as PFOMS, offers a powerful solution.[2]
PFOMS belongs to a class of compounds that can form self-assembled monolayers (SAMs) on hydroxyl-terminated surfaces like glass, silicon, and many metal oxides.[3] The resulting surface is characterized by a densely packed layer of highly fluorinated alkyl chains, which imparts extremely low surface energy.[4] This low energy is the primary driver for the surface's resistance to wetting by both aqueous and organic liquids, a property that underpins its broad chemical resistance.[5][6] This guide serves as a practical and theoretical resource for professionals seeking to leverage these properties in their work.
The Mechanism of Covalent Surface Modification
The efficacy of PFOMS as a surface modifying agent stems from the dual functionality of its molecule: a reactive dichlorosilane head group and an inert, repellent perfluorinated tail. The modification process occurs in two primary, near-simultaneous steps: hydrolysis and condensation.
-
Hydrolysis: The two chlorine atoms on the silicon head group are highly reactive towards water. In the presence of trace amounts of surface-adsorbed water or atmospheric moisture, the Si-Cl bonds are hydrolyzed to form reactive silanol (Si-OH) groups. This reaction releases hydrochloric acid (HCl) as a byproduct.[7][8]
-
Condensation: The newly formed silanol groups readily react (condense) with hydroxyl groups (-OH) present on the substrate surface (e.g., Si-OH on glass). This forms a highly stable, covalent siloxane bond (Si-O-Si) that anchors the PFOMS molecule to the surface.[7][9] The second silanol group can condense with an adjacent PFOMS molecule, creating a cross-linked, robust monolayer.
This self-assembly process results in a highly ordered, nanometer-thick film where the fluorinated tails are oriented away from the surface, creating a new, chemically distinct interface.[10]
Caption: Mechanism of PFOMS surface modification.
Experimental Protocol: Surface Treatment & Characterization
This section provides a validated, step-by-step methodology for applying a PFOMS coating. The causality behind each step is explained to ensure reproducibility and high-quality outcomes.
Materials Required
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
This compound (PFOMS)
-
Anhydrous solvent (e.g., hexane, toluene, or a fluorinated solvent)
-
Acetone, Isopropanol (IPA), Deionized (DI) water
-
Nitrogen or Argon gas source
-
Sonicator bath
-
Plasma cleaner or Piranha solution (for surface activation)
-
Goniometer (for contact angle measurement)
-
Deposition vessel (e.g., desiccator or glove box)
Step-by-Step Coating Procedure
-
Substrate Cleaning (Critical Step):
-
Action: Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each.
-
Causality: This removes organic and inorganic contaminants. A pristine surface is essential for uniform monolayer formation and strong covalent bonding. Contaminants can create pinholes and defects in the coating.[11]
-
-
Surface Activation:
-
Action: Expose the cleaned substrates to an oxygen plasma cleaner for 2-5 minutes or immerse in a fresh Piranha solution (H₂SO₄:H₂O₂ 3:1 ratio; EXTREME CAUTION ) for 10 minutes, followed by thorough rinsing with DI water.
-
Causality: This step generates a high density of surface hydroxyl (-OH) groups, which are the reactive sites for PFOMS bonding. A hydroxylated surface significantly improves the coating density and durability.
-
-
Drying and Moisture Control:
-
Action: Thoroughly dry the activated substrates with a stream of inert gas (N₂ or Ar) and bake in an oven at 110-120°C for at least 1 hour. Transfer immediately to the deposition vessel.
-
Causality: While trace surface water is needed for hydrolysis, excess water in the environment or on the substrate can lead to uncontrolled polymerization of PFOMS in the solution/vapor phase before it reaches the surface, resulting in a clumpy, non-uniform, and poorly adhered coating.[8]
-
-
Coating Deposition (Vapor Phase Method Recommended):
-
Action: Place the dried substrates in a vacuum desiccator. In a small vial, add a few drops (approx. 50-100 µL) of PFOMS. Place the open vial inside the desiccator, away from the substrates. Evacuate the desiccator to a moderate vacuum (e.g., 10-100 mTorr) and then seal. Allow the deposition to proceed for 1-3 hours at room temperature.
-
Causality: Vapor phase deposition is highly controlled and produces more uniform and reproducible monolayers compared to solution-phase dipping.[12] It minimizes the risk of solvent contamination and uncontrolled polymerization.
-
-
Post-Deposition Curing:
-
Action: After deposition, remove the substrates and bake them in an oven at 120°C for 30-60 minutes.
-
Causality: The thermal curing step drives the condensation reaction to completion, promoting cross-linking between adjacent silane molecules and ensuring the formation of a stable, durable siloxane network on the surface.[11]
-
-
Final Rinsing and Verification:
-
Action: Rinse the cured substrates with hexane or isopropanol to remove any physisorbed (non-covalently bonded) molecules. Dry with inert gas.
-
Causality: This ensures that the final surface consists only of the covalently attached monolayer. The quality of the coating should now be verified by measuring the static water contact angle. A successful coating will yield a contact angle >110°.
-
Assessing Chemical Resistance
The primary benefit of a PFOMS coating is its ability to resist degradation from a wide range of chemicals. The inertness of the C-F bonds in the perfluoroalkyl chain and the stability of the Si-O-Si substrate linkage are key to this resistance.
Experimental Workflow for Resistance Testing
Caption: Workflow for chemical resistance evaluation.
Protocol for Chemical Immersion Test
-
Prepare Coated Samples: Prepare a set of PFOMS-coated substrates as described in Section 3.
-
Initial Characterization: Measure and record the static water contact angle on at least three different spots per sample.
-
Chemical Exposure: Fully immerse individual samples in a series of challenging chemical reagents in covered containers. Recommended test chemicals include: 1M HCl, 1M NaOH, Toluene, Acetone, Dimethyl Sulfoxide (DMSO), and Methanol.
-
Immersion Duration: Let the samples soak for a defined period, typically 24 hours at room temperature. For accelerated testing, this can be shortened or the temperature elevated.
-
Post-Exposure Cleaning: Remove the samples, rinse thoroughly with deionized water, and then with isopropanol. Dry completely with a stream of inert gas.
-
Final Characterization: Re-measure the static water contact angle. A minimal change in contact angle indicates high resistance to the chemical agent. Visual inspection for any signs of delamination or haze is also crucial.
Performance Data and Expected Results
Surfaces treated with PFOMS demonstrate robust resistance to a wide array of chemicals. The primary failure mode, especially under harsh pH conditions, is the slow hydrolysis of the foundational Si-O-Si bonds, rather than degradation of the fluorinated chains themselves.[11][13]
Table 1: Chemical Resistance of PFOMS-Coated Surfaces after 24-Hour Immersion
| Chemical Agent | Concentration | Expected Change in Water Contact Angle (Δθ) | Resistance Rating | Notes |
| Deionized Water | N/A | < 2° | Excellent | Stable in neutral aqueous environments.[11] |
| Saline Solution (5% NaCl) | 5% w/v | < 3° | Excellent | Highly resistant to salt solutions, making it suitable for biological buffers.[13] |
| Hydrochloric Acid | 1 M | < 5° | Good | Stable against moderate acids. Extreme acidity may slowly attack the substrate interface.[11][13] |
| Sulfuric Acid | 1 M | < 5° | Good | Similar performance to HCl. |
| Sodium Hydroxide | 0.1 M | < 10° | Fair | Basic conditions can accelerate the hydrolysis of siloxane bonds over time.[11][13] |
| Sodium Hydroxide | 1 M | > 15° | Poor | Strong bases are the primary chemical weakness of silane-based coatings. |
| Toluene | N/A | < 2° | Excellent | Highly resistant to non-polar organic solvents. |
| Hexane | N/A | < 2° | Excellent | No swelling or degradation observed. |
| Isopropanol (IPA) | N/A | < 3° | Excellent | Resistant to common polar organic solvents. |
| Acetone | N/A | < 3° | Excellent | No effect on coating integrity. |
| Dimethyl Sulfoxide (DMSO) | N/A | < 4° | Good | Generally stable, suitable for use with common drug discovery solvents. |
Table 2: Typical Contact Angles on a PFOMS-Treated Surface
| Probing Liquid | Surface Tension (mN/m) | Typical Static Contact Angle (θ) |
| Water | 72.8 | 110° - 115° |
| Diiodomethane | 50.8 | 90° - 95° |
| Ethylene Glycol | 48.0 | 85° - 90° |
| Hexadecane | 27.5 | 65° - 70° |
Limitations and Long-Term Stability
While highly robust, PFOMS coatings are not impervious.
-
Extreme pH: As shown in Table 1, strong alkaline (and to a lesser extent, strong acidic) conditions can catalyze the hydrolysis of the siloxane bonds, leading to a gradual degradation of the coating.[11][13]
-
Mechanical Abrasion: Being a monolayer, the coating has limited resistance to physical scratching or abrasive wear. Physical stress can remove the coating and expose the underlying substrate.[11]
-
UV Stability: The C-F and Si-O bonds are generally stable under UV radiation, making the coatings suitable for most laboratory and outdoor applications.[6][14]
Conclusion
Surface treatment with this compound provides a reliable method for creating chemically resistant, hydrophobic, and oleophobic surfaces. The formation of a covalently bonded, self-assembled monolayer results in a low-energy interface that effectively repels a wide range of acids, bases, and organic solvents. By following validated protocols for surface preparation and coating application, researchers can produce highly durable and uniform surfaces. While limitations exist, particularly concerning strong alkaline environments and mechanical abrasion, PFOMS-modified surfaces offer a superior solution for applications in drug development, microfluidics, and diagnostics where surface inertness and non-wetting properties are paramount.
References
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- MySkinRecipes. (n.d.). (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane.
- ResearchGate. (n.d.). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite.
- ResearchGate. (n.d.). Important reactions with functional silanes for surface modification.
- ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and....
- CORE. (n.d.). Orientation and Self-Assembly of Hydrophobic Fluoroalkylsilanes.
- Daken Chem. (2024, October 31). Fluoro Silanes.
- SiSiB SILICONES. (n.d.). Fluoro Silanes as surface modification, fluorosilane coating.
- Adhesives & Sealants Industry. (2021, August 6). Enhanced Durability and Life Expectancy of Silane-Modified Polymer-Based Formulations.
- PTFE Coatings. (n.d.). Hydrophobic and Oleophobic.
- ResearchGate. (n.d.). Insights into the stability of fluorinated super-hydrophobic coating in different corrosive solutions.
- ChemicalBook. (2019, December 20). Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane.
- The Multifaceted Role of Fluorosilanes in Modern Material Science. (n.d.).
- ResearchGate. (n.d.). Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties.
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Methodological & Application
Application Notes & Protocols: A Guide to the Formation of Self-Assembled Monolayers with 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
Introduction: The Power of Fluorinated Surfaces
In the realm of surface science and materials engineering, the ability to precisely control surface properties is paramount. Self-assembled monolayers (SAMs) offer a robust and versatile platform for tailoring the interfacial characteristics of a wide variety of materials. Among the vast library of molecules used for SAM formation, organosilanes stand out for their ability to form dense, covalently bound monolayers on hydroxylated surfaces. This guide focuses on a particularly compelling molecule: 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS).
The incorporation of a perfluorinated tail endows PFOMS SAMs with a unique and highly desirable set of properties. These include exceptionally low surface energy, leading to both hydrophobicity (water repellency) and oleophobicity (oil repellency).[1] This "omniphobic" characteristic makes PFOMS-modified surfaces ideal for applications ranging from anti-fouling and anti-icing coatings to microfluidic devices and advanced biomedical implants.[2] The dichlorosilane head group of PFOMS provides two reactive sites for covalent bond formation with the substrate, leading to a well-ordered and stable monolayer. This document provides a comprehensive, experience-driven protocol for the successful formation of high-quality PFOMS SAMs, intended for researchers, scientists, and professionals in drug development and materials science.
The Chemistry of Self-Assembly: A Mechanistic Overview
The formation of a PFOMS SAM is a spontaneous process driven by the chemical affinity of the silane headgroup for a hydroxylated surface. The process can be broken down into three key stages:
-
Hydrolysis: The dichlorosilane headgroup of the PFOMS molecule readily reacts with trace amounts of water present on the substrate surface or in the deposition solvent. This hydrolysis reaction replaces the chlorine atoms with hydroxyl groups (-OH), forming a reactive silanol intermediate.
-
Condensation and Covalent Bonding: The newly formed silanol groups on the PFOMS molecule then undergo a condensation reaction with the hydroxyl groups present on the substrate surface (e.g., silicon oxide, glass, or other metal oxides). This results in the formation of strong, covalent siloxane bonds (Si-O-Si) that anchor the PFOMS molecules to the surface.
-
Lateral Self-Organization: As more PFOMS molecules attach to the surface, van der Waals interactions between the long perfluorinated alkyl chains drive the molecules to pack into a dense, ordered, and quasi-crystalline monolayer.[3] This self-organization is a critical step in achieving a uniform and low-energy surface.
The quality and packing density of the resulting SAM are highly dependent on meticulous control over experimental parameters, particularly substrate preparation and the deposition environment.
Experimental Protocols: A Step-by-Step Guide
This section outlines detailed protocols for both solution-phase and vapor-phase deposition of PFOMS. The choice between these methods often depends on the substrate geometry, desired film quality, and available equipment.
PART 1: Substrate Preparation - The Foundation of a Perfect Monolayer
A pristine, highly hydroxylated surface is non-negotiable for the formation of a high-quality SAM. The following protocol is recommended for silicon-based substrates (e.g., silicon wafers, glass slides).
Materials and Reagents:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is a powerful oxidizing agent and is extremely dangerous. Handle with extreme care in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Nitrogen or Argon gas source for drying.
Protocol:
-
Sonication Cleaning:
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes to remove organic contaminants.
-
Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Piranha Etching (Hydroxylation):
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. Never add the acid to the peroxide. The solution will become very hot.
-
Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes. This step removes any remaining organic residues and, crucially, creates a dense layer of hydroxyl groups on the surface.[4][5]
-
Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.
-
-
Drying:
-
Thoroughly dry the substrates under a stream of high-purity nitrogen or argon gas.
-
For optimal results, immediately transfer the dried substrates to the deposition chamber or solution to prevent re-contamination from the ambient environment.
-
PART 2: PFOMS Deposition - Solution vs. Vapor Phase
Method A: Solution-Phase Deposition
This method is straightforward and suitable for a wide range of flat substrates. The key to success lies in maintaining an anhydrous environment to prevent premature polymerization of the silane in solution.
Materials and Reagents:
-
Anhydrous toluene or hexane (solvent)
-
This compound (PFOMS)
-
Clean, dry glassware
-
Glove box or inert atmosphere chamber (highly recommended)
Protocol:
-
Solution Preparation:
-
Inside a glove box or under an inert atmosphere, prepare a 1-5 mM solution of PFOMS in the chosen anhydrous solvent. The use of an anhydrous solvent is critical to prevent the formation of siloxane oligomers in the bulk solution, which can lead to a disordered and rough monolayer.[6]
-
-
Substrate Immersion:
-
Immerse the freshly prepared hydroxylated substrates into the PFOMS solution.
-
Allow the self-assembly process to proceed for 2-4 hours at room temperature. Longer immersion times do not necessarily lead to better monolayer quality and can sometimes result in multilayer formation.
-
-
Rinsing and Curing:
-
Remove the substrates from the deposition solution and rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.
-
Sonication in the rinsing solvent for 1-2 minutes can further improve the removal of non-covalently bound molecules.
-
Finally, cure the substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes further cross-linking between adjacent silane molecules, enhancing the stability of the monolayer.
-
Method B: Vapor-Phase Deposition
Vapor-phase deposition offers excellent control over monolayer formation and is particularly well-suited for complex geometries and for minimizing solvent-related contamination.[7][8]
Materials and Reagents:
-
This compound (PFOMS)
-
Vacuum deposition chamber or desiccator
-
Schlenk line or vacuum pump
Protocol:
-
Chamber Setup:
-
Place the freshly prepared hydroxylated substrates inside the deposition chamber.
-
In a small, open vial, place a few drops of PFOMS. Position the vial within the chamber, ensuring it will not tip over.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of <100 mTorr. This removes ambient water vapor which can interfere with the monolayer formation.[9]
-
Isolate the chamber from the vacuum pump and allow the PFOMS to vaporize and deposit onto the substrates. The deposition can be carried out at room temperature for 12-24 hours or accelerated by gently heating the chamber to 50-70°C for 2-4 hours.[10]
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas (e.g., nitrogen or argon).
-
Remove the coated substrates and rinse them with an anhydrous solvent like hexane or toluene to remove any excess, non-covalently bound silane.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to stabilize the monolayer.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the formation of a PFOMS self-assembled monolayer.
Caption: Workflow for PFOMS SAM formation.
Characterization and Quality Control: Validating Your Monolayer
Verifying the successful formation and quality of the PFOMS SAM is a critical step. Several analytical techniques can be employed for this purpose.
| Technique | Parameter Measured | Expected Result for High-Quality PFOMS SAM |
| Contact Angle Goniometry | Static water contact angle | > 110°[11][12] |
| Static hexadecane contact angle | > 60° | |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Presence of F, C, Si, and O. High-resolution C 1s spectrum will show distinct peaks for CF₂, CF₃, and C-C/C-H bonds.[13][14][15][16][17] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | A smooth, uniform surface with low root-mean-square (RMS) roughness, typically < 0.5 nm.[18][19][20][21] |
| Ellipsometry | Monolayer thickness | Approximately 1-2 nm, consistent with the length of the PFOMS molecule. |
Interpreting the Results:
-
High Contact Angles: A high static water contact angle is a primary indicator of a successful hydrophobic surface modification.[22][23][24][25] The oleophobicity can be confirmed by measuring the contact angle of a non-polar liquid like hexadecane.
-
XPS Analysis: XPS provides definitive chemical evidence of the monolayer's presence and composition.[26] The relative atomic concentrations of fluorine and carbon should be consistent with the stoichiometry of the PFOMS molecule.
-
AFM Imaging: AFM is invaluable for visualizing the surface at the nanoscale.[27] A well-formed SAM will exhibit a smooth topography, while a poorly formed one may show aggregates or pinholes.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low water contact angle (<100°) | Incomplete monolayer coverage. | Ensure thorough substrate cleaning and hydroxylation. Use fresh, high-purity PFOMS. Optimize deposition time and concentration. |
| Contamination of the substrate or solvent. | Use high-purity solvents and reagents. Perform all steps in a clean environment. | |
| Hazy or cloudy appearance of the substrate | Polymerization of silane in solution. | Use strictly anhydrous solvents for solution-phase deposition. Prepare the deposition solution immediately before use. |
| Multilayer formation. | Reduce the deposition time or the concentration of the PFOMS solution. | |
| High surface roughness in AFM images | Presence of silane aggregates. | Ensure proper rinsing and sonication after deposition to remove physisorbed molecules. |
| Incomplete hydrolysis of the silane. | For vapor-phase deposition, ensure a trace amount of surface water is present on the hydroxylated substrate. |
Safety and Handling of PFOMS
This compound is a reactive and corrosive chemical. It is crucial to handle it with appropriate safety precautions.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE , including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
PFOMS reacts with moisture to release hydrochloric acid (HCl). [28][29] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store PFOMS in a tightly sealed container in a cool, dry, and inert atmosphere. [2]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[30][31]
Conclusion
The formation of self-assembled monolayers of this compound provides a powerful method for creating robust, low-energy surfaces with exceptional hydrophobic and oleophobic properties. By carefully following the detailed protocols outlined in these application notes, researchers can reliably produce high-quality PFOMS SAMs for a wide array of applications. The key to success lies in meticulous substrate preparation, the maintenance of an anhydrous environment during deposition, and thorough characterization to validate the final monolayer.
References
- The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers. MDPI.
- Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- Controlled growth and formation of SAMs investigated by
- 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane. Synquest Labs.
- Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers.
- AFM force measurements between SAM-modified tip and SAM-modified substr
- Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- Detection of self-assembled monolayers (SAMs) using contact angle measurements.
- Atomic force microscopy (AFM) images of (a) mixed SAM composed of...
- (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane. MySkinRecipes.
- Perfluorodecyltrichlorosilane. Wikipedia.
- XPS data for pristine and crosslinked SAMs. XPS spectra for C 1s and S...
- This compound Safety D
- Gas phase deposition of perfluorinated alkyl silanes.
- Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS.
- AFM-Assisted Fabrication of Thiol SAM Pattern with Alternating Quantified Surface Potential.
- Nanotribological characterization of perfluoroalkylphosphonate self-assembled monolayers deposited on aluminum-coated silicon substrates.
- The impact of fluorination on the structure and properties of self-assembled monolayer films.
- Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir.
- Mixed-SAM Surfaces Monitoring CTX-Protein Part I: Using Atomic Force Microscope Measurements. IEEE Xplore.
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- Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings.
- Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Co
- Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modific
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- Safety D
- Superhydrophobic Self-Assembled Silane Monolayers on Hierarchical 6082 Aluminum Alloy for Anti-Corrosion Applic
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- Self‐assembled silane monolayers: an efficient step‐by‐step recipe for high‐quality, low energy surfaces. Sci-Hub.
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- Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry.
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- Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen.
- Fabrication of self-assembled monolayers.
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applic
- Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces.
- Frictional Responses of Octadecyltrichlorosilane (OTS) and 1H, 1H, 2H, 2H-Perfluorooctyltrichlorosilane (FOTS) Monolayers Self-assembled on Aluminium over Six Orders of Contact Length Scale.
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Application Notes & Protocols: Fabrication of Hydrophobic Surfaces via Silanization with 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
Author: Gemini, Senior Application Scientist
Introduction
The precise control of surface wettability is a cornerstone of advanced materials science, with profound implications for microfluidics, self-cleaning coatings, anti-fouling surfaces, and biomedical devices.[1][2] Hydrophobic surfaces, characterized by their ability to repel water, are typically achieved by modifying a substrate with a low-surface-energy material. Among the most effective molecules for this purpose are fluorinated organosilanes.
This guide provides a detailed technical overview and actionable protocols for creating robust, low-energy hydrophobic surfaces using 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMDCS). This specific silane is chosen for its unique bifunctional nature: a long perfluoroalkyl chain that imparts exceptional hydrophobicity and chemical inertness, and a highly reactive methyldichlorosilyl headgroup that enables strong, covalent attachment to a wide range of substrates.[1][3][4]
We will delve into the underlying chemical mechanisms, present validated protocols for both solution-phase and vapor-phase deposition, and detail the essential characterization techniques required to validate the resulting surface modification.
Principle of Silanization with PFOMDCS
The creation of a durable hydrophobic layer with PFOMDCS is a two-step chemical process known as silanization. It relies on the presence of hydroxyl (-OH) groups on the substrate surface (e.g., glass, silicon wafers, metals with a native oxide layer).
-
Hydrolysis : The process begins with the rapid reaction of the silicon-chlorine (Si-Cl) bonds in the PFOMDCS molecule with trace amounts of water present in the solvent or on the substrate surface. This reaction hydrolyzes the chloro groups into reactive silanol groups (Si-OH), releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation : The newly formed silanols are highly reactive and will readily condense in two ways:
-
Surface Grafting : They react with the hydroxyl groups on the substrate to form stable, covalent siloxane bonds (Si-O-Substrate), anchoring the molecule to the surface.
-
Cross-linking : They can also react with adjacent silanol groups on other PFOMDCS molecules to form a cross-linked polysiloxane network (Si-O-Si) parallel to the surface. This network enhances the durability and stability of the coating.
-
Once anchored, the long, low-energy perfluoroalkyl chains orient themselves away from the surface, creating a dense, brush-like monolayer that dramatically reduces the surface energy and imparts hydrophobic properties.[3][4]
Detailed Experimental Protocols
Part A: Substrate Preparation (Critical Step)
The goal of this stage is to produce a scrupulously clean surface with a high density of reactive hydroxyl groups. The protocol below is for glass or silicon substrates.
-
Cleaning :
-
Place substrates in a beaker and sonicate for 15 minutes sequentially in acetone, isopropanol, and deionized water to remove organic and particulate contamination.
-
Dry the substrates under a stream of high-purity nitrogen or in an oven at 110 °C for at least 30 minutes.
-
-
Surface Activation / Hydroxylation :
-
Method A: Oxygen Plasma (Recommended) : Place the cleaned, dry substrates in an oxygen plasma cleaner. Treat for 3-5 minutes at medium power. This is a highly effective and safe method for both cleaning and generating surface hydroxyl groups.
-
Method B: Piranha Etch (Extreme Caution Required) :
-
WARNING : Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely corrosive, energetic, and potentially explosive. It reacts violently with organic materials. Only use if experienced and with proper institutional safety protocols in place.
-
Prepare the solution by slowly adding the H₂O₂ to the H₂SO₄ in a glass beaker (never the reverse). The solution will become very hot.
-
Immerse the substrates in the hot solution for 15-20 minutes inside a fume hood.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
-
Immediately after activation, thoroughly dry the substrates and proceed to the silanization step to prevent atmospheric contamination.
-
Part B: Silanization Deposition
Method 1: Solution-Phase Deposition
This method is straightforward and suitable for most applications. All steps must be performed in an inert atmosphere (glovebox).
-
Solution Preparation :
-
Prepare a 0.5% to 2% (v/v) solution of PFOMDCS in an anhydrous, non-polar solvent such as toluene or hexane. The optimal concentration may require some optimization for your specific substrate.
-
-
Deposition :
-
Immerse the freshly activated and dried substrates into the PFOMDCS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation can improve coating uniformity.
-
-
Rinsing :
-
Remove the substrates from the silane solution.
-
Rinse them thoroughly by sonicating for 5 minutes in fresh anhydrous toluene, followed by 5 minutes in anhydrous isopropanol to remove any physisorbed or unreacted silane molecules.
-
-
Curing :
-
Dry the rinsed substrates under a nitrogen stream.
-
Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step drives off any remaining water and promotes further cross-linking of the silane layer, enhancing its durability.
-
Method 2: Chemical Vapor Deposition (CVD)
CVD typically produces a more ordered and uniform monolayer, which is critical for applications requiring minimal surface defects. [5][6][7]
-
Setup :
-
Place the freshly activated substrates inside a vacuum desiccator or a dedicated CVD chamber.
-
Place a small, open vial containing ~100-200 µL of PFOMDCS inside the chamber, ensuring it will not spill.
-
-
Deposition :
-
Evacuate the chamber to a low pressure (e.g., <1 Torr). The vapor pressure of the PFOMDCS will allow it to fill the chamber.
-
The presence of a controlled amount of water vapor can be crucial for high-quality film formation. [6][7]This can be achieved by controlling the humidity of the backfill gas or by pre-exposing the substrate to a humid environment.
-
Leave the substrates exposed to the PFOMDCS vapor for 2-4 hours at room temperature.
-
-
Rinsing and Curing :
-
Vent the chamber with dry nitrogen and remove the substrates.
-
Rinse and cure the substrates as described in the solution-phase protocol (Steps 3 and 4) to remove any loosely bound molecules and complete the cross-linking.
-
Characterization and Validation
Validation is essential to confirm the successful formation of a hydrophobic surface.
| Parameter | Technique | Purpose | Expected Outcome |
| Wettability | Contact Angle Goniometry | To quantify the hydrophobicity of the surface. | Water contact angle should increase from <20° (activated) to >110°. |
| Surface Topography | Atomic Force Microscopy (AFM) | To assess the uniformity and roughness of the silane coating. | A smooth, uniform surface with low RMS roughness is indicative of a good monolayer. |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition of the surface. | Presence of strong Fluorine (F 1s) and Silicon (Si 2p) peaks post-treatment. |
Contact Angle Measurement
The most direct measure of hydrophobicity is the static water contact angle. [8]For a more thorough analysis, dynamic contact angles (advancing and receding) should be measured to calculate the contact angle hysteresis, which is an indicator of surface homogeneity and droplet adhesion. [9][10]A low hysteresis (<10°) is desirable for self-cleaning applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (<90°) | 1. Incomplete surface cleaning or activation. 2. Moisture contamination of solvent or silane. 3. Insufficient reaction time or concentration. | 1. Re-evaluate cleaning/activation protocol; use O₂ plasma if possible. 2. Use fresh anhydrous solvents and handle silane in a glovebox. 3. Increase reaction time or silane concentration. |
| Hazy or Greasy Surface | 1. Silane concentration is too high, leading to polymerization in solution. 2. Inadequate rinsing post-deposition. | 1. Reduce the concentration of the PFOMDCS solution. 2. Increase the duration and vigor of the rinsing steps, including sonication. [11] |
| Poor Coating Durability | 1. Insufficient surface hydroxyl groups for covalent bonding. 2. Curing step was skipped or performed at too low a temperature. | 1. Ensure the activation step is effective. 2. Include the post-deposition curing step at 110-120 °C for at least 30 minutes. |
References
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- Budzyński, P. J., et al. (2015). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. INIS-IAEA.
- Budzyński, P. J., et al. (2015). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces.
- Psarski, M., et al. (2017). Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties.
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- 1H,1H,2H,2H-Perfluorooctyltrichlorosilane, 97% 50 g. Thermo Fisher Scientific. N.p., n.d. Web.
- Kluth, G. J., et al. (1997). Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS.
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- Protocol of silicon wafer hydrophobization?
- Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. Dongye Chemical. N.p., n.d. Web.
- Maboudian, R., & Howe, R. T. (1999). Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems. SciSpace.
- Structural formula of 1H,1H,2H,2H-perfluorooctyltriethoxysilane...
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Application Notes and Protocols for Oleophobic Surface Modification using 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
Introduction: The Imperative for Oleophobic Surfaces in Advanced Research and Development
In the realms of high-stakes research, scientific discovery, and cutting-edge drug development, the ability to control surface interactions at the molecular level is paramount. Unwanted adhesion of oils, reagents, or biological materials can lead to experimental artifacts, device failure, and compromised data integrity. Oleophobic coatings, which are highly repellent to oils and other low surface tension liquids, provide a critical solution to these challenges. Among the various chemical agents used to create such surfaces, 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane stands out for its ability to form robust, low-energy surfaces.[1]
This technical guide provides a comprehensive overview of the principles and protocols for the application of this compound to generate durable and effective oleophobic coatings. We will delve into the underlying chemical mechanisms, provide detailed step-by-step protocols for both solution-phase and vapor-phase deposition, and outline methods for the characterization and validation of the resulting surfaces. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of oleophobic surfaces in their work. Applications for such coatings are diverse, ranging from self-cleaning surfaces and anti-fouling coatings in biomedical devices to improving the performance of microfluidics and protecting sensitive electronic components.[2][3][4][5]
The Chemistry of Oleophobicity: A Mechanistic Perspective
The remarkable oleophobicity imparted by this compound is a direct consequence of its unique molecular structure. The molecule consists of a reactive dichlorosilyl head group, a short methyl spacer, and a long perfluorinated tail. This perfluorinated tail is key to achieving low surface energy. The high electronegativity of fluorine atoms reduces the polarizability of the C-F bond, leading to very weak van der Waals interactions. When these molecules are self-assembled on a surface, the perfluoroalkyl chains orient themselves outwards, creating a dense, low-energy interface that repels oils and other organic liquids.[6]
The formation of a durable coating relies on the process of silanization, which involves the covalent bonding of the silane to a hydroxylated surface.[7] The mechanism proceeds in two primary steps:
-
Hydrolysis: The dichlorosilyl head group of the this compound molecule readily reacts with trace amounts of water, either in the solvent or adsorbed on the substrate surface, to form reactive silanol intermediates (Si-OH).[8][9][10]
-
Condensation: These silanol groups then condense with hydroxyl groups (-OH) present on the substrate (such as glass, silicon wafers, or metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network, enhancing the durability of the coating.[9][11]
Caption: Mechanism of Silanization.
Experimental Protocols: From Surface Preparation to Coating Characterization
The success of any surface modification protocol hinges on meticulous attention to detail, from the initial cleaning of the substrate to the final curing of the coating. The following sections provide detailed, field-proven protocols for the application of this compound.
PART 1: Critical Surface Preparation
A pristine, activated surface is non-negotiable for achieving a uniform and durable silane coating. The goal of surface preparation is to remove all organic and inorganic contaminants and to generate a high density of surface hydroxyl groups for covalent bonding.
Protocol 1: Standard Substrate Cleaning and Activation
-
Initial Cleaning:
-
Sonciate the substrate in a solution of laboratory-grade detergent (e.g., Alconox) and deionized (DI) water for 15-20 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in acetone for 10-15 minutes to remove organic residues.
-
Rinse with DI water.
-
Sonciate in isopropanol for 10-15 minutes.
-
Rinse thoroughly with DI water and blow-dry with high-purity nitrogen or argon.
-
-
Surface Activation (Hydroxylation):
-
Option A: Piranha Solution (Use with extreme caution in a certified chemical fume hood with appropriate personal protective equipment).
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid slowly.
-
Immerse the cleaned substrates in the Piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour and use immediately.
-
-
Option B: Oxygen Plasma Treatment (Safer Alternative).
-
Place the cleaned substrates in a plasma cleaner.
-
Treat with oxygen plasma for 2-5 minutes according to the manufacturer's instructions. This method is highly effective at removing organic contaminants and generating hydroxyl groups.[12]
-
-
PART 2: Oleophobic Coating Deposition
There are two primary methods for depositing the silane coating: solution-phase deposition and vapor-phase deposition. The choice of method will depend on the specific application, the geometry of the substrate, and the desired coating uniformity. Vapor-phase deposition is often preferred for its ability to produce highly uniform monolayers.[13][14][15][16]
Protocol 2: Solution-Phase Deposition
-
Solution Preparation:
-
In a moisture-free environment (e.g., a glovebox or under a dry nitrogen atmosphere), prepare a 0.5-2% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane.
-
-
Deposition:
-
Immerse the pre-cleaned and activated substrates in the silane solution for 30-60 minutes at room temperature. Gentle agitation can improve coating uniformity.
-
-
Rinsing:
-
Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed silane molecules.
-
Rinse with isopropanol and then DI water.
-
-
Curing:
-
Dry the coated substrates with a stream of nitrogen or argon.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.
-
Protocol 3: Vapor-Phase Deposition
-
Setup:
-
Place the pre-cleaned and activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
In a small, open container (e.g., a glass vial), place a small amount (e.g., 100-200 µL) of this compound. Place this container inside the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the desiccator to a low pressure (e.g., <1 Torr).
-
Allow the silanization to proceed for 2-4 hours at room temperature. For more controlled deposition, the process can be carried out at a slightly elevated temperature (e.g., 50-70°C).
-
-
Post-Treatment:
-
Vent the desiccator with dry nitrogen or argon.
-
Remove the coated substrates and rinse with an anhydrous solvent (e.g., hexane or isopropanol) to remove any unbound silane.
-
-
Curing:
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
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Surface modification of glass substrates with 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane
Application Note & Protocol
Topic: Surface Modification of Glass Substrates with 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The creation of robust, low-energy surfaces is a cornerstone of advanced materials science, with profound implications for microfluidics, high-throughput screening, and biomedical device engineering. This guide details the chemical principles and practical protocols for modifying standard glass substrates with this compound (PFODS). This process yields a covalently bound, self-assembled monolayer (SAM) that imparts exceptional hydrophobic and oleophobic properties to the glass surface. We will explore the underlying reaction mechanisms, provide a validated, step-by-step laboratory protocol, and outline the essential characterization techniques to verify the formation and quality of the functionalized surface. The objective is to equip researchers with the knowledge to reliably produce high-quality, fluorinated glass surfaces for demanding applications.
The Scientific Foundation: Mechanism of Silanization
The modification of glass with PFODS is a multi-step process predicated on the principles of hydrolysis and condensation, culminating in the formation of a stable, self-assembled monolayer (SAM).[1] Glass and silica surfaces are typically terminated with hydroxyl groups (-OH), which serve as reactive sites for silanization. The dichlorosilane moiety of PFODS is the reactive anchor, while the long perfluoroalkyl chain provides the desired surface properties.
The reaction proceeds as follows:
-
Hydrolysis: The two highly reactive silicon-chlorine (Si-Cl) bonds of the PFODS molecule rapidly hydrolyze upon contact with trace amounts of water, which is either physisorbed on the glass surface or present in the solvent. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanediol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[2][3]
-
Condensation with Substrate: The newly formed silanol groups (Si-OH) on the PFODS molecule condense with the hydroxyl groups on the glass surface. This results in the formation of strong, stable, covalent siloxane bonds (Si-O-Si), effectively tethering the PFODS molecule to the substrate.[4]
-
Intermolecular Cross-linking: In addition to binding to the surface, the silanol groups of adjacent PFODS molecules can condense with each other, forming a cross-linked polysiloxane network. This lateral polymerization enhances the stability and durability of the monolayer.[3]
Once the monolayer is formed, the perfluorinated alkyl chains (-(CF₂)₅CF₃) orient away from the surface, creating a dense, low-energy interface that repels both water (hydrophobicity) and oils (oleophobicity).[5]
Caption: Overall experimental workflow for PFODS surface modification.
Validation and Characterization
Verifying the success of the surface modification is essential for reproducibility and downstream applications. The following techniques provide quantitative and qualitative validation.
| Parameter | Technique | Unmodified Glass | PFODS-Modified Glass | Rationale |
| Hydrophobicity | Water Contact Angle (WCA) | 15° - 40° [6] | > 110° [7][8] | A high WCA confirms the presence of the low-energy perfluorinated surface. |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Si, O peaks dominant | Strong F 1s and C 1s (-CF₂, -CF₃) peaks appear. | Confirms the covalent attachment of the fluorine-containing molecule. |
| Surface Morphology | Atomic Force Microscopy (AFM) | Atomically smooth | Smooth, uniform surface; may show SAM domains. [9] | Assesses the uniformity and quality of the monolayer, ensuring no large aggregates formed. |
| Monolayer Thickness | Ellipsometry | N/A | ~1-2 nm | Measures the thickness of the deposited layer, confirming monolayer formation. |
Applications in Research and Development
The robust hydrophobic and oleophobic surfaces created by this protocol have a wide range of applications:
-
Microfluidics: Prevents wetting and reduces non-specific binding of proteins and cells to channel walls, improving assay performance.
-
Drug Development: Used in high-throughput screening plates to minimize sample loss and cross-contamination in low-volume assays. [10]* Biomedical Devices: Creates anti-fouling surfaces that resist bacterial adhesion and biofilm formation. [5][11]* Industrial Applications: Utilized for self-cleaning and water-repellent glass coatings in optical instruments and solar panels. [12]
References
-
Solvo-affinity property of glass surfaces modified by self-assembled monolayers of organic and/or inorganic chemicals. Applied Surface Science. Available at: [Link]
-
Reaction of Methylsilanols with Hydrated Silica Surfaces: The Hydrolysis of Trichloro-, Dichloro-, and Monochloromethylsilanes and the Effects of Curing. Semantic Scholar. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ACS Publications. Available at: [Link]
-
Superhydrophobic Materials for Biomedical Applications. PMC - PubMed Central - NIH. Available at: [Link]
-
Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Self-assembled monolayer. Wikipedia. Available at: [Link]
-
Hydrophobic push of perfluorinated surfactants onto silica glass surfaces. ResearchGate. Available at: [Link]
-
Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubrication to Neuronal Development. ProQuest. Available at: [Link]
-
Reactive self-assembled monolayers: from surface functionalization to gradient formation. Royal Society of Chemistry. Available at: [Link]
-
Anti-wettability of Chemically and Physically Modified Glass Surfaces. Advanced Materials Proceedings. Available at: [Link]
-
Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. MDPI. Available at: [Link]
-
Influence of Perfluorooctanoic Acid on Structural, Morphological, and Optical Properties of Hybrid Silica Coatings on Glass Substrates. MDPI. Available at: [Link]
-
What Is Hydrophobic Glass Coating? Benefits & Applications. ShenXun Glass. Available at: [Link]
-
Exploring the Effectiveness of Hydrophobic Glass Surface on Touch-Enabled Digital Device to Reduce Microbial Adhesion and Propagation. NIH. Available at: [Link]
-
Typical hydrolysis reaction mechanisms of chlorosilanes with water. ResearchGate. Available at: [Link]
-
X-ray photoelectron spectroscopy (XPS) results for F (a) and C−F (b) of silica nanoparticles with treatment and without treatment by self-assembled monolayers of POTS. ResearchGate. Available at: [Link]
-
Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. ResearchGate. Available at: [Link]
-
XPS spectra of modified silica and silica. ResearchGate. Available at: [Link]
-
Contact angle measurements of the glass substrate used and different PS. ResearchGate. Available at: [Link]
-
Reliable protocol for mercapo-silanes on glass? ResearchGate. Available at: [Link]
Sources
- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 4. Reaction of Methylsilanols with Hydrated Silica Surfaces: The Hydrolysis of Trichloro-, Dichloro-, and Monochloromethylsilanes and the Effects of Curing | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. amp.iaamonline.org [amp.iaamonline.org]
- 8. Influence of Perfluorooctanoic Acid on Structural, Morphological, and Optical Properties of Hybrid Silica Coatings on Glass Substrates [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Effectiveness of Hydrophobic Glass Surface on Touch-Enabled Digital Device to Reduce Microbial Adhesion and Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. customglassfab.com [customglassfab.com]
Application Note & Protocol: 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (FOTS) for Anti-Stiction Coatings in MEMS
This document provides a comprehensive guide for researchers, scientists, and engineers on the application of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (FOTS) as an anti-stiction coating for Micro-Electro-Mechanical Systems (MEMS). We will delve into the fundamental principles, detailed deposition protocols, and characterization techniques to enable the reliable and reproducible formation of high-quality anti-stiction layers.
The Challenge of Stiction in MEMS
Stiction, the unintended adhesion of micro-components, is a primary failure mechanism in MEMS devices. This phenomenon arises from surface forces such as capillary, van der Waals, and electrostatic forces, which become dominant at the micro-scale. Stiction can occur during fabrication (release-related stiction) or in-use (in-use stiction), leading to device malfunction and reduced reliability. The restoration of a stuck microdevice is often impossible, making preventative measures crucial.
The primary cause of release-related stiction is the capillary force exerted by liquids during the drying process after wet etching. In-use stiction can be triggered by humidity, leading to condensation and capillary forces, or by direct surface-to-surface contact. To combat stiction, surface modification techniques are employed to lower the surface energy of the MEMS device, thereby reducing the adhesive forces.
FOTS as an Anti-Stiction Solution
Self-assembled monolayers (SAMs) offer an effective solution for stiction by creating a low-energy, hydrophobic surface. This compound (FOTS) is a popular organosilane precursor for forming highly ordered and durable SAMs. The FOTS molecule has a head group that reacts with hydroxyl (-OH) groups on the surface, a hydrocarbon chain, and a fluorinated tail that imparts hydrophobicity.
The dichlorosilane head group of FOTS reacts with surface hydroxyl groups, forming strong covalent Si-O-Si bonds. This process is self-limiting, resulting in a monolayer of FOTS molecules chemisorbed to the surface. The long perfluorinated chains then orient themselves away from the surface, creating a dense, low-energy, and hydrophobic film.
Caption: FOTS SAM formation on a hydroxylated silicon surface.
Deposition Methods: A Comparative Overview
FOTS coatings can be deposited via liquid-phase or vapor-phase methods. The choice of method depends on the specific application, device geometry, and available equipment.
| Parameter | Liquid-Phase Deposition | Vapor-Phase Deposition |
| Process Complexity | Relatively simple, requires basic lab equipment. | More complex, requires a vacuum system. |
| Precursor Consumption | Higher | Lower |
| Conformality | Good, but can be limited in high-aspect-ratio structures. | Excellent, ideal for complex geometries. |
| Purity of Coating | Risk of solvent and water contamination. | Higher purity, as it's a dry process. |
| Process Control | More sensitive to atmospheric humidity. | Better control over deposition parameters. |
Experimental Protocols
Pre-Deposition: Surface Preparation
A pristine and hydrophilic surface is paramount for the successful formation of a dense and well-ordered FOTS SAM. The following protocol is recommended for silicon-based MEMS devices.
Objective: To clean and hydroxylate the silicon surface.
Materials:
-
Acetone (semiconductor grade)
-
Isopropyl alcohol (IPA, semiconductor grade)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen (N₂) gas source
Protocol:
-
Solvent Cleaning:
-
Ultrasonically clean the MEMS substrate in acetone for 10 minutes.
-
Ultrasonically clean the substrate in IPA for 10 minutes.
-
Rinse thoroughly with DI water.
-
-
Piranha Etch (for silicon and silicon dioxide surfaces):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Work in a certified fume hood.
-
Carefully prepare the Piranha solution by slowly adding the H₂O₂ to the H₂SO₄. Never add H₂SO₄ to H₂O₂. The mixture will become very hot.
-
Immerse the substrate in the Piranha solution for 15-20 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.
-
Carefully remove the substrate and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
For optimal results, perform a final dehydration bake at 120 °C for 30 minutes in a clean oven.
-
Liquid-Phase Deposition of FOTS
Objective: To deposit a FOTS SAM from a solution.
Materials:
-
Anhydrous solvent (e.g., hexane, toluene, or isooctane)
-
This compound (FOTS)
-
Clean, dry glassware
-
Nitrogen or argon gas for inert atmosphere (optional but recommended)
Protocol:
-
Solution Preparation:
-
In a glovebox or a moisture-controlled environment, prepare a 0.1% to 1% (v/v) solution of FOTS in the chosen anhydrous solvent. The optimal concentration may require some process tuning.
-
-
Deposition:
-
Immerse the cleaned and dried substrate into the FOTS solution.
-
Allow the deposition to proceed for 30-60 minutes at room temperature. The reaction time can be optimized for specific substrates and desired coating properties.
-
-
Post-Deposition Rinsing:
-
Remove the substrate from the FOTS solution.
-
Rinse the substrate sequentially with the pure anhydrous solvent used for the solution, followed by IPA, and then DI water to remove any physisorbed molecules.
-
-
Curing:
-
Dry the coated substrate with nitrogen gas.
-
Cure the substrate in an oven at 100-120 °C for 15-30 minutes to promote the cross-linking of the silane molecules and enhance the stability of the monolayer.
-
Vapor-Phase Deposition of FOTS
Objective: To deposit a FOTS SAM from the vapor phase.
Materials:
-
Vacuum deposition system (e.g., a desiccator connected to a vacuum pump)
-
This compound (FOTS)
-
A small container for the FOTS precursor
Protocol:
-
System Setup:
-
Place the cleaned and dried MEMS substrates inside the vacuum chamber.
-
Place a small, open container with a few drops of FOTS into the chamber, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of <1 Torr. The reduced pressure facilitates the vaporization of the FOTS precursor.
-
The deposition can be carried out at room temperature or slightly elevated temperatures (40-60 °C) to increase the vapor pressure of FOTS.
-
Allow the deposition to proceed for 1-4 hours. The deposition time will depend on the chamber volume, temperature, and desired coating density.
-
-
Post-Deposition:
-
Vent the chamber with dry nitrogen or argon.
-
Remove the coated substrates.
-
A post-deposition bake at 100-120 °C for 15-30 minutes is recommended to improve the coating's durability.
-
Caption: Experimental workflow for FOTS anti-stiction coating.
Characterization of FOTS Coatings
The quality of the FOTS SAM is critical for its anti-stiction performance. The following techniques are commonly used to characterize the coating.
| Technique | Parameter Measured | Typical Values for High-Quality FOTS SAM |
| Contact Angle Goniometry | Water contact angle | > 110° |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of F, C, Si, O. High-resolution C1s spectrum shows a prominent CF₂ peak. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | Smooth surface with low RMS roughness (< 0.5 nm). |
| Ellipsometry | Film thickness | ~1-2 nm |
Protocol: Water Contact Angle Measurement
-
Place the FOTS-coated substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Use the goniometer software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Take measurements at multiple locations on the substrate to ensure uniformity.
A high water contact angle is indicative of a low-energy, hydrophobic surface, which is desirable for anti-stiction.
Conclusion
The deposition of a this compound self-assembled monolayer is a highly effective method for mitigating stiction in MEMS devices. The choice between liquid-phase and vapor-phase deposition will depend on the specific requirements of the application. Careful surface preparation and process control are essential for achieving a high-quality, durable anti-stiction coating. The characterization techniques outlined in this note will enable the verification of the coating's properties and ensure reliable device performance.
References
-
Title: Surface-tension-driven nanoelectromechanical relaxation switching. Source: Nature, 2005. URL: [Link]
-
Title: Self-Assembled Monolayers of Alkanesiliconates on Silicon. Source: Langmuir, 1997. URL: [Link]
-
Title: Stiction and anti-stiction in MEMS and NEMS. Source: Springer Handbook of Nanotechnology, 2010. URL: [Link]
Using 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane in microfluidic device fabrication
Application Note & Protocol
Title: Robust Surface Hydrophobization of Microfluidic Devices using 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane for Advanced Applications
Introduction
Poly(dimethylsiloxane) (PDMS) is a cornerstone material in the fabrication of microfluidic devices due to its optical transparency, biocompatibility, and ease of prototyping.[1][2] However, its inherent hydrophobicity presents significant challenges for many biological and chemical applications.[1][3][4] This hydrophobicity can lead to the non-specific adsorption of proteins and small molecules, which can compromise the accuracy of assays and disrupt cellular studies.[1][5][6][7][8] Furthermore, for applications such as droplet-based microfluidics, precise control over surface wettability is paramount to generate stable and monodisperse droplets.[2][9][10]
Surface modification is a critical step to tailor the interfacial properties of microfluidic channels.[11] Silanization, the process of covalently bonding organosilane molecules to a surface, is a powerful and widely used technique to create robust and stable surface coatings.[11][12] This application note provides a detailed guide to the use of this compound, a fluorinated organosilane, for rendering the surfaces of PDMS and glass microfluidic devices highly hydrophobic and oleophobic.[13][14] The long fluorinated tail of this silane creates a low-energy surface that effectively repels aqueous solutions and minimizes the adhesion of biomolecules.[13][15]
This document will provide detailed, step-by-step protocols for surface modification, explain the underlying chemical principles, present expected quantitative outcomes, and discuss key applications and troubleshooting.
Mechanism of Silanization
The process of silanization with this compound relies on the reaction between the dichlorosilane headgroup of the molecule and hydroxyl (-OH) groups present on the substrate surface.[12] For materials like glass or silicon, these hydroxyl groups are naturally abundant. For PDMS, a surface activation step, typically using oxygen plasma, is required to generate surface silanol (Si-OH) groups.[11][16]
The reaction proceeds as follows: M−OH + Cl₂Si(CH₃)(CH₂)₂ (CF₂)₅CF₃ → M−O−Si(CH₃)(Cl)(CH₂)₂ (CF₂)₅CF₃ + HCl
The remaining chloro-silyl group can further react with adjacent hydroxyl groups or with trace amounts of water to form a cross-linked, stable monolayer on the surface.[11] The perfluoroalkyl tails orient away from the surface, creating a dense, low-energy film that imparts hydrophobicity.[13]
Quantitative Surface Characterization
The effectiveness of the hydrophobic treatment is quantified by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity.[9] The table below summarizes typical contact angles observed on untreated and treated substrates.
| Substrate | Treatment | Typical Water Contact Angle (°) | References |
| PDMS | Untreated | ~110° | [4][16] |
| PDMS | Oxygen Plasma Treated | <10° | [16] |
| PDMS | Plasma Treated & Silanized | >120° | [16] |
| Glass | Untreated (Cleaned) | <20° | [17] |
| Glass | Silanized | ~100-110° | [17] |
Experimental Protocols
Safety Precautions: this compound is corrosive and reacts with moisture to produce hydrochloric acid.[18][19][20] Always handle this chemical in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[18][20]
Protocol 1: Vapor-Phase Silanization of PDMS Microfluidic Devices
Vapor-phase deposition is generally preferred for microfluidic channels as it provides a more uniform coating, especially within enclosed and high-aspect-ratio structures.[21][22]
Materials:
-
PDMS microfluidic device
-
This compound
-
Vacuum desiccator
-
Small petri dish or weighing boat
-
Plasma cleaner
-
Oven
Workflow for Surface Modification
Caption: Workflow for silanization of microfluidic devices.
Procedure:
-
Device Preparation: Ensure the PDMS device is fully cured and cleaned. Sonicate in isopropanol for 10 minutes, followed by rinsing with deionized (DI) water and drying thoroughly with a stream of nitrogen gas or in an oven at 70°C.
-
Surface Activation: Place the clean, dry PDMS device in a plasma cleaner. Expose the surfaces to be treated to oxygen plasma for 40-60 seconds. This step is crucial as it removes organic contaminants and generates reactive silanol (Si-OH) groups on the PDMS surface.[16] The surface will become temporarily hydrophilic.
-
Vapor Deposition Setup: Immediately after plasma treatment, place the activated PDMS device inside a vacuum desiccator.[11] In a separate small container (e.g., a petri dish), place a few drops (approx. 100-200 µL) of this compound. Place this container inside the desiccator as well, ensuring it does not touch the device.
-
Silanization: Evacuate the desiccator using a vacuum pump. The reduced pressure will cause the silane to vaporize and deposit onto the activated surfaces of the device. Allow the reaction to proceed for at least 2 hours. For more robust coatings, this can be extended to overnight.[21][22]
-
Curing: After the deposition, vent the desiccator carefully inside a fume hood. Remove the device and place it in an oven at 70-85°C for 30-60 minutes. This baking step helps to drive off any unreacted silane and fully cross-link the monolayer, resulting in a more stable coating.[22]
-
Storage: The device is now ready for use. Store in a clean, dry environment to prevent contamination of the hydrophobic surface.
Protocol 2: Liquid-Phase Silanization of Glass or PDMS
Liquid-phase deposition can be a quicker alternative, though ensuring complete coverage within small channels can be challenging.[23]
Materials:
-
Glass or plasma-treated PDMS device
-
This compound
-
Anhydrous solvent (e.g., isopropanol, or a fluorinated solvent like Novec™ 7500)[24]
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Preparation:
-
Glass: Clean the glass substrate thoroughly. A piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION ADVISED ) can be used for aggressive cleaning to ensure a high density of hydroxyl groups. Rinse extensively with DI water and dry completely.
-
PDMS: Follow steps 1 and 2 from Protocol 1 to ensure the PDMS surface is activated.
-
-
Solution Preparation: Inside a fume hood, prepare a 1% (v/v) solution of this compound in an anhydrous solvent.[24] It is critical to use an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in the solution.
-
Coating:
-
For open surfaces: The substrate can be dipped in the silane solution for 1-5 minutes.
-
For microchannels: Flush the channels with the silane solution for 5-10 minutes.[24] This can be done using a syringe pump to ensure a constant flow and uniform coating.
-
-
Rinsing: After coating, rinse the device thoroughly with the pure anhydrous solvent to remove any excess, unreacted silane.
-
Drying and Curing: Dry the device with a gentle stream of nitrogen gas. Then, bake the device in an oven at 70-85°C for 30-60 minutes to cure the silane layer.[24]
Applications in Microfluidics
The creation of a stable hydrophobic surface inside microfluidic channels unlocks a range of advanced applications.
Logical Relationship of Surface Properties and Applications
Caption: Relationship between silanization, surface properties, and applications.
-
Droplet-Based Microfluidics: The generation of stable water-in-oil droplets requires that the channel walls are preferentially wetted by the oil phase.[10] A hydrophobic surface ensures that the aqueous phase does not wet the channel walls, allowing for the formation of uniform, stable droplets which can serve as individual microreactors.[2][9]
-
Preventing Non-Specific Adsorption: Many biological assays are hindered by the loss of analytes, such as proteins or peptides, to the walls of the microfluidic device.[5][6][25] The low surface energy of the fluorinated coating minimizes the hydrophobic interactions that cause proteins to adsorb, leading to improved assay sensitivity and reliability.[25] This is particularly crucial when working with low-concentration samples.[8]
-
Digital Microfluidics: In digital microfluidics, discrete droplets are manipulated on a surface. A superhydrophobic surface reduces the contact angle hysteresis, which minimizes the force required to move the droplets, enabling more complex and low-power manipulations.[26]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Uneven or Patchy Coating | 1. Inadequate substrate cleaning; presence of dust or organic residues.[27]2. Insufficient surface activation (for PDMS).3. Premature hydrolysis of silane due to moisture. | 1. Implement a more rigorous cleaning protocol (e.g., sonication, piranha for glass). Ensure the device is completely dry before activation.[27]2. Increase plasma treatment time or power. Ensure there is minimal delay between plasma treatment and silanization.[11]3. Use anhydrous solvents for liquid-phase deposition. For vapor-phase, ensure the desiccator is dry. |
| Poor Hydrophobicity (Low Contact Angle) | 1. Incomplete silane monolayer formation.2. Silane degradation due to age or improper storage.3. Insufficient reaction time. | 1. Check the concentration of the silane solution or increase the amount of silane in vapor-phase deposition.[22]2. Use fresh silane. Store silane under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.3. Increase the deposition time or the post-deposition curing time/temperature. |
| Microchannel Clogging (Liquid-Phase) | 1. Polymerization of silane in solution due to excess water.2. Silane concentration is too high. | 1. Use fresh, high-purity anhydrous solvents. Prepare the silane solution immediately before use.[24]2. Reduce the concentration of the silane in the solution. Ensure thorough rinsing after the coating step. |
| PDMS Bonding Issues Post-Treatment | 1. The treated PDMS surface is too inert for plasma bonding. | 1. Silanization should be performed after the PDMS device is assembled and bonded to its substrate (e.g., glass). The treatment modifies the internal channel surfaces without affecting the exterior bonding surfaces. |
References
-
Full article: Nanoadhesive Layer to Prevent Protein Absorption in a Poly(dimethylsiloxane) Microfluidic Device - Taylor & Francis Online. [Link]
-
Silanization - Wikipedia. [Link]
-
Nanoadhesive layer to prevent protein absorption in a poly(dimethylsiloxane) microfluidic device - PubMed. [Link]
-
Nanoadhesive layer to prevent protein absorption in a poly(dimethylsiloxane) microfluidic device - KAIST (Korea Advanced Institute of Science and Technology). [Link]
-
Hydrophobic Silane Surface Treatments - Technical Library - Gelest. [Link]
-
Blocking Protein Adsorption in Microfluidic Chips by a Hydrophobin Coating | ACS Applied Polymer Materials - ACS Publications. [Link]
-
Improved protein-adsorption resistance of digital microfluidic device via surface coating and structure modification - SPIE Conference Proceedings. [Link]
-
Note: A single-chamber tool for plasma activation and surface functionalization in microfabrication - PMC - PubMed Central. [Link]
-
Hydrophobic - Microfluidic Explained. [Link]
-
Superhydrophobic Coating Synthesis via Silane Modifiers - UFDC Image Array 2. [Link]
-
(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane - MySkinRecipes. [Link]
-
Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology. [Link]
-
Hydrophobicity-Hydrophilicty and Silane Surface Modification - Gelest, Inc. [Link]
-
Surface Modification Strategies for Microfluidic Devices Biological Engineering - Universidade de Lisboa. [Link]
-
Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. - ResearchGate. [Link]
-
(PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification - ResearchGate. [Link]
-
Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. [Link]
-
Hydrophobic vs Hydrophilic: PDMS Surface Modification for Microfluidic Chips - TE Connectivity. [Link]
-
Surface and bulk modification of PDMS for microfluidic research and commercialization. [Link]
-
Hydrophilic and hydrophobic coatings for droplet generation - Darwin Microfluidics. [Link]
-
Material Safety Data Sheet - Alfa Aesar. [Link]
-
A Robust Superhydrophobic Surface for Digital Microfluidics | Request PDF - ResearchGate. [Link]
-
Water contact angle measurements: (A) at different concentrations of... - ResearchGate. [Link]
-
Polydimethylsiloxane Surface Modification of Microfluidic Devices for Blood Plasma Separation - MDPI. [Link]
-
Superhydrophobic surfaces for microfluidic applications - DiVA portal. [Link]
-
Water contact angle measurement of uncoated/coated PDMS surfaces with... | Download Scientific Diagram - ResearchGate. [Link]
-
Microfluidics production in glass capillary device : treating capillary with silane problem? [Link]
-
Contact angle measurement on micropatterned surface using sessile drop shape fit profile detection | Semantic Scholar. [Link]
-
Accepted Manuscript - RSC Publishing. [Link]
-
Contact angle (in degrees) of PDMS substrates Treatment PDMS1 PDMS2 PDMS3 PDMS4 - ResearchGate. [Link]
-
Organosilane deposition for microfluidic applications - PMC - NIH. [Link]
-
What are good solvents for Trichloro(1H,1H,2H,2H-perfluorooctyl)silane? | ResearchGate. [Link]
-
Is there a recommended method for silanization of microfluidic channels? Specifically, Si bonded to Borofloat with exposed SU8? | ResearchGate. [Link]
-
Does anyone have such kinds of problem that the silanization layer of silicon wafer is uneven and dirty? | ResearchGate. [Link]
-
A simple method for fabricating multi-layer PDMS structures for 3D microfluidic chips - PubMed. [Link]
-
Understanding the Significance of 1h,1h,2h,2h-Perfluorooctyl Trichlorosilane in the Chemical Reagent Industry. [Link]
-
Does anyone konw how to remove excess 1H, 1H, 2H, 2H-Perfluorooctyl-trichlorosilane from surface of PDMS? | ResearchGate. [Link]
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- 25. proceedings.spiedigitallibrary.org [proceedings.spiedigitallibrary.org]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Solution Deposition of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
Introduction: Engineering Low-Energy Surfaces
1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMDCS) is a specialized organosilane compound pivotal for creating highly repellent, low-energy surfaces. Its unique molecular architecture, featuring a robust dichlorosilane head for covalent attachment to hydroxylated surfaces and a long perfluorinated tail, imparts exceptional hydrophobicity and oleophobicity.[1][2][3] This makes it an invaluable tool in a multitude of research and industrial applications, including the development of anti-fouling coatings, moisture-repellent barriers for electronics, and the surface modification of microfluidic devices to control fluid behavior.[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for the solution-phase deposition of PFOMDCS to generate self-assembled monolayers (SAMs) with reproducible, high-performance characteristics.
Core Principles: The Chemistry of Silanization
The formation of a stable PFOMDCS monolayer is a two-step process involving hydrolysis and condensation. Understanding this mechanism is critical for optimizing the deposition process and ensuring a high-quality, durable coating.
-
Hydrolysis: The process begins with the hydrolysis of the methyldichlorosilane head group in the presence of water. The two chlorine atoms are reactive and readily replaced by hydroxyl groups (-OH), forming a silanol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[4][5][6][7] This reaction is often initiated by trace amounts of water present on the substrate surface and in the deposition solvent.
-
Condensation: The newly formed silanol groups are highly reactive and will condense with hydroxyl groups present on the substrate surface (e.g., glass, silicon wafers, or other metal oxides), forming stable silicon-oxygen-substrate (Si-O-Substrate) covalent bonds.[4][5] Additionally, adjacent silanol molecules can cross-link with each other, forming a robust, two-dimensional siloxane network (Si-O-Si) on the surface.[4] This cross-linking enhances the mechanical stability and durability of the resulting monolayer.
Critical Parameters for Successful Deposition
The quality and performance of the PFOMDCS monolayer are highly dependent on several key experimental parameters. Careful control of these factors is essential for achieving a uniform, densely packed, and defect-free coating.
| Parameter | Importance | Recommended Range/Condition | Rationale |
| Substrate Cleanliness & Hydroxylation | Critical | Piranha or plasma cleaning | Ensures a high density of surface hydroxyl groups for covalent bonding and removes organic contaminants that can cause defects in the monolayer.[8] |
| Solvent Anhydrousness | High | Anhydrous grade solvents | Minimizes premature hydrolysis and polymerization of PFOMDCS in the bulk solution, which can lead to the deposition of aggregates rather than a smooth monolayer.[9] |
| PFOMDCS Concentration | Moderate | 0.1 - 2% (v/v) | A lower concentration promotes the formation of a well-ordered monolayer, while higher concentrations can lead to multilayer formation and increased surface roughness. |
| Deposition Time | Moderate | 30 - 120 minutes | Sufficient time is required for the hydrolysis and condensation reactions to proceed to completion. The optimal time can vary with substrate and reaction conditions. |
| Curing/Annealing | High | 100 - 120 °C for 30-60 min | Post-deposition baking removes residual solvent and unreacted precursors, and promotes further cross-linking within the monolayer, enhancing its stability.[10] |
Detailed Protocols for Solution Deposition
The following protocols provide step-by-step instructions for the deposition of PFOMDCS from a solution phase. Safety Precaution: PFOMDCS is moisture-sensitive and reacts with water to produce HCl gas. All handling should be performed in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11]
Protocol 1: Solution Deposition on Silicon or Glass Substrates
This protocol is suitable for creating hydrophobic and oleophobic surfaces on silicon wafers, glass slides, and other hydroxylated substrates.
Materials:
-
This compound (PFOMDCS)
-
Anhydrous toluene or hexane
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Glass or PTFE containers for deposition
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in piranha solution for 15-30 minutes in a fume hood. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care). [8]
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas. The surface should be hydrophilic at this stage.
-
-
Preparation of Deposition Solution:
-
In a fume hood, prepare a 0.5% (v/v) solution of PFOMDCS in anhydrous toluene or hexane in a clean, dry glass or PTFE container.
-
Ensure the solvent is truly anhydrous to prevent premature reaction of the silane.
-
-
Deposition:
-
Immediately immerse the cleaned and dried substrates into the PFOMDCS solution.
-
Seal the container to minimize exposure to atmospheric moisture.
-
Allow the deposition to proceed for 60 minutes at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the deposition solution and rinse thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the coated substrates in an oven at 110°C for 45 minutes to promote covalent bonding and cross-linking.
-
-
Final Cleaning:
-
After curing, sonicate the substrates in fresh anhydrous solvent for 5 minutes to remove any loosely bound aggregates.
-
Dry the final coated substrates with nitrogen or argon.
-
Characterization of PFOMDCS Monolayers
The quality and performance of the deposited PFOMDCS film should be validated through appropriate characterization techniques.
Contact Angle Goniometry
Contact angle measurement is a primary method to assess the hydrophobicity and oleophobicity of the modified surface.[12] A high water contact angle is indicative of a successful hydrophobic modification.
-
Static Contact Angle: A water droplet is gently placed on the surface, and the angle between the droplet and the surface is measured.[12] For a well-formed PFOMDCS monolayer, the static water contact angle should be greater than 110°.
-
Dynamic Contact Angles (Advancing and Receding): These measurements provide information about contact angle hysteresis, which is related to surface homogeneity and roughness.[13][14][15] A low contact angle hysteresis (the difference between the advancing and receding angles) indicates a more uniform and defect-free monolayer.[15]
| Measurement | Typical Value for PFOMDCS Monolayer | Significance |
| Static Water Contact Angle | > 110° | High hydrophobicity |
| Contact Angle Hysteresis | < 10° | High surface homogeneity |
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique used to visualize the surface topography of the deposited monolayer at the nanoscale.[10][16]
-
Surface Roughness: A well-formed PFOMDCS monolayer should be very smooth, with a root-mean-square (RMS) roughness close to that of the underlying substrate.[9][17] Increased roughness may indicate the presence of aggregates or a poorly formed film.
-
Monolayer Uniformity: AFM can be used to assess the uniformity and coverage of the monolayer, identifying any pinholes or defects.[10][16]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle | Incomplete monolayer formation; Contaminated substrate or solvent; Insufficient curing. | Ensure thorough substrate cleaning and hydroxylation; Use high-purity anhydrous solvents; Increase curing time or temperature. |
| High Contact Angle Hysteresis | Inhomogeneous monolayer; Surface contamination. | Optimize deposition time and concentration; Ensure a clean deposition environment. |
| Visible Aggregates on the Surface (from AFM) | Premature hydrolysis of PFOMDCS in solution; Deposition solution is too concentrated. | Use fresh, high-purity anhydrous solvent; Reduce the concentration of the PFOMDCS solution. |
| Poor Adhesion of the Monolayer | Insufficient surface hydroxyl groups; Incomplete condensation reaction. | Optimize the substrate hydroxylation step (e.g., longer piranha treatment); Increase curing time or temperature. |
Conclusion
The solution deposition of this compound provides a robust and versatile method for creating highly hydrophobic and oleophobic surfaces. By carefully controlling the key experimental parameters of substrate preparation, solvent quality, deposition conditions, and post-deposition treatment, researchers can consistently produce high-quality self-assembled monolayers with tailored surface properties for a wide range of advanced applications. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this powerful surface modification technique.
References
- Enhance Surface Properties with Perfluorooctylmethyldichlorosilane. (URL: )
- An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. (URL: )
- Contact Angle Measurement | Measurlabs. (URL: )
- Dynamic contact angle measurements on superhydrophobic surfaces | Physics of Fluids | AIP Publishing. (URL: )
- How to measure dynamic contact angles on superhydrophobic surfaces - Biolin Scientific. (URL: )
- An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica - PMC - NIH. (URL: )
- Contact angle measurements on superhydrophobic surfaces in practice - Biolin Scientific. (URL: )
- Hydrolysis and polycondensation - Chemiedidaktik Uni Wuppertal. (URL: )
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes.
- Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity | Langmuir. (URL: )
- Monitoring and Mapping Imperfections in Silane-Based Self-Assembled Monolayers by Chemical Amplification | Langmuir - ACS Public
- AFM study of perfluoroalkylsilane and alkylsilane self-assembled monolayers for anti-stiction in MEMS/NEMS - ResearchG
- (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane - MySkinRecipes. (URL: )
- Understanding the Significance of 1h,1h,2h,2h-Perfluorooctyl Trichlorosilane in the Chemical Reagent Industry. (URL: )
- Application Note: Characterization of Octylsilanetriol Monolayer Formation Using Atomic Force Microscopy - Benchchem. (URL: )
- Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides - PubMed. (URL: )
- Chemistry - Hydrolysis - Silicones Europe. (URL: )
- Chlorosilane - Wikipedia. (URL: )
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane, 97% 5 g | Buy Online - Fisher Scientific. (URL: )
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- 3. Understanding the Significance of 1h,1h,2h,2h-Perfluorooctyl Trichlorosilane in the Chemical Reagent Industry-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]
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- 10. An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H,1H,2H,2H-Perfluorooctyltriethoxysilane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 17. researchgate.net [researchgate.net]
Characterization of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane Self-Assembled Monolayers by Atomic Force Microscopy: An Application Note
Introduction: The Significance of Fluorinated Surfaces and the Power of Nanoscale Interrogation
In the realm of advanced materials, the precise control of surface properties is paramount for innovations spanning from biomedical devices and microelectronics to drug delivery systems. Self-assembled monolayers (SAMs) offer an elegant and effective strategy for tailoring surface chemistry and functionality at the molecular level. Among the diverse palette of molecules utilized for SAM formation, fluorinated silanes are of particular interest due to the unique properties imparted by the carbon-fluorine bond, including low surface energy, hydrophobicity, chemical inertness, and exceptional thermal stability.
This application note focuses on the characterization of SAMs derived from 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) . The incorporation of a perfluorinated alkyl chain renders surfaces highly non-adhesive and lubricious, making PFOMS an attractive candidate for applications requiring low friction and anti-fouling properties. While structurally similar to the more extensively studied 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS) and 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS), the methyldichlorosilane headgroup of PFOMS presents distinct reactivity and assembly kinetics that warrant specific investigation.
Atomic Force Microscopy (AFM) stands as an indispensable tool for the nanoscale characterization of these ultrathin organic films. Its ability to provide three-dimensional topographical information with sub-nanometer resolution, coupled with the capacity to probe mechanical and tribological properties, makes it uniquely suited for elucidating the structure-property relationships of PFOMS SAMs. This guide provides a comprehensive overview of the methodologies for preparing and characterizing PFOMS SAMs, with a focus on leveraging the full potential of AFM. While specific data for PFOMS is limited in the literature, this note will draw upon established principles and data from closely related fluorinated SAMs to provide a robust framework for researchers.
Quantitative Data Summary: A Comparative Perspective
The following table summarizes key performance parameters for fluorinated SAMs, drawing comparisons with a common non-fluorinated counterpart, Octadecyltrichlorosilane (OTS). It is important to note that the values for PFOMS are estimations based on data from structurally similar FOTS and PFOTS, and experimental verification is recommended.
| Parameter | This compound (PFOMS) (Expected) | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS) | Octadecyltrichlorosilane (OTS) | Reference |
| Water Contact Angle | > 110° | > 110° | ~109° | [1] |
| Surface Roughness (RMS) | ~0.3 - 0.5 nm | ~0.3 nm | ~0.3 nm | [1] |
| Film Thickness | ~1.5 - 2.0 nm | ~1.5 - 2.0 nm | ~2.5 nm | [1] |
| Frictional Force | Higher than OTS | Higher than OTS | Lower than FOTS | [1][2] |
| Wear Resistance | Higher than OTS | Higher than OTS | Lower than FOTS | [1] |
Experimental Protocols: From Substrate to Nanoscale Analysis
A successful AFM characterization hinges on the meticulous preparation of the SAM. The following protocols provide a step-by-step guide for the formation of PFOMS SAMs on silicon substrates and their subsequent analysis.
Protocol 1: Preparation of PFOMS SAMs on Silicon Substrates
This protocol details the liquid-phase deposition method. The methyldichlorosilane headgroup of PFOMS is highly reactive with water; therefore, all steps must be performed in a low-humidity environment (e.g., a glovebox or under an inert gas flow).
Materials:
-
Silicon wafers (prime grade, (100) orientation)
-
This compound (PFOMS)
-
Anhydrous toluene or hexane (spectroscopic grade)
-
Sulfuric acid (H₂SO₄, ACS grade)
-
Hydrogen peroxide (H₂O₂, 30%, ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning and Hydroxylation (Piranha Etch - EXTREME CAUTION):
-
In a fume hood, wearing appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat), prepare the piranha solution by slowly and carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker. Warning: Piranha solution is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Handle with extreme care.
-
Immerse the silicon wafers in the piranha solution for 15-20 minutes. This process removes organic residues and creates a hydrophilic silicon dioxide layer with surface hydroxyl (-OH) groups, which are the reactive sites for silanization.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers with a stream of high-purity nitrogen gas.
-
-
Silanization:
-
Immediately transfer the cleaned and dried wafers to a desiccator or glovebox with a controlled low-humidity atmosphere.
-
Prepare a 1-5 mM solution of PFOMS in anhydrous toluene or hexane. The optimal concentration may require some optimization.
-
Place the wafers in the PFOMS solution in a sealed container.
-
Allow the self-assembly process to proceed for 2-4 hours at room temperature. The reaction time is a critical parameter to optimize for achieving a densely packed monolayer.
-
After deposition, remove the wafers from the solution and rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the wafers again with a stream of nitrogen gas.
-
-
Curing:
-
To promote the formation of a stable siloxane (Si-O-Si) network and enhance the durability of the monolayer, cure the coated wafers in an oven at 100-120°C for 30-60 minutes.[3]
-
Protocol 2: AFM Characterization of PFOMS SAMs
The following are general guidelines for the AFM analysis. Specific parameters should be optimized based on the instrument and the tip used.
Instrumentation and Consumables:
-
Atomic Force Microscope
-
Silicon cantilevers with a sharp tip (nominal tip radius < 10 nm) suitable for tapping mode imaging.
Procedure:
-
Imaging Mode Selection:
-
Tapping Mode (Intermittent Contact Mode): This is the preferred mode for imaging soft organic layers like SAMs as it minimizes lateral forces that could damage or displace the monolayer, providing accurate topographical data.[1]
-
-
AFM Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 2 µm x 2 µm) to obtain an overview of the surface and identify representative areas. Subsequently, zoom in to smaller scan sizes (e.g., 500 nm x 500 nm) for high-resolution imaging.
-
Scan Rate: A scan rate of 0.5-1.5 Hz is typically a good starting point. Slower scan rates generally yield higher quality images.
-
Setpoint Amplitude: This parameter controls the tapping force. It should be set to a value that maintains stable feedback while minimizing the force applied to the SAM. A typical starting point is 80-90% of the free-air amplitude of the cantilever.
-
Gains (Integral and Proportional): Optimize the feedback gains to ensure accurate tracking of the surface topography without introducing oscillations or artifacts.
-
-
Data Analysis:
-
Surface Roughness: From the height images, calculate the root-mean-square (RMS) roughness to quantify the smoothness and uniformity of the PFOMS SAM. A well-formed monolayer should exhibit a very low RMS roughness, typically in the sub-nanometer range.[1]
-
Film Thickness: To measure the thickness of the SAM, a scratch can be carefully made on the surface (e.g., with a sharp needle) to expose the underlying silicon substrate. An AFM image of the scratched area will reveal the height difference between the top of the SAM and the substrate, providing a direct measurement of the monolayer thickness.[1]
-
Friction and Adhesion (Lateral Force Microscopy - LFM):
-
Switch to contact mode to perform LFM. In this mode, the torsional bending of the cantilever is measured as the tip is scanned across the surface, which is proportional to the frictional force.
-
By comparing the LFM signal of the PFOMS SAM with that of the bare silicon substrate or a non-fluorinated SAM, the relative frictional properties can be determined. Fluorinated SAMs are expected to exhibit higher frictional forces compared to their hydrocarbon counterparts due to the larger size and electron density of the fluorine atoms.[2]
-
-
Visualizations: Workflows and Interrelationships
To better illustrate the experimental process and the interplay of different characterization techniques, the following diagrams are provided.
Caption: Experimental workflow for the preparation and characterization of PFOMS SAMs.
Caption: Interplay of complementary techniques for a holistic SAM characterization.
Expert Insights: The "Why" Behind the "How"
-
Choice of Dichlorosilane: The methyldichlorosilane headgroup of PFOMS offers a balance between reactivity and controlled polymerization compared to trichlorosilanes, which can be prone to uncontrolled polymerization in the presence of trace water. The methyl group can also influence the packing density of the resulting monolayer.
-
Importance of an Anhydrous Environment: The Si-Cl bonds in PFOMS are highly susceptible to hydrolysis. Any moisture in the solvent or on the substrate surface can lead to premature reaction in solution, forming siloxane oligomers that can deposit on the surface, leading to a disordered and rough film.
-
The Rationale for Tapping Mode AFM: While contact mode AFM can provide frictional data, the constant lateral forces exerted by the tip can easily damage or remove the delicate SAM. Tapping mode minimizes these shear forces, ensuring that the topographical image is a true representation of the monolayer surface.
-
Complementary Characterization is Key: AFM provides unparalleled spatial information, but it does not directly yield chemical information. Therefore, it is crucial to complement AFM with techniques like Contact Angle Goniometry to assess the macroscopic hydrophobicity and surface energy, and X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition and the presence of the fluorinated species on the surface. A high-resolution XPS spectrum of the C1s region should reveal distinct peaks corresponding to the -CH₂-, -CF₂-, and -CF₃ groups, confirming the integrity of the perfluoroalkyl chain.[3]
Conclusion: A Pathway to Precisely Engineered Surfaces
The characterization of this compound SAMs by Atomic Force Microscopy provides invaluable insights into the nanoscale topography, uniformity, and tribological properties of these highly fluorinated surfaces. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and analyze these advanced materials. The combination of AFM with complementary surface analysis techniques enables a comprehensive understanding of the SAM's structure-property relationships, paving the way for the rational design of surfaces with tailored functionalities for a wide array of applications in science and technology. It is re-emphasized that the specific parameters for PFOMS SAM formation and characterization may require optimization, with the information provided for related compounds serving as an expert guide for this process.
References
-
Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. (n.d.). ResearchGate. Retrieved from [Link]
-
Tribological Properties of Alkylsilane Self-Assembled Monolayers. (2005). Langmuir, 21(25), 11744–11748. [Link]
-
(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Tribological properties of trichlorosilane-based one- and two-component self-assembled monolayers. (2011). Tribology International, 44(10), 1143-1151. [Link]
-
Frictional Responses of Octadecyltrichlorosilane (OTS) and 1H, 1H, 2H, 2H-Perfluorooctyltrichlorosilane (FOTS) Monolayers Self-assembled on Aluminium over Six Orders of Contact Length Scale. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Application Note: Surface Chemical Analysis of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane Films by X-ray Photoelectron Spectroscopy
Abstract
This document provides a comprehensive guide for the characterization of self-assembled monolayers (SAMs) of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) on silicon substrates using X-ray Photoelectron Spectroscopy (XPS). It details the protocols for substrate preparation, film deposition, and subsequent XPS analysis. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize functionalized surfaces.
Introduction
The functionalization of surfaces with organosilanes is a critical process in various fields, including microelectronics, biotechnology, and medical device manufacturing. This compound (PFOMS) is a fluorinated organosilane that forms hydrophobic, low-surface-energy films.[1] These properties are highly desirable for creating non-stick, anti-fouling, and biocompatible surfaces. The dichlorosilane group reacts with hydroxylated surfaces, such as the native oxide layer on silicon wafers, to form stable siloxane bonds (Si-O-Si), while the perfluorinated tail imparts the desired surface properties.[2]
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique ideal for analyzing the chemical composition and bonding environments of thin films.[3][4] XPS provides quantitative elemental analysis and detailed chemical state information from the top 5-10 nanometers of a material's surface.[4] This makes it an invaluable tool for verifying the successful deposition and quality of PFOMS monolayers. This application note outlines a detailed protocol for the preparation and XPS analysis of PFOMS films, ensuring a robust and validated methodology.
Experimental Workflow Overview
The overall process involves substrate preparation to create a reactive surface, deposition of the PFOMS film via vapor deposition, and subsequent analysis of the film's chemical composition and structure using XPS.
Caption: Experimental workflow for PFOMS film preparation and XPS analysis.
Part 1: PFOMS Film Preparation Protocol
A well-prepared substrate is crucial for the formation of a uniform and covalently bonded silane monolayer. The following protocol is designed for silicon wafers with a native oxide layer.
1.1. Substrate Cleaning and Hydroxylation
The primary goal of this step is to remove organic contaminants and to generate a high density of hydroxyl (-OH) groups on the silicon wafer surface. These hydroxyl groups are the reactive sites for the silanization reaction.[2]
Protocol:
-
Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).
-
Prepare a Piranha solution by carefully adding hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 3:7 volume ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid, and handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the silicon wafers in the Piranha solution for 30-60 minutes at 80-90°C.[5]
-
Remove the wafers and rinse them copiously with deionized (DI) water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Use the hydroxylated wafers immediately for silanization to prevent atmospheric contamination.
1.2. Vapor Phase Silanization
Vapor phase deposition is preferred for dichlorosilanes as it provides better control over the reaction and minimizes the formation of polysiloxane aggregates that can occur in solution-based methods.[6]
Protocol:
-
Place the cleaned and dried silicon wafers in a vacuum desiccator.
-
In a small, open container (e.g., an aluminum foil cap), place a few drops of this compound.[6]
-
Place the container with the silane inside the desiccator, ensuring it is not in direct contact with the wafers.
-
Evacuate the desiccator to a pressure of <1 Torr to facilitate the vaporization of the silane.
-
Allow the silanization reaction to proceed for 2-4 hours at room temperature.
-
After the reaction, vent the desiccator with dry nitrogen.
-
To remove any physisorbed silane molecules, sonicate the wafers in a suitable solvent like toluene or hexane for 5 minutes, followed by a final rinse with the solvent and drying with nitrogen.[2]
-
Cure the samples by baking them in an oven at 110-120°C for 30-60 minutes to promote the formation of a cross-linked siloxane network.[2]
Part 2: XPS Analysis Protocol
Proper sample handling and instrument setup are critical for obtaining high-quality, reliable XPS data. Adherence to standards such as ASTM E1078 is recommended for specimen preparation and mounting.[7][8]
2.1. Sample Handling and Mounting
-
Handle the PFOMS-coated wafers using clean, powder-free gloves and non-magnetic tweezers to avoid surface contamination.[9]
-
Mount the samples onto the XPS sample holder using double-sided conductive carbon tape or clips. Ensure good electrical contact between the sample and the holder to minimize charging effects.[10]
-
Introduce the sample into the instrument's load-lock chamber for pump-down to ultra-high vacuum (UHV) conditions (<10⁻⁸ Torr).
2.2. Instrument Parameters and Data Acquisition
A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for XPS analysis.[11]
Charge Neutralization: PFOMS films on silicon oxide are electrically insulating. The emission of photoelectrons during XPS analysis can lead to a positive charge buildup on the surface, which shifts the entire spectrum to higher binding energies and can distort peak shapes.[12][13] It is essential to use a charge neutralization system, such as a low-energy electron flood gun, to compensate for this effect.[12][14]
Data Acquisition Steps:
-
Survey Scan: Acquire a wide-scan spectrum (e.g., 0-1100 eV binding energy) at a lower energy resolution (pass energy of ~160 eV). This scan is used to identify all the elements present on the surface and to determine their relative atomic concentrations.[15]
-
High-Resolution Scans: Acquire high-resolution spectra for the core levels of interest: C 1s, O 1s, Si 2p, and F 1s. Use a higher energy resolution (pass energy of ~20-40 eV) to resolve different chemical states.[15]
Part 3: Data Analysis and Interpretation
Data processing is typically performed using specialized software such as CasaXPS.[16][17][18][19]
3.1. Charge Correction
Even with a charge neutralizer, a residual energy shift may be present. This is corrected by referencing a known peak in the spectrum. For organosilane films, the aliphatic C-C/C-H component of the C 1s spectrum is often set to a binding energy of 284.8 eV or 285.0 eV.[20] This correction is then applied to all other spectra from the same sample.
3.2. Peak Fitting and Chemical State Identification
High-resolution spectra are analyzed by fitting the peaks with synthetic line shapes (typically a combination of Gaussian and Lorentzian functions) after subtracting a suitable background (e.g., Shirley or Tougaard).[19] This process allows for the deconvolution of overlapping peaks corresponding to different chemical states.[21]
The molecular structure of the PFOMS film dictates the expected chemical species.
Caption: Structure of a PFOMS molecule bonded to a substrate.
Expected Binding Energies and Interpretation:
The following table summarizes the expected binding energies for the different chemical components of the PFOMS film. These values are based on literature and the NIST XPS Database.[22][23][24]
| Core Level | Component | Expected Binding Energy (eV) | Rationale |
| C 1s | C-Si | ~284.5 | Carbon bonded to the less electronegative silicon. |
| C-C / C-H (adventitious + alkyl) | 284.8 - 285.0 | Aliphatic carbon in the ethyl linker and methyl group. Used for charge referencing.[20] | |
| C-CF₂ | ~286.5 | Carbon adjacent to a highly electronegative CF₂ group.[25] | |
| CF₂ | ~291.5 | Carbon bonded to two fluorine atoms.[25] | |
| CF₃ | ~293.7 | Terminal carbon bonded to three fluorine atoms, showing the largest chemical shift.[26] | |
| F 1s | C-F | ~689.0 | The main fluorine peak from the perfluorinated chain. |
| Si 2p | Si-C | ~101.5 | Silicon bonded to the methyl and ethyl groups of the silane. |
| Si-O (siloxane) | ~102.5 | Silicon in the Si-O-Si network formed upon bonding to the substrate and cross-linking. | |
| SiO₂ (substrate) | ~103.3 | Silicon dioxide from the underlying native oxide layer of the wafer. | |
| O 1s | Si-O-Si (siloxane) | ~532.5 | Oxygen in the cross-linked silane layer. |
| SiO₂ (substrate) | ~533.0 | Oxygen in the silicon dioxide substrate. |
3.3. Quantification
The atomic concentration of each element can be calculated from the areas of the high-resolution peaks, corrected by their respective relative sensitivity factors (RSFs).[15]
The successful formation of a dense PFOMS monolayer should result in:
-
A high atomic percentage of Fluorine (F) and Carbon (C).
-
A significant attenuation of the Si 2p and O 1s signals from the underlying substrate.
-
The C 1s spectrum should be dominated by the CF₂ and CF₃ components.
-
The Si 2p spectrum should show a prominent Si-O-Si component, indicating covalent attachment and cross-linking.
Conclusion
X-ray Photoelectron Spectroscopy is a powerful and essential technique for the detailed surface chemical analysis of this compound films. By following the detailed protocols for sample preparation, data acquisition, and data analysis outlined in this application note, researchers can reliably verify the formation of high-quality, covalently bonded PFOMS monolayers. The interpretation of high-resolution XPS spectra provides critical insights into the chemical structure and integrity of the film, ensuring the desired surface properties for advanced applications.
References
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ASTM E1078-14, Standard Guide for Specimen Preparation and Mounting in Surface Analysis, ASTM International, West Conshohocken, PA, 2014, [Link][7]
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ASTM International. (2020). E1078 Standard Guide for Specimen Preparation and Mounting in Surface Analysis. [Link][8]
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CasaXPS Software. (n.d.). Surface Analysis. Retrieved from [Link][16][18][19]
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Caltech Materials and Molecular Research Center. (n.d.). CasaXPS. Retrieved from [Link][17]
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Casa Software Ltd. (2005). CasaXPS Processing Software. Retrieved from [Link][19]
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National Institute of Standards and Technology. (n.d.). NIST X-ray Photoelectron Spectroscopy Database. Retrieved from [Link][22]
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Stanford Libraries. (n.d.). NIST X-ray photoelectron spectroscopy database. Retrieved from [Link][23]
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Data.gov. (2024). NIST X-ray Photoelectron Spectroscopy Database - SRD 20. Retrieved from [Link][24]
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La-o-vorakiat, C., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Langmuir, 29(14), 4474-4483. [Link][27]
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The XPS Library. (n.d.). Charge Compensation. Retrieved from [Link][12]
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Matinlinna, J. P., et al. (2004). XPS Analysis of Silane Films on the Surface of a Dental Ceramic. Journal of Dental Research, 83(3), 237-241. [Link][28]
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Baer, D. R., et al. (2020). XPS guide: Charge neutralization and binding energy referencing for insulating samples. Journal of Vacuum Science & Technology A, 38(3), 031204. [Link][29]
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ResearchGate. (2019). What is Charge Correction and Why Charge Correction is Required in XPS?. Retrieved from [Link][20]
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YouTube. (2020). XPS of Insulators and Charge Compensation. [Link][14]
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West Campus Materials Characterization Core. (n.d.). Sample Preparation. Retrieved from [Link][9]
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Harvard Medical School Microfabrication Core Facility. (2015). Procedure for Silanization of SU-8/Silicon Master. [Link][6]
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ProChimia Surfaces. (2011). Silanes Surfaces Protocols. [Link][5]
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LNLS. (n.d.). Sample preparation for XPS endstation. [Link][10]
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EAG Laboratories. (n.d.). XPS provides chemical bond information. Retrieved from [Link][21]
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ResearchGate. (n.d.). XPS spectra of a -CFx. Retrieved from [Link][25]
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EAG Laboratories. (n.d.). XPS chemical shift and valence. Retrieved from [Link][26]
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Walton, J. (n.d.). Quantitative surface chemical microscopy by X-ray photoelectron spectroscopy. Spectroscopy Europe. [Link][15]
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YouTube. (2024). How to Calculate Binding Energy in XPS (Step-by-Step Explanation). [Link][11]
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Wikipedia. (n.d.). Silanization of silicon and mica. Retrieved from [Link][2]
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Maboudian, R., et al. (2000). Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. Journal of Adhesion Science and Technology, 14(10), 1299-1308. [Link][1]
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Eurofins Scientific. (2025). X-ray Photoelectron Spectroscopy (XPS). Retrieved from [Link][4]
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Troubleshooting & Optimization
Technical Support Center: Hydrophobic Coatings with 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS)
Welcome to the technical support center for achieving robust and reliable hydrophobic surfaces using 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS). This guide is designed for researchers, scientists, and drug development professionals who are leveraging PFOMS to create low-energy surfaces. Here, we move beyond simple instructions to provide in-depth, field-proven insights into the chemistry, application, and troubleshooting of these advanced coatings. Our goal is to empower you to diagnose issues, optimize your process, and achieve consistent, high-performance results.
The Science Behind the Coating: Why PFOMS?
This compound is a bifunctional organosilane designed for creating self-assembled monolayers (SAMs) on hydroxylated surfaces. Its efficacy stems from a unique molecular architecture:
-
Dichlorosilane Headgroup (-SiCl₂CH₃): This reactive group is the anchor. The two chlorine atoms are highly susceptible to hydrolysis, reacting with trace amounts of water to form reactive silanol groups (-Si(OH)₂CH₃). These silanols then covalently bond with hydroxyl groups (-OH) present on the substrate (e.g., glass, silicon wafers, metal oxides) and with each other, forming a stable, cross-linked polysiloxane network.[1][2][3][4][5] The methyl group attached to the silicon atom can influence the reactivity and final packing of the monolayer.
-
Perfluoroalkyl Tail (-(CH₂)₂-(CF₂)₅-CF₃): This long, fluorinated chain is responsible for the coating's defining characteristic: extremely low surface energy. The high electronegativity of fluorine atoms creates a non-polar, non-stick surface that repels water (hydrophobicity) and oils (oleophobicity).[3][6]
The formation of a successful PFOMS coating is a delicate balance between hydrolysis and condensation reactions occurring at the substrate surface. Mastering this process is key to avoiding common pitfalls.
Troubleshooting Guide: From Poor Performance to Optimized Protocol
This section is structured to address the most common issues encountered during PFOMS coating applications. Each problem is followed by a diagnostic workflow, an explanation of potential causes, and validated solutions.
Problem 1: Low Water Contact Angle / Poor Hydrophobicity
A freshly coated, high-quality PFOMS surface should exhibit a static water contact angle of >100-110°. If your values are significantly lower, it indicates a fundamental problem with the monolayer formation.
Diagnostic Workflow:
-
Measure Static Contact Angle: Confirm the low value across multiple points on the surface.
-
Measure Contact Angle Hysteresis: Assess the difference between the advancing and receding contact angles. High hysteresis (>10-15°) on a surface that should be smooth suggests chemical heterogeneity or a patchy coating.[7][8][9]
-
Perform a Solvent Rinse Test: Vigorously rinse the substrate with a high-purity anhydrous solvent (e.g., toluene or hexane) and re-measure the contact angle. A significant increase suggests weakly adsorbed, unreacted silane or contaminants were removed.
-
Advanced Characterization (if available):
-
Atomic Force Microscopy (AFM): Image the surface to visually identify incomplete monolayer coverage, aggregates (islands), or pinholes.[10][11][12]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface. A low fluorine-to-silicon (F/Si) ratio or the presence of unexpected elements points to contamination or incomplete monolayer formation.[13][14][15]
-
Logical Troubleshooting Flow for Low Contact Angle
Caption: Troubleshooting workflow for low contact angle.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| 1. Inadequate Substrate Preparation | The covalent bonding of PFOMS requires a high density of surface hydroxyl (-OH) groups. Organic residues, dust, or an insufficient native oxide layer will prevent the silane from attaching, leading to a patchy, non-covalent, and easily removable film.[3][16] | Piranha Clean (for glass/silicon): A 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ is extremely effective at removing organic residues and hydroxylating the surface. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care.[3] Oxygen Plasma/UV-Ozone: A safer and often more controlled method to clean and activate surfaces by generating reactive oxygen species that burn off contaminants and create -OH groups.[14][17] |
| 2. Incorrect Humidity/Water Content | Water is a double-edged sword. It is essential for hydrolyzing the Si-Cl bonds to initiate the reaction. However, excessive water, either in the solvent or the ambient environment, will cause PFOMS to hydrolyze and polymerize in bulk before it reaches the substrate.[18][19] This forms polysiloxane aggregates that only weakly adsorb to the surface, resulting in a hazy, easily removed, and poorly hydrophobic layer. | For Vapor Deposition: Conduct the process in a controlled environment like a vacuum chamber or glovebox. Introduce a controlled, minimal amount of water vapor if the system is too dry for hydrolysis to occur.[20][21] For Solution Deposition: Use high-purity anhydrous solvents. The trace amount of water adsorbed on the hydroxylated substrate is often sufficient to initiate the reaction. Work under an inert atmosphere (e.g., Argon or Nitrogen).[16][22] |
| 3. Degraded Reagents or Contaminated Solvents | PFOMS is highly reactive to moisture. If the reagent has been improperly stored, it may have already hydrolyzed in the bottle. Solvents that are not anhydrous grade will contribute to premature bulk polymerization. | Always use PFOMS from a freshly opened or properly sealed container stored under an inert atmosphere. Use anhydrous grade solvents (>99.8% purity) and handle them using techniques that minimize water exposure (e.g., Sure/Seal™ bottles, syringe transfers).[3][23][24] |
| 4. Insufficient Reaction Time | The self-assembly process, while spontaneous, is not instantaneous. Short deposition times, especially at low concentrations, may not allow for the formation of a dense, fully packed monolayer, leaving gaps in the coating. | For solution deposition, typical times range from 30 minutes to several hours. For vapor deposition, times can also vary significantly based on temperature and pressure.[18][22] If coverage is incomplete, try extending the deposition time. |
Problem 2: Hazy or Visibly Uneven Coating
A properly formed SAM should be a monolayer and thus invisible to the naked eye. Any visible haze, streaks, or white residue is a clear sign of failure.
Diagnostic Workflow:
-
Optical Microscopy: Examine the surface under magnification to confirm the presence of particulates or aggregated film.
-
Solvent Rinse Test: Vigorously rinse with an anhydrous solvent. If the haze is removed, it confirms the issue is due to weakly adsorbed aggregates, not a covalently bound layer.
-
AFM Imaging: This is the ideal tool to characterize the nature of the haze. It can distinguish between physisorbed silane "islands" and a rough, but bonded, multilayer film.[10][25]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| 1. Bulk Polymerization | This is the most common cause of haze. As explained above, excessive water in the system causes PFOMS to react with itself in the solution or vapor phase, forming polysiloxane oligomers and polymers. These particles then deposit onto the surface without forming a proper covalent bond.[18][19] | Strictly Control Water: This is the primary solution. Revisit all steps in "Problem 1, Cause 2." Ensure your environment and reagents are as anhydrous as possible. For solution deposition, consider using a solvent that has very low water miscibility, like hexane, in addition to being anhydrous. |
| 2. Reagent Concentration Too High (Solution Deposition) | Using an overly concentrated silane solution can promote intermolecular reactions and aggregation, especially if trace amounts of water are present. | Optimize the PFOMS concentration. For solution deposition, concentrations are typically in the low millimolar range (e.g., 1-10 mM) or around 1-2% by volume for less controlled dip-coating procedures.[3][16][23] |
| 3. Inadequate Rinsing Post-Deposition | After the SAM has formed, there may be a layer of excess, physisorbed silane molecules on top of the covalently bound monolayer. If not removed, this can appear as a hazy film. | Implement a thorough, multi-step rinsing protocol immediately after deposition. Sequentially rinse with fresh, anhydrous solvent (e.g., toluene, then isopropanol, then hexane) to remove unreacted silane and byproducts. Gentle sonication in an anhydrous solvent for 1-2 minutes can be very effective.[23][24] |
Validated Protocols
The following protocols provide a robust starting point for your experiments. Optimization may be required based on your specific substrate and equipment.
Protocol 1: Chemical Vapor Deposition (CVD)
CVD is highly reproducible and ideal for complex geometries, as it avoids issues with solvent trapping.[17][18][20]
1. Substrate Preparation:
- Clean the substrate by sonicating for 15 minutes each in acetone, then isopropanol.
- Dry the substrate thoroughly with a stream of dry nitrogen or argon.
- Activate the surface using an oxygen plasma cleaner (e.g., 100 W for 2-5 minutes) to ensure a fresh, dense layer of hydroxyl groups. The surface should be highly hydrophilic (water contact angle <5°).[17]
2. Deposition Procedure:
- Immediately transfer the activated substrate to the CVD reaction chamber.
- Place a small, open vial containing ~50-100 µL of PFOMS inside the chamber, away from the substrate.
- Evacuate the chamber to a base pressure of <100 mTorr.
- Isolate the chamber from the vacuum pump. The PFOMS will begin to vaporize, filling the chamber.
- Allow the deposition to proceed for 1-3 hours at room temperature. For more volatile dichlorosilanes, shorter times may be sufficient, but the longer perfluoroalkyl chain on PFOMS reduces its vapor pressure.[21]
- Note on Water: For extremely dry systems where hydrolysis may be limited, a controlled burst of water vapor may be necessary prior to silane introduction. This is an advanced optimization step.[20]
3. Post-Deposition Treatment:
- Vent the chamber with dry nitrogen.
- Remove the coated substrate and immediately rinse with anhydrous isopropanol followed by anhydrous hexane to remove any physisorbed molecules.
- (Optional but Recommended) Bake the substrate at 100-120°C for 30-60 minutes to drive off any remaining HCl byproduct and promote further cross-linking of the siloxane network.
Protocol 2: Anhydrous Solution Deposition
This method is simpler and does not require vacuum equipment but demands rigorous control of the environment and reagents.[16][18][22]
1. Substrate Preparation:
- Follow the same cleaning and activation procedure as for CVD (Step 1 above). A freshly hydroxylated surface is critical.
2. Deposition Procedure (performed in a glovebox or under inert gas):
- Prepare a 1-5 mM solution of PFOMS in an anhydrous solvent such as toluene or hexane.
- Completely submerge the freshly activated substrate in the PFOMS solution.
- Seal the container and allow the deposition to proceed for 1-4 hours at room temperature with gentle agitation.
3. Post-Deposition Treatment:
- Remove the substrate from the silane solution and immediately rinse it by dipping it sequentially into beakers of fresh anhydrous toluene, then isopropanol, and finally hexane.
- Sonicate for 1-2 minutes in a fresh bath of anhydrous toluene or hexane to remove aggregates.[23]
- Dry the substrate with a stream of dry nitrogen.
- (Optional but Recommended) Bake at 100-120°C for 30-60 minutes.
Characterization and Quality Control
Consistent characterization is key to a self-validating protocol.
PFOMS Chemical Reaction and Surface Attachment
Caption: Reaction mechanism of PFOMS on a hydroxylated surface.
| Technique | Purpose | Expected Result for High-Quality Coating |
| Contact Angle Goniometry | Primary measure of hydrophobicity and surface uniformity. | Static Water Contact Angle: >100-110°. Contact Angle Hysteresis: <10°. A low hysteresis indicates a chemically homogeneous and smooth surface.[7][26] |
| Atomic Force Microscopy (AFM) | Visualizes surface topography at the nanoscale. | An exceptionally smooth surface with an RMS roughness similar to the bare substrate. No evidence of large aggregates or pinholes.[10] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and chemical states. | Strong F 1s and C 1s peaks corresponding to -CF₂- and -CF₃ groups. Presence of Si 2p and O 1s from the siloxane layer and substrate. Absence of contaminants (e.g., sodium, unexpected metals).[13][14][25][27] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds present on the surface. | Strong C-F stretching bands (~1100-1300 cm⁻¹). Presence of Si-O-Si stretching (~1000-1100 cm⁻¹). Disappearance of broad -OH peak from the substrate after successful coating.[1][28][29] |
By understanding the underlying chemistry, rigorously controlling experimental conditions, and employing a systematic troubleshooting approach, you can reliably produce high-quality, durable hydrophobic coatings with this compound.
References
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Arkles, B. (n.d.). Silanes. Gelest. [Link]
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- Mäkelä, T., et al. (2007). Organosilane deposition for microfluidic applications. Journal of Micromechanics and Microengineering, 17(8), 1643.
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Aalto University. (2024). Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. Aaltodoc. [Link]
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- Metwalli, E., et al. (2006). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Journal of colloid and interface science, 298(2), 825-831.
- Thien, L. G., et al. (2016). In-vivo high resolution AFM topographic imaging of Caenorhabditis elegans reveals previously unreported surface structures. Nanomedicine: Nanotechnology, Biology and Medicine, 12(7), 2049-2057.
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Technical Support Center: Achieving Uniform 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you overcome challenges in achieving uniform, high-quality PFOMS films and preventing island formation.
Troubleshooting Guide: Preventing Island Formation in PFOMS Films
Island formation, also known as Volmer-Weber growth, is a common issue in thin film deposition where the deposited molecules are more strongly attracted to each other than to the substrate, leading to the formation of discrete islands rather than a continuous film.[1][2] In the case of PFOMS, this can result in a non-uniform, poorly functionalized surface. This section provides a question-and-answer-style guide to troubleshoot and resolve this issue.
Question 1: I am observing island-like structures in my PFOMS film when I analyze it with Atomic Force Microscopy (AFM). What is the primary cause of this?
Answer: The primary cause of island formation is poor adhesion and wetting of the PFOMS molecules on the substrate surface. This can stem from a variety of factors, including inadequate substrate preparation, improper deposition conditions, and premature polymerization of the PFOMS. The fluorinated tail of the PFOMS molecule has low surface energy, and if the substrate surface is not sufficiently high-energy and reactive, the PFOMS molecules will preferentially bond to each other, leading to the formation of islands.[1][2]
Question 2: My substrate appears clean to the naked eye. Could it still be the source of the problem?
Answer: Yes, even visually clean substrates can have surface contaminants or a low density of hydroxyl (-OH) groups, which are essential for the covalent bonding of PFOMS.[3] Organic residues, adsorbed water layers, or a native oxide layer with insufficient hydroxyl groups can all lead to poor film quality.
Troubleshooting Steps for Substrate Preparation:
-
Thorough Cleaning: Employ a rigorous cleaning protocol to remove organic and inorganic contaminants. Sonication in a sequence of solvents like acetone, isopropanol, and deionized water is a good starting point.[4]
-
Surface Activation (Hydroxylation): The substrate surface must be activated to generate a high density of hydroxyl groups. Common methods include:
-
Oxygen Plasma Treatment: This is a highly effective method for cleaning and activating a variety of substrates.[5][6]
-
Piranha Etching: A solution of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) is a powerful oxidizing agent that removes organic residues and hydroxylates the surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
UV/Ozone Treatment: This method uses ultraviolet light to generate ozone, which effectively removes organic contaminants and creates a hydrophilic, hydroxyl-rich surface.
-
Verification of a Properly Prepared Substrate:
A properly prepared substrate should be highly hydrophilic. You can verify this by measuring the contact angle of a water droplet on the surface using a contact angle goniometer.[7][8][9][10] A water contact angle of less than 10 degrees indicates a clean, high-energy surface suitable for silanization.
Question 3: I am using a vapor deposition method. What are the critical parameters I need to control to prevent island formation?
Answer: Vapor deposition of PFOMS offers better control over film formation compared to solution-based methods.[5][11][12] However, several parameters are critical to achieving a uniform monolayer:
| Parameter | Recommended Range/Value | Rationale |
| Deposition Temperature | 50-80°C | Provides sufficient thermal energy for the reaction without causing thermal degradation of the PFOMS. |
| Deposition Pressure | Low pressure (vacuum) | Reduces the concentration of gas-phase contaminants and helps to control the deposition rate. |
| Humidity | Controlled, low levels | A small amount of water vapor is necessary to hydrolyze the dichlorosilane headgroup to reactive silanols, but excess humidity can cause premature polymerization in the gas phase or on the surface, leading to island formation.[13][14][15][16] |
| Deposition Time | Variable (minutes to hours) | Needs to be optimized for your specific setup to allow for the formation of a complete monolayer without excessive multilayer deposition. |
Experimental Protocol: Vapor Phase Silanization
-
Place the cleaned and activated substrate in a vacuum chamber.
-
Place a small container with a few drops of PFOMS in the chamber, away from the substrate.
-
Evacuate the chamber to a base pressure of <10⁻³ mbar.
-
If your system allows for it, introduce a controlled, low partial pressure of water vapor.
-
Heat the chamber to the desired deposition temperature.
-
Allow the deposition to proceed for the optimized time.
-
After deposition, vent the chamber with an inert gas like nitrogen or argon.
-
Cure the coated substrate in an oven at 110-120°C for 20-30 minutes to promote cross-linking and stabilize the film.[17]
Question 4: I am using a solution-based deposition method. How can I minimize island formation?
Answer: While vapor deposition is often preferred, solution-based methods can also yield good results with careful control.
Troubleshooting Steps for Solution-Based Deposition:
-
Anhydrous Solvents: Use fresh, anhydrous (water-free) solvents such as toluene or hexane to dissolve the PFOMS. This is critical to prevent premature hydrolysis and polymerization of the silane in the solution.
-
Inert Atmosphere: Perform the deposition in a glove box or under a blanket of inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Low PFOMS Concentration: Use a dilute solution of PFOMS (e.g., 1-5 mM) to slow down the reaction rate and allow for more ordered self-assembly on the substrate.
-
Rinsing: After deposition, thoroughly rinse the substrate with the anhydrous solvent to remove any physisorbed (non-covalently bonded) PFOMS molecules.
Question 5: How can I confirm that I have successfully eliminated island formation and have a uniform film?
Answer: A combination of characterization techniques is recommended for a comprehensive assessment of your PFOMS film.
| Characterization Technique | Information Provided |
| Atomic Force Microscopy (AFM) | Direct visualization of the surface morphology, allowing for the identification of islands, pinholes, and other defects. It also provides quantitative data on surface roughness.[18][19][20][21] |
| Contact Angle Goniometry | Measurement of the static and dynamic contact angles of water and other liquids on the surface. A high water contact angle (typically >110° for a good PFOMS film) and low contact angle hysteresis indicate a uniform, hydrophobic surface.[7][8][9][10] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the elemental composition and chemical states of the surface, confirming the presence of the fluorinated silane and the formation of Si-O-substrate bonds. |
| Ellipsometry | A non-destructive optical technique that can be used to measure the thickness of the film, helping to confirm if a monolayer has been formed. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for preventing island formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFOMS) and what are its main applications?
A1: PFOMS is a fluorinated organosilane compound.[22][23] It is primarily used as a surface treatment agent to create highly hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.[24][25] Its main applications are in creating anti-stain, anti-fingerprint, and non-stick coatings, as well as in microfluidics and as a release layer in soft lithography.[5][25]
Q2: What are the safety precautions for handling PFOMS?
A2: PFOMS is a hazardous chemical. The dichlorosilane group is highly reactive with moisture, releasing hydrochloric acid (HCl) upon hydrolysis.[26] It is corrosive and can cause severe skin burns and eye damage.[27] Always handle PFOMS in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: Can I use substrates other than silicon wafers?
A3: Yes, PFOMS can be used to coat any substrate that has hydroxyl (-OH) groups on its surface. This includes glass, quartz, ceramics, and some metals with a native oxide layer.[3] For polymers, a surface treatment such as oxygen plasma is often required to introduce hydroxyl groups.
Q4: How stable are PFOMS films?
A4: Covalently bonded PFOMS films are generally very stable. They exhibit excellent thermal stability and chemical resistance.[22][23] However, the long-term stability can be affected by harsh environments, such as prolonged exposure to strong acids or bases, or abrasive conditions.
Q5: My PFOMS solution has turned cloudy. Can I still use it?
A5: A cloudy PFOMS solution is an indication that the silane has prematurely hydrolyzed and polymerized due to exposure to moisture.[14] This polymerized material will not form a uniform monolayer on your substrate and will likely result in a rough, non-uniform coating with significant island formation. It is strongly recommended to discard the cloudy solution and prepare a fresh one using anhydrous solvents and an inert atmosphere.
References
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety. (2023, November 16). Google Cloud.
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- 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane. Organofluorine / Alfa Chemistry.
- 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. Santa Cruz Biotechnology.
- 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | C10H10ClF13Si. PubChem.
- Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. ResearchGate.
- (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane. MySkinRecipes.
- Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. ChemicalBook.
- Island growth. Wikipedia.
- How do we stop islands sinking? BBC Learning English - YouTube. (2021, October 19).
- Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science.
- Atomic Force Microscopes For Thin Films. AFM Workshop.
- Contact Angle Measurement, Theory & Relation to Surface Energy. Ossila.
- Two dimensional structures: thin films The growth of thin films involves the process of nucleation and growth on the substrate s. N/A.
- Coating Characterization | Thin Film Characterization | AFM Topography. Asylum Research.
- Influence of Ambient Humidity on the Performance of Complex Spectral Dielectric Films on SiO 2 /K9 Substrates. MDPI. (2023, February 1).
- Selective deposition of silver and copper films by condensation coefficient modulation. The Royal Society of Chemistry.
- Contact Angle Measurements and Wettability. Nanoscience Instruments.
- Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. ResearchGate.
- The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. ResearchGate.
- Atomic Force Microscopy Characterization of Thin Films: A Review. ResearchGate. (2022, December 30).
- Modes of thin film growth: (a) island (b) layer-by-layer and (c) layer plus island. ResearchGate.
- APPLYING A SILANE COUPLING AGENT. N/A.
- Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. ACS Publications. (2018, August 7).
- Nucleation and growth of thin films. Surface Science Study Guide 2024 - Fiveable.
- AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. Spectra Research Corporation.
- Chemical Modification of Silicon Surfaces for the Application in Soft Lithography. Forschungszentrum Jülich.
- Goniometers: Uses in Surface Tension Measurement. Industrial Physics.
- The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science. NC State University Libraries.
- How Does Humidity Impact Surface Preparation and Coating Performance? PCI Magazine. (2022, August 26).
- Glass silanized surface protocol? ResearchGate. (2022, June 29).
- Island Nucleation in Thin-Film Epitaxy: A First-Principles Investigation. N/A. (2000, June 5).
- Surface Chemistry Protocol. Popa Lab.
- Contact Angle Measurement / Goniometry. Surface Science Western.
- Surface silanization. Google Patents.
- Vapour Phase Deposition of Thin Siloxane Coatings on the Iron Surface. The Impact of the Layer Structure and Oxygen Adsorption on Corrosion Stability. MDPI. (2021, October 4).
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Technical Support Center: Degradation of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) Coatings in Aqueous Solutions
Welcome to the technical support center for 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) coatings. This guide is designed for researchers, scientists, and drug development professionals who are utilizing PFOMS coatings in their experiments and may encounter challenges related to their stability in aqueous environments. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you might face.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the performance and stability of PFOMS coatings in aqueous solutions.
Q1: What is the underlying mechanism of PFOMS coating degradation in water?
A1: The primary degradation mechanism for PFOMS coatings in aqueous solutions is hydrolysis . The methyldichlorosilane headgroup of the PFOMS molecule is reactive towards water. This reaction involves the nucleophilic attack of water molecules on the silicon atom, leading to the cleavage of the silicon-chlorine (Si-Cl) bonds and the formation of silanol (Si-OH) groups.[1][2] These silanol groups can then undergo condensation reactions with other silanol groups to form a polysiloxane network (-Si-O-Si-), which is the basis of the coating.[3] However, in the continuous presence of water, this process can be reversed, leading to the breakdown of the siloxane network and the eventual loss of the coating from the substrate.[4]
Q2: How does the pH of the aqueous solution affect the stability of my PFOMS coating?
A2: The pH of the aqueous environment significantly influences the rate of hydrolysis of silane coatings. Both acidic and basic conditions can catalyze the breakdown of the siloxane bonds, leading to faster degradation compared to a neutral pH.[4][5]
-
Acidic conditions (pH < 4): Acid catalysis protonates the siloxane oxygen, making the silicon atom more susceptible to nucleophilic attack by water.[6][7]
-
Basic conditions (pH > 9): Base catalysis involves the attack of hydroxide ions (OH-) on the silicon atom, which is a more potent nucleophile than water, thus accelerating the cleavage of Si-O-Si bonds.[5][8] For optimal long-term stability, maintaining a neutral pH for the aqueous environment is recommended.[4]
Q3: I'm observing a gradual decrease in the hydrophobicity of my PFOMS-coated surface over time. Is this expected?
A3: Yes, a gradual decrease in hydrophobicity, often measured by an increase in the water contact angle, is a known challenge with fluorosilane coatings in long-term aqueous immersion.[4] This is a direct consequence of the hydrolysis of the siloxane network that anchors the perfluorooctyl chains to the substrate. As the siloxane bonds break, the fluorinated molecules may reorient or detach from the surface, exposing the more hydrophilic underlying substrate and leading to a reduction in water repellency.[4] The rate of this degradation is dependent on factors such as pH, temperature, and the presence of any mechanical abrasion.[4]
Q4: Can components of the PFOMS coating leach into my aqueous sample?
A4: While specific leaching data for PFOMS is limited, it is a possibility that should be considered in your experimental design, especially in sensitive applications like drug development.[4] The degradation of the coating through hydrolysis can lead to the release of small siloxane oligomers and potentially the perfluorooctyl-containing fragments into the aqueous solution. The extent of leaching will depend on the degradation rate of the coating under your specific experimental conditions.
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the application and use of PFOMS coatings in aqueous environments.
Issue 1: Poor Initial Hydrophobicity After Coating Application
Symptoms: The water contact angle on the coated surface is significantly lower than expected, or the surface does not exhibit the desired water repellency immediately after the coating procedure.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Incomplete Substrate Cleaning | Meticulously clean the substrate to remove all organic and inorganic contaminants. The formation of a stable PFOMS monolayer relies on the reaction of the dichlorosilane headgroup with surface hydroxyl (-OH) groups.[3] Contaminants can mask these reactive sites, leading to poor coating coverage and adhesion. |
| Incorrect Coating Solution Concentration | The optimal concentration of PFOMS in an anhydrous solvent typically ranges from 0.1% to 2% (v/v). A concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of multilayers and aggregates, which are less stable. |
| Moisture Contamination of Coating Solution | PFOMS is highly sensitive to moisture and can prematurely hydrolyze in the solution before it has a chance to react with the substrate surface.[4] This leads to the formation of siloxane oligomers in the solution that will not bond effectively to the surface. Always use anhydrous solvents and handle the PFOMS under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Curing | After application, the coating needs to be cured to facilitate the condensation of silanol groups and the formation of a stable cross-linked network.[4] Curing is typically performed by baking at a moderate temperature (e.g., 80-120°C). The exact time and temperature will depend on the substrate and should be optimized for your specific application. |
Issue 2: Rapid Loss of Hydrophobicity in Aqueous Solution
Symptoms: The initially hydrophobic coating loses its water-repellent properties much faster than expected when immersed in an aqueous solution.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Aggressive pH of the Aqueous Environment | As discussed in the FAQs, both acidic and basic pH can accelerate the hydrolysis of the siloxane bonds.[5][8] If your experimental conditions permit, buffer the aqueous solution to a neutral pH (around 7). |
| Elevated Temperature | The rate of chemical reactions, including hydrolysis, generally increases with temperature. If possible, conduct your experiments at a lower temperature to slow down the degradation of the coating. |
| Poor Coating Quality | An improperly formed coating with low cross-linking density will be more susceptible to hydrolysis. Review your coating protocol, paying close attention to substrate preparation, solution handling, and curing parameters to ensure the formation of a dense and stable monolayer.[9] |
| Mechanical Abrasion | Physical stress can damage the thin PFOMS coating, leading to its removal and exposure of the underlying substrate.[4] If your application involves fluid flow or contact with other surfaces, consider the mechanical stability of the coating. |
Issue 3: Visible Coating Defects (Blistering, Cracking, or Peeling)
Symptoms: The coating exhibits visible imperfections such as blisters, cracks, or delamination from the substrate.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Trapped Moisture or Solvents | Applying the coating to a wet or humid surface can trap moisture underneath, which can lead to blistering upon heating or over time.[4][10] Similarly, if the solvent is not fully evaporated before curing, it can create voids and stress in the coating. Ensure the substrate is completely dry before coating and allow for adequate solvent evaporation. |
| Excessive Coating Thickness | Applying the coating too thickly can lead to internal stresses during the curing process, resulting in cracking and poor adhesion.[4][11] PFOMS is designed to form a self-assembled monolayer; therefore, a thin, uniform application is crucial. |
| Substrate Incompatibility | PFOMS coatings form the most stable bonds with substrates that have a high density of surface hydroxyl groups, such as glass, silicon, and many metal oxides.[3] For polymeric substrates with low surface energy, a surface pretreatment (e.g., plasma or corona treatment) may be necessary to introduce these reactive groups. |
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of your PFOMS coatings.
Protocol 1: Static Water Contact Angle Measurement for Stability Assessment
This protocol describes how to monitor the degradation of a PFOMS coating in an aqueous solution over time by measuring the static water contact angle.
Materials:
-
PFOMS-coated substrate
-
Aqueous solution of interest (e.g., buffer at a specific pH)
-
Contact angle goniometer
-
High-purity deionized water
-
Petri dish or other suitable container
Procedure:
-
Measure the initial static water contact angle of the freshly prepared PFOMS-coated substrate at a minimum of five different locations to ensure uniformity.
-
Immerse the coated substrate in the aqueous solution of interest within the container.
-
At predetermined time intervals (e.g., 1, 6, 24, 48, and 96 hours), remove the substrate from the solution.
-
Gently rinse the substrate with deionized water to remove any residual salts from the buffer and then dry it with a stream of inert gas (e.g., nitrogen).
-
Measure the static water contact angle at the same locations as in step 1.
-
Plot the average contact angle as a function of immersion time to visualize the degradation profile.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Protection Evaluation
For applications where the PFOMS coating is used to protect a metallic substrate from corrosion, EIS is a powerful non-destructive technique to evaluate the coating's barrier properties over time.
Materials:
-
PFOMS-coated metallic substrate (working electrode)
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Corrosive aqueous solution (e.g., 3.5% NaCl)
Procedure:
-
Assemble the three-electrode cell with the PFOMS-coated substrate as the working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the corrosive aqueous solution.
-
Allow the system to stabilize for at least 30 minutes to reach the open-circuit potential (OCP).
-
Perform an initial EIS measurement at the OCP, typically over a frequency range of 100 kHz to 10 mHz with a small AC perturbation (e.g., 10 mV).
-
Continue to immerse the coated substrate in the solution and repeat the EIS measurement at regular time intervals.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to extract parameters such as coating capacitance (Qc) and pore resistance (Rpo). An increase in Qc and a decrease in Rpo over time indicate water uptake and degradation of the coating's barrier properties.[12]
Part 4: Visualizations
Degradation Pathway of PFOMS Coatings
Caption: Workflow for assessing the stability of PFOMS coatings.
Troubleshooting Decision Tree for Poor Hydrophobicity
Caption: Decision tree for troubleshooting poor initial hydrophobicity.
References
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Technical Support Center: Optimizing 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (FOTS) SAM Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (FOTS) for the formation of self-assembled monolayers (SAMs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the deposition process, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of FOTS SAM formation on a hydroxylated surface?
The formation of a FOTS SAM is a two-step process involving hydrolysis and condensation.[1][2]
-
Hydrolysis: The dichlorosilane headgroup of the FOTS molecule reacts with water molecules to form a more reactive silanol intermediate. This reaction is crucial as the initial Si-Cl bonds are not reactive enough to directly form a stable bond with the surface hydroxyl groups. The presence of a thin layer of water on the substrate surface is often essential for this step to occur efficiently.[3]
-
Condensation: The newly formed silanol groups on the FOTS molecule then react (condense) with the hydroxyl groups (-OH) present on the substrate (e.g., silicon oxide, glass). This forms strong, covalent Si-O-Si bonds that anchor the FOTS molecules to the surface.[4] Additionally, adjacent hydrolyzed FOTS molecules can undergo lateral condensation, forming a cross-linked, stable monolayer.[4]
This entire process is a delicate balance. While water is necessary for hydrolysis, an excess amount in the bulk solvent can lead to premature aggregation and polymerization of FOTS molecules before they reach the substrate, resulting in a disordered and rough film.[5]
Q2: Why is the choice of solvent so critical for achieving a high-quality FOTS SAM?
The solvent plays a multifaceted role that extends beyond simply dissolving the FOTS precursor. Its properties directly influence the kinetics and thermodynamics of the SAM formation process.[6]
-
Water Solubility and Distribution: The solvent's ability to dissolve trace amounts of water is paramount.[5] An ideal solvent will have low water solubility, which helps to localize the necessary hydrolysis reaction to the water layer present on the hydrophilic substrate surface, rather than in the bulk solution.[5] This surface-specific reaction is key to forming a uniform monolayer instead of solution-based aggregates.
-
Control of Aggregation: Nonpolar solvents are generally preferred for chlorosilane-based SAMs because they do not promote the pre-organization of SAM-forming molecules in a way that leads to poor packing.[7] Solvents with higher polarity can increase the rate of hydrolysis and condensation in the solution itself, leading to the formation of aggregates that then deposit on the surface, compromising the monolayer's quality.[5]
-
Surface Wetting and Transport: The solvent must effectively wet the substrate to ensure uniform delivery of FOTS molecules to the entire surface. This ensures that the monolayer formation is consistent across the substrate.
Q3: I've heard that "no water" is needed for chlorosilane deposition. Is this true?
This is a common misconception. While anhydrous solvents are used to prepare the FOTS solution, a certain amount of water is essential for the hydrolysis of the chlorosilane headgroup.[8][9] The key is the location of the water. The best results are typically achieved when a "dry" solvent is used with a "wet" (hydroxylated and hydrated) substrate.[5] This setup promotes the hydrolysis reaction at the substrate-solution interface, leading to a well-ordered monolayer. Adding too much water to the solvent itself will favor bulk polymerization and lead to the deposition of undesirable aggregates.[5]
Troubleshooting Guide
Problem 1: My final surface has a low water contact angle, indicating poor hydrophobicity.
Possible Cause: This issue typically points to an incomplete or disordered FOTS monolayer, leaving parts of the underlying hydrophilic substrate exposed.
Troubleshooting Steps:
-
Verify Substrate Hydroxylation: The density of hydroxyl groups on your substrate is critical for anchoring the FOTS molecules.[10] Ensure your substrate cleaning and activation procedure (e.g., piranha solution, UV/Ozone, or plasma treatment) is effective and consistently produces a hydrophilic surface.[11][12]
-
Evaluate Solvent Purity: Use a high-purity, anhydrous solvent. Contaminants, especially other reactive species or excess water, can interfere with the self-assembly process.[11]
-
Optimize Incubation Time: While SAM formation can start quickly, allowing sufficient time (often ranging from 30 minutes to several hours depending on the specific protocol) is necessary for the molecules to arrange into a densely packed, ordered layer.[11]
-
Consider a Different Solvent: If you are using a relatively polar solvent, switch to a non-polar solvent like n-hexane or isooctane. These solvents minimize premature FOTS aggregation in the solution, allowing for better monolayer formation on the surface.[5]
Problem 2: I observe visible aggregates or a hazy film on my substrate after deposition.
Possible Cause: This is a classic sign of premature polymerization of FOTS in the bulk solution. The aggregates you see are essentially small silicone polymer particles that have deposited onto the surface.
Troubleshooting Steps:
-
Strictly Control Water Content: This is the most common culprit. Ensure your solvent is as anhydrous as possible and that the deposition is carried out in a low-humidity environment (e.g., in a glove box or under a dry nitrogen atmosphere). Excess atmospheric moisture can be absorbed by the solvent and trigger bulk polymerization.[5]
-
Reduce FOTS Concentration: A high concentration of the FOTS precursor can increase the likelihood of intermolecular reactions in the solution. Try reducing the concentration to the low millimolar (mM) range (e.g., 1-5 mM).
-
Decrease Deposition Time: The induction time for agglomeration can be concentration and water-dependent.[5] Using shorter deposition times can sometimes be sufficient to form a monolayer before significant solution aggregation occurs.[5]
-
Change Solvents: Solvents with extremely low water solubility, such as isooctane or Vertrel XF, are excellent choices for minimizing bulk polymerization and the formation of aggregates.[5]
Problem 3: My results are not reproducible from one experiment to the next.
Possible Cause: Lack of reproducibility in SAM formation often stems from uncontrolled variables in the experimental environment and reagents.
Troubleshooting Steps:
-
Standardize Solvent Handling: Always use freshly opened bottles of high-purity anhydrous solvent. If you must use a previously opened bottle, consider using a molecular sieve to dry it before use. Document the age and source of your solvent.
-
Control the Environment: Perform the entire deposition process in a controlled atmosphere with low and consistent humidity. Variations in ambient humidity from day to day can significantly alter the water content in your solvent and on your substrate, leading to different results.
-
Ensure Consistent Substrate Quality: Your substrate cleaning and activation process must be highly standardized. The surface quality and level of hydroxylation should be the same for every experiment.[10]
-
Maintain Consistent Timing and Temperature: The duration of substrate cleaning, rinsing, drying, and SAM incubation, as well as the temperature of the deposition solution, should be kept constant for all experiments.
Data Summary: Solvent Properties and Their Impact
| Solvent | Polarity | Water Solubility | Expected Outcome for FOTS SAMs |
| n-Hexane | Non-polar | Very Low | Excellent choice for high-quality, ordered monolayers. Highly sensitive to water contamination, which can cause aggregation.[6] |
| Isooctane | Non-polar | Extremely Low | Similar to n-hexane, promotes monolayer formation on the substrate rather than in solution.[5] Very effective at preventing aggregates. |
| Toluene | Non-polar | Low | A common solvent for silane chemistry. Can produce good monolayers, but may have a slightly higher risk of aggregation compared to alkanes due to higher water solubility. |
| Vertrel™ XF | Non-polar | Very Low | An engineered fluorinated solvent that has been shown to produce excellent quality, aggregate-free FOTS monolayers with high reproducibility. |
| Chloroform (CHCl₃) | Polar | High | Not Recommended. The high polarity and significant water solubility can lead to rapid hydrolysis and condensation in the solution, resulting in extensive aggregation and poor film quality.[5] |
Experimental Protocols & Workflows
Standard Protocol for FOTS SAM Deposition
This protocol provides a general guideline. Optimization of concentration and incubation time may be necessary for specific substrates and applications.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer with native oxide) by sonicating in acetone, followed by isopropyl alcohol (5 minutes each).
-
Dry the substrate under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups. A common method is to use a UV/Ozone cleaner for 15 minutes or an oxygen plasma asher for 2 minutes. The substrate should be highly hydrophilic at this stage (a water droplet should spread out completely).
-
-
Solution Preparation (in a low-humidity environment):
-
Prepare a 1-5 mM solution of FOTS in a high-purity anhydrous solvent (e.g., n-hexane).
-
It is crucial to add the FOTS to the solvent in a dry environment (e.g., a glove box) to prevent premature reaction with atmospheric moisture.
-
-
SAM Deposition:
-
Immediately after surface activation, immerse the substrate into the freshly prepared FOTS solution.
-
Allow the deposition to proceed for 30-120 minutes at room temperature in a sealed container to maintain a dry atmosphere.
-
-
Rinsing and Curing:
-
Remove the substrate from the FOTS solution and rinse it thoroughly with a pure solvent (e.g., fresh n-hexane, followed by isopropyl alcohol) to remove any physisorbed molecules.[12]
-
Dry the substrate again with a stream of dry nitrogen.
-
Cure the SAM by baking it on a hotplate at 100-120 °C for 10-15 minutes. This step promotes further cross-linking within the monolayer, enhancing its stability.
-
Workflow and Mechanistic Diagrams
Caption: Experimental workflow for FOTS SAM formation.
Caption: Influence of solvent and water on the FOTS SAM mechanism.
References
Sources
- 1. Condensation and Hydrolysis Reactions – Pharmacy Resource Book [wisc.pb.unizin.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 5. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of OTS self-assembled monolayers at chemically treated titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
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- 22. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 23. mdpi.com [mdpi.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Mastering 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) Layer Deposition
Welcome to the technical support center for the deposition of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to control the thickness and quality of your PFOMS layers, ensuring reproducible and reliable surface modifications.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the handling and deposition of PFOMS.
Q1: What is the primary mechanism for PFOMS binding to a substrate?
A1: PFOMS covalently bonds to surfaces that possess hydroxyl (-OH) groups, such as glass, silicon wafers with a native oxide layer, and ceramics.[1] The methyldichlorosilane headgroup of the PFOMS molecule reacts with the surface hydroxyls, forming stable siloxane (Si-O-Si) bonds and releasing hydrochloric acid (HCl) as a byproduct. This reaction anchors the PFOMS molecule to the surface, creating a self-assembled monolayer (SAM).
Q2: How can I be sure my substrate is properly prepared for PFOMS deposition?
A2: Meticulous substrate cleaning is critical for uniform PFOMS layer formation.[2] The goal is to maximize the density of surface hydroxyl groups and remove any organic or particulate contaminants. A common and effective method is oxygen plasma or UV-ozone treatment, which not only cleans the surface but also increases the number of active hydroxyl sites.[3] For less sensitive substrates, piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can be used, followed by thorough rinsing with deionized water and drying under a stream of inert gas.[4]
Q3: What is the expected thickness of a PFOMS monolayer?
A3: A well-formed PFOMS monolayer is typically in the range of 1-2 nanometers thick.[5][6] The exact thickness will depend on the length of the perfluoroalkyl chain. Techniques like spectroscopic ellipsometry and atomic force microscopy (AFM) are commonly used to measure the thickness of these thin films.[7][8][9]
Q4: Can I use PFOMS on any surface?
A4: PFOMS is most effective on hydroxylated surfaces. For substrates that lack these functional groups, such as gold or certain polymers, a surface pre-treatment to introduce hydroxyl groups is necessary. This can often be achieved through the deposition of a thin oxide layer or by using a primer with appropriate functional groups.[10]
Q5: What are the safety considerations when working with PFOMS?
A5: PFOMS is a reactive chlorosilane and should be handled with care in a well-ventilated fume hood. It reacts with moisture, including humidity in the air, to produce HCl, which is corrosive.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to the perfluorinated chain, PFOMS falls under the broad category of per- and polyfluoroalkyl substances (PFAS), which are facing increasing regulatory scrutiny due to their persistence in the environment.[12][13][14] It is crucial to follow all institutional and local safety and disposal protocols for PFAS-containing materials.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during PFOMS deposition.
| Problem | Potential Causes | Recommended Solutions |
| Variable or Inconsistent Layer Thickness | 1. Inconsistent Substrate Cleanliness: Non-uniform distribution of hydroxyl groups.[2] 2. Fluctuations in Humidity: Uncontrolled water content in the deposition environment.[15] 3. Temperature Gradients: Uneven heating of the substrate or reaction chamber. 4. Degraded PFOMS Precursor: Hydrolysis of the silane due to improper storage. | 1. Standardize Substrate Cleaning Protocol: Implement a consistent and rigorous cleaning procedure for all substrates.[2] 2. Control Deposition Environment: Conduct depositions in a controlled environment, such as a glove box with controlled humidity or a dedicated CVD chamber.[9] 3. Ensure Uniform Temperature: Use a properly calibrated oven or hotplate for any heating steps. 4. Use Fresh or Properly Stored PFOMS: Store PFOMS under anhydrous conditions and preferably under an inert atmosphere. |
| Formation of Multilayers or Aggregates | 1. Excess Water in the System: Leads to polymerization of PFOMS in solution or the vapor phase.[16] 2. High Precursor Concentration: Increases the likelihood of intermolecular reactions.[2][16] 3. Prolonged Deposition Time: Allows for the buildup of multiple layers.[4] | 1. Use Anhydrous Solvents and Control Humidity: For solution deposition, use dry solvents. For vapor deposition, carefully control the water vapor concentration.[16] 2. Optimize PFOMS Concentration: For solution deposition, start with a low concentration (e.g., 0.1-1% v/v) and adjust as needed.[4][10] 3. Reduce Deposition Time: Shorter exposure times are often sufficient for monolayer formation.[4] |
| Poor Hydrophobicity (Low Water Contact Angle) | 1. Incomplete Monolayer Formation: Insufficient reaction time or low precursor concentration.[16] 2. Disordered Layer: Multilayer formation can sometimes lead to a less hydrophobic surface.[16] 3. Contamination: Post-deposition contamination of the surface. | 1. Optimize Deposition Parameters: Increase deposition time or precursor concentration systematically. 2. Aim for a Monolayer: Follow procedures to avoid multilayer formation. A well-ordered monolayer presents the fluorinated tails optimally for high hydrophobicity.[5] 3. Handle Coated Substrates with Care: Use clean tools and store in a clean, dry environment. |
| Cloudy or Hazy Appearance of the Coating | 1. Excess Unbound Silane: Inadequate rinsing after deposition.[2] 2. Silane Aggregates: Polymerization of PFOMS in the solution or on the surface.[16] | 1. Thorough Rinsing: Immediately after deposition, rinse the substrate thoroughly with an anhydrous solvent (e.g., isopropanol, hexane) to remove physisorbed molecules.[17] 2. Prevent Aggregation: Follow the recommendations to avoid multilayer and aggregate formation (control water content and precursor concentration).[16] |
Experimental Protocols
Detailed Step-by-Step Methodology for Vapor-Phase Deposition
Vapor-phase deposition is a reliable method for achieving uniform and controlled PFOMS monolayers.[9]
-
Substrate Preparation:
-
Clean the substrate meticulously. For silicon wafers, a 15-minute treatment in an oxygen plasma cleaner is recommended to ensure a high density of surface hydroxyl groups.
-
Immediately transfer the cleaned substrate to the deposition chamber to minimize atmospheric contamination.
-
-
Deposition Setup:
-
Place the cleaned substrate in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.
-
In a separate, small, open container within the chamber, place a few drops (e.g., 50-100 µL) of PFOMS. The amount will depend on the chamber volume.
-
For controlled hydrolysis, a small, open vial of deionized water can also be placed in the chamber, though ambient humidity is often sufficient.[15]
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Isolate the chamber from the vacuum pump. The PFOMS will begin to vaporize and fill the chamber.
-
Allow the deposition to proceed at room temperature for 2-4 hours. The PFOMS vapor will react with the hydroxylated substrate surface.[16]
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas, such as nitrogen or argon.
-
Remove the substrate and immediately rinse it with an anhydrous solvent like isopropanol or hexane to remove any excess, non-covalently bonded PFOMS.[17]
-
Dry the substrate with a stream of inert gas.
-
-
Curing (Optional but Recommended):
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes. This step helps to drive off any remaining water and promotes the formation of a more stable and cross-linked siloxane network at the surface.[16]
-
-
Characterization:
Visualizing the Deposition Process
Key Factors Influencing PFOMS Layer Thickness
Caption: Factors influencing PFOMS layer properties.
References
-
Franquet, A., et al. (2002). Use of optical methods to characterize thin silane films coated on aluminium. Surface and Interface Analysis, 34(1), 25-29. Available at: [Link]
-
de Boer, M. P., et al. (2000). Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems. Journal of Vacuum Science & Technology B, 18(5), 2361-2366. Available at: [Link]
-
Jähde, P., & Thiesen, P. H. (2023). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems. Available at: [Link]
-
Hozumi, A., et al. (1999). Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir, 15(23), 7841-7845. Available at: [Link]
-
Bhat, S., et al. (2015). Characterization of vapor deposited thin silane films on silicon substrates for biomedical microdevices. ResearchGate. Available at: [Link]
-
Asghari, S. (2023). Exploring Surface Silanization and Characterization of Thin Films. BYU ScholarsArchive. Available at: [Link]
-
de Boer, M. P., et al. (2000). Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems. Journal of Vacuum Science & Technology B, 18(5), 2361-2366. Available at: [Link]
-
Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Diva-portal.org. Available at: [Link]
-
Ghasemlou, M. (2021). Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. Aaltodoc. Available at: [Link]
-
Pires, A. L., et al. (2015). Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modification of Microfluidic. Procedia Engineering, 120, 1251-1254. Available at: [Link]
-
ResearchGate. (2024). Lowering silane thickness?. Available at: [Link]
-
ResearchGate. (2024). Any suggestions to enhance the wettability and adhesion of fluorosilanes?. Available at: [Link]
-
Maciejewski, H., et al. (2021). Structural and Functional Properties of Fluorinated Silica Hybrid Barrier Layers on Flexible Polymeric Foil. MDPI. Available at: [Link]
-
Gelest, Inc. (n.d.). Applying Silanes. Available at: [Link]
-
QuantumATK. (2020). Simulating Si Deposition using Silane. Available at: [Link]
-
Majauskas, R. (2023). Pollution and PFAS in the Finishing and Coating Industry. New England Claims Service. Available at: [Link]
-
Lee, T. R., et al. (2005). Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. ResearchGate. Available at: [Link]
-
European Coatings. (2024). PFAS in the coatings industry: risks, applications, and regulatory challenges. Available at: [Link]
-
ResearchGate. (2016). Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. Available at: [Link]
-
ResearchGate. (2004). The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. Available at: [Link]
-
Karapanagiotis, I., et al. (2018). Fluorosilane Water-Repellent Coating for the Protection of Marble, Wood and Other Materials. MDPI. Available at: [Link]
-
ResearchGate. (2016). What are good solvents for Trichloro(1H,1H,2H,2H-perfluorooctyl)silane?. Available at: [Link]
-
APC. (n.d.). Industrial Coatings: Defects, Causes, and Solutions. Available at: [Link]
-
Sari, Y. W., et al. (2022). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. MDPI. Available at: [Link]
-
Healthy Building Network. (2023). PFAS in Paints. Available at: [Link]
-
ResearchGate. (2017). Does anyone know how to remove excess 1H, 1H, 2H, 2H-Perfluorooctyl-trichlorosilane from surface of PDMS?. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 8. details | Park Systems [parksystems.com]
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- 10. researchgate.net [researchgate.net]
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- 12. finishingandcoating.com [finishingandcoating.com]
- 13. PFAS in the coatings industry: risks, applications, and regulatory challenges - European Coatings [european-coatings.com]
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- 15. Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. [aaltodoc.aalto.fi]
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- 17. researchgate.net [researchgate.net]
Long-term stability of 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane coatings under UV exposure
Technical Support Center: 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) Coatings
Welcome to the technical support center for this compound (PFOMS) coatings. This guide is designed for researchers, scientists, and drug development professionals who utilize these fluorinated silane coatings and require insights into their long-term stability under ultraviolet (UV) exposure. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.
Troubleshooting Guide: UV-Induced Coating Degradation
This section addresses specific issues you may encounter during and after the UV exposure of your PFOMS-coated substrates. The question-and-answer format is designed to help you quickly identify and resolve experimental problems.
Question 1: My PFOMS coating is rapidly losing its hydrophobicity (decreasing water contact angle) after a short period of UV exposure. What are the likely causes and how can I fix this?
A rapid decline in hydrophobicity is the most common failure mode for fluorinated silane coatings under UV stress. This indicates a chemical or structural modification of the surface. Let's diagnose the potential causes.
Possible Cause 1: Direct Photodegradation
-
The "Why": High-energy UV photons, particularly in the UV-B (290-320 nm) and UV-C (200-290 nm) ranges, possess sufficient energy to break molecular bonds within the coating.[1] While the C-F bond is exceptionally strong, the C-H and C-C bonds in the ethyl spacer (-CH2-CH2-) and the Si-C bond are more susceptible to scission, leading to the formation of free radicals.[1] This process fragments the perfluoroalkyl chains, diminishing the surface's low-energy characteristics.
-
Troubleshooting Steps:
-
Analyze UV Source: Characterize the spectral output of your UV lamp. If it has a significant emission below 300 nm, direct photolysis is a strong possibility.
-
Surface Chemistry Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the surface before and after UV exposure. A decrease in the fluorine-to-carbon (F/C) ratio indicates defluorination or fragmentation of the side chains.
-
-
Suggested Solutions:
-
Incorporate UV Absorbers: If your experimental setup allows, incorporating UV absorbers like benzotriazoles or hindered amine light stabilizers (HALS) into a carrier matrix (if not a self-assembled monolayer) can protect the coating by dissipating UV energy as heat or scavenging free radicals.[2][3]
-
Use Optical Filters: Place a filter between the UV source and your sample to cut out the most damaging, shorter wavelengths (e.g., a borosilicate glass filter).
-
Possible Cause 2: Substrate-Induced Photocatalytic Degradation
-
The "Why": If your substrate is a semiconductor with a suitable band gap, such as Titanium Dioxide (TiO₂), it can act as a photocatalyst.[4] Upon UV irradiation, TiO₂ generates electron-hole pairs, which in turn create highly reactive oxygen species (ROS) like hydroxyl radicals (•OH).[4][5] These aggressive radicals can attack and decompose the organosilane coating, leading to a swift loss of performance.[6][7] This is a critical consideration, as TiO₂ is a common component in many materials and "self-cleaning" surfaces.
-
Troubleshooting Steps:
-
Identify Substrate Composition: Confirm if your substrate contains TiO₂ or other photocatalytic materials like ZnO.
-
Control Experiment: Expose a PFOMS-coated inert substrate (e.g., pure silica or glass) alongside your test substrate to the same UV conditions. If the coating on the inert substrate remains stable while the other degrades, photocatalysis is the culprit.
-
-
Suggested Solutions:
-
Surface Passivation: Deposit a thin, UV-transparent barrier layer, such as SiO₂, between the photocatalytic substrate and the PFOMS coating to prevent direct contact and interaction with ROS.
-
Doped Photocatalysts: If using TiO₂ is unavoidable, consider using doped versions that are less photocatalytically active or that shift the absorption spectrum.
-
Possible Cause 3: Hydrolysis of the Siloxane Network
-
The "Why": The stability of the coating relies on a cross-linked polysiloxane network (-Si-O-Si-) and its covalent attachment to the substrate via Si-O-Substrate bonds.[8] UV exposure, especially in the presence of humidity and heat, can accelerate the hydrolysis of these bonds, breaking down the network and causing the coating to detach or lose integrity.[9][10]
-
Troubleshooting Steps:
-
Environmental Control: Record the humidity and temperature during your UV exposure experiments. High humidity combined with UV is a major accelerating factor.
-
FTIR Analysis: Use Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy to monitor the Si-O-Si peak (typically around 1000-1100 cm⁻¹). A decrease in this peak's intensity or a broadening can indicate network breakdown.
-
-
Suggested Solutions:
-
Optimize Curing: Ensure the coating is properly cured before UV exposure. A post-application thermal cure (e.g., 80-150°C) can promote more extensive cross-linking, creating a more hydrolytically stable network.[9]
-
Control Humidity: If possible, conduct UV exposure in a controlled, low-humidity environment to minimize water-assisted degradation.
-
Question 2: I'm observing visible defects like cracking, peeling, and yellowing on my coating after UV exposure. What's going wrong?
Visible defects signal severe mechanical or chemical degradation of the coating system.
Possible Cause 1: Excessive Coating Thickness
-
The "Why": Applying the PFOMS solution too thickly can lead to internal stresses during the curing and solvent evaporation process.[9] These stresses create weak points that, upon exposure to the cyclic thermal stress of UV lamps, can manifest as micro-cracks.[7] This is particularly common with waterborne coatings.[11]
-
Suggested Solution: Apply the coating in thin, uniform layers. For solvent-based applications, use a lower concentration of PFOMS (e.g., 0.5% to 2%) and techniques like spin-coating or dip-coating to ensure a monolayer or very thin film.[9]
Possible Cause 2: Poor Surface Preparation and Adhesion
-
The "Why": The long-term integrity of the coating is critically dependent on its covalent bond to the substrate. If the substrate surface is contaminated with organic residues, dust, or moisture, it will prevent the formation of a dense, well-adhered silane layer.[9][12] This poor adhesion leads to delamination or peeling under environmental stress.[11][12]
-
Suggested Solution: Implement a rigorous, multi-step cleaning protocol for your substrate. This typically involves sonication in a series of solvents (e.g., acetone, isopropanol), followed by a surface activation step like oxygen plasma treatment or piranha etching to generate hydroxyl (-OH) groups, which are the reactive sites for silanization.[9] Ensure the substrate is completely dry before coating.[9]
Possible Cause 3: Photochemical Yellowing
-
The "Why": While pure fluoropolymers and polysiloxanes are not known for significant yellowing, impurities in the PFOMS, residual solvents, or interactions with substrate components can create chromophores (light-absorbing groups) upon UV exposure. This is a common degradation pathway in polymer systems like epoxies.[3]
-
Suggested Solution:
-
Purity Check: Ensure you are using a high-purity grade of this compound.
-
Substrate Interaction: If the substrate itself contains organic components, they may be the source of the yellowing. An analysis of the substrate's UV stability may be necessary.
-
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose issues with your PFOMS coatings post-UV exposure.
Caption: Troubleshooting workflow for diagnosing PFOMS coating failures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of PFOMS coating formation? A1: The process involves two key steps: hydrolysis and condensation.[13] First, the chloro groups on the silicon atom of this compound react with trace water (from the solvent or ambient air) to form reactive silanol groups (-Si-OH). These silanols then undergo condensation reactions, either with other silanols to form a stable, cross-linked siloxane network (-Si-O-Si-), or with hydroxyl groups on the substrate surface to form covalent Si-O-Substrate bonds.[8] This process creates a chemically tethered, self-assembled monolayer or thin film.
Q2: How long should a well-applied PFOMS coating last under moderate UV exposure? A2: The durability is highly dependent on the specific conditions. For PFOMS analogs, some studies have shown that coatings can retain their hydrophobic character after prolonged exposure (~24 hours) to concentrated UV light. However, long-term stability in aqueous or high-humidity environments remains a challenge, as hydrolysis can gradually degrade the coating.[9] For applications requiring long-term outdoor exposure, periodic monitoring of properties like water contact angle is recommended.[9]
Q3: Does the pH of the environment during UV exposure matter? A3: Yes, pH can significantly influence the degradation rate, especially if moisture is present. Both acidic and basic conditions can catalyze the hydrolysis of the siloxane bonds that form the coating's backbone, accelerating its breakdown compared to a neutral pH environment.[9][14]
Q4: Can I use PFOMS coatings on plastic or polymer substrates? A4: Yes, but with considerations. Many polymers are susceptible to UV degradation themselves, which can cause the substrate surface to fail and take the coating with it.[15] Furthermore, successful application requires the polymer surface to have reactive sites (like -OH groups) for covalent bonding. If not naturally present, the surface may need pre-treatment (e.g., plasma or corona discharge) to be functionalized before applying the PFOMS coating.
Key Experimental Protocols
Protocol 1: Standard PFOMS Coating Application via Dip-Coating
This protocol is designed to create a uniform, thin-film coating on a hydroxylated substrate (e.g., glass, silicon wafer).
-
Substrate Preparation (Critical Step): a. Clean substrates by sonicating for 15 minutes each in acetone, followed by isopropanol. b. Dry the substrates thoroughly with a stream of dry nitrogen gas. c. Activate the surface to generate hydroxyl groups. Use an oxygen plasma cleaner for 5 minutes or immerse in piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes (EXTREME CAUTION REQUIRED). d. Rinse extensively with deionized water and dry again with nitrogen. Use immediately.
-
Coating Solution Preparation: a. Work in a controlled, low-humidity environment (e.g., a glove box or under a dry nitrogen purge) to minimize premature hydrolysis of the silane. b. Prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane.
-
Coating Application: a. Immerse the cleaned, activated substrates into the coating solution for 2-3 hours at room temperature. b. Withdraw the substrates from the solution, rinse briefly with fresh anhydrous solvent to remove any excess, physisorbed silane.
-
Curing: a. Allow the solvent to evaporate in a clean, dry environment. b. Transfer the coated substrates to an oven and cure at 120°C for 1 hour to drive the condensation reaction and promote cross-linking.
-
Quality Control: a. Measure the static water contact angle. A properly applied coating should yield a contact angle >110°.
Protocol 2: Accelerated UV Weathering Test
This protocol simulates long-term UV exposure in a controlled laboratory setting.
-
Instrumentation: Use a commercial accelerated weathering tester (e.g., QUV tester) equipped with fluorescent lamps (e.g., UVA-340 lamps to simulate sunlight) and capabilities for controlling temperature and moisture.[15][16]
-
Test Cycle Configuration (based on ASTM G154): [15][16] a. UV Exposure Step: 8 hours of UV irradiation at a controlled irradiance (e.g., 0.89 W/m²/nm at 340 nm) and a black panel temperature of 60°C. b. Condensation Step: 4 hours of darkness with condensation at a black panel temperature of 50°C. c. Repeat this 12-hour cycle for the desired total exposure time (e.g., 250, 500, 1000 hours).
-
Sample Mounting: Mount the PFOMS-coated substrates in the sample holders, ensuring the coated face is directed towards the UV lamps. Include an uncoated substrate and a coated, unexposed control sample for comparison.
-
Periodic Evaluation: At set intervals (e.g., every 100 hours), remove a sample for analysis to track the degradation kinetics.
Protocol 3: Post-Exposure Surface Characterization
-
Visual Inspection: Note any changes in appearance such as yellowing, cracking, or peeling.
-
Contact Angle Goniometry: Measure static water contact angle to quantify changes in hydrophobicity. A significant decrease indicates surface degradation.[9]
-
Scanning Electron Microscopy (SEM): Image the surface to identify morphological changes like micro-cracks or pitting.[2]
-
X-ray Photoelectron Spectroscopy (XPS): Perform elemental analysis of the top few nanometers of the surface to detect changes in chemical composition, such as a loss of fluorine.[17]
-
ATR-FTIR Spectroscopy: Analyze changes in the chemical bonds of the coating, particularly the Si-O-Si backbone and the fluoroalkyl chains.[2]
Experimental Workflow & Data Summary
The entire process from coating to final analysis can be visualized as follows:
Caption: Experimental workflow for UV stability testing of PFOMS coatings.
Table 1: Typical Performance Metrics & Characterization Data
| Parameter | Pre-UV Exposure (Expected) | Post-UV Exposure (Indicative of Degradation) | Analysis Technique |
| Water Contact Angle | > 110° | Decrease by > 15-20% | Goniometry |
| Surface Morphology | Smooth, uniform | Cracking, pitting, blistering | SEM / AFM[17] |
| Elemental Composition | High F/C and Si/C ratios | Decrease in F/C ratio | XPS[17] |
| Chemical Structure | Strong C-F, Si-O-Si peaks | Decrease in C-F, Si-O-Si peak intensity | ATR-FTIR |
| Gloss Retention | High Gloss | >50% loss of gloss | Gloss Meter[18] |
| Color Change (ΔE) | Baseline | > 3.0 | Spectrophotometer[18] |
References
- A Novel Synthetic UV-Curable Fluorinated Siloxane Resin for Low Surface Energy Co
- Organosilane coatings applied on bronze: Influence of UV radiation and thermal cycles on the protectiveness. IRIS.
- Long-term stability of Perfluorooctyltriethoxysilane coatings in aqueous environments. BenchChem.
- Adsorption and interaction of organosilanes on TiO2 nanoparticles.
- Organosilane coatings applied on bronze: Influence of UV radiation and thermal cycles on the protectiveness.
- Functionalization of TiO2 and Janus-TiO2 Nanoparticles with Organosilanes for Tunable Pickering Emulsification and Photocatalytic Wastewater Tre
- Fluoro Silanes as surface modification, fluorosilane co
- An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Perfluorooctyltriethoxysilane. BenchChem.
- environment friendly coatings with various uv-resistance and transparency states for outdoor applic
- Organosilane coatings applied on bronze: influence of UV radiation and thermal cycles on the protectiveness. CORE.
- Fluorosilane Water-Repellent Coating for the Protection of Marble, Wood and Other M
- Effect of silane modified nano ZnO on UV degradation of polyurethane coatings.
- The Potential of rGO@TiO2 Photocatalyst for the Degradation of Organic Pollutants in W
- Research Progress of TiO2 Modification and Photodegrad
- UV Stability Testing. Applied Technical Services.
- How organosilane components improve co
- Chemical degradation of fluorinated antisticking treatments in UV nanoimprint lithography.
- Characterization of Organofunctional Silane Films on Zinc Substr
- UV stability test results for the superhydrophobic coating.
- Photodegradation of organic compounds using TiO2-based impregnated photocatalysts.
- Hydrothermal Degradation of Bis-Silane Films.
- UV Testing For Concrete Coatings Explained.
- Molecular formula of 1H,1H,2H,2H- perfluorooctyltriethoxysilane (PFOTES).
- PRACTICAL GUIDE TO UV TESTING. Micom.
- Synthesis of fluorine-modified polysilazanes.
- Degradation modes of crosslinked coatings exposed to photolytic environment.
- What is UV Test ASTM G154?
- Troubleshooting and Protecting the Sampling System. SilcoTek.
- Long-term performance of 1H, 1H′, 2H, 2H′-perfluorooctyl triethoxysilane (POTS) microcapsule-based self-healing anticorrosive coatings.
- Wettability alter
- Common Co
- Investigation of Hybrid Films Based on Fluorinated Silica Materials Prepared by Sol–Gel Processing. MDPI.
- Investigation of Coating Performance of UV-Curable Hybrid Polymers Containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane Coated on Aluminum Substrates.
- Degradation Mechanisms of Pigmented Co
- Investigation of Coating Performance of UV-Curable Hybrid Polymers Containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane Coated on Aluminum Substr
- Coating Failure Troubleshooting.
- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
- Overcoming UV Degradation in Epoxy Coating Systems: Innovative Protection Strategies for Enhanced Durability. LinkedIn.
- Biodegradation of fluorin
- Fluorine Based Superhydrophobic Co
- Thermal degradation of different silane type coatings.
- Effects of UV degradation on surface hydrophobicity, crack, and thickness of MWCNT-based nanocomposite coatings.
- Biodegradation Studies of Novel Fluorinated Di-Vinyl Urethane Monomers. Sci-Hub.
- Troubleshooting Film Co
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Technical Support Center: Achieving Uniform 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (FOS) Deposition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (FOS). This guide is designed to provide in-depth troubleshooting and practical advice to help you achieve uniform and high-quality FOS coatings in your experiments. Drawing from established scientific principles and field-proven insights, this resource will explain the causality behind experimental choices to ensure you can develop robust and reproducible deposition protocols.
Introduction to FOS and Its Applications
This compound is a fluorinated organosilane compound widely used to create low surface energy coatings. These self-assembled monolayers (SAMs) are highly valued for their hydrophobic and oleophobic properties, making them ideal for applications such as anti-stiction layers in microelectromechanical systems (MEMS), self-cleaning surfaces, and biocompatible coatings.[1][2] Achieving a uniform, high-quality FOS monolayer is critical to the performance and reliability of these applications.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during FOS deposition in a question-and-answer format. Each answer provides a detailed explanation of the underlying causes and step-by-step guidance for resolving the issue.
Q1: My FOS coating appears hazy and non-uniform. What is the likely cause?
A1: A hazy or non-uniform appearance is a common indicator of uncontrolled polymerization or aggregation of the FOS molecules, both on the substrate and in the deposition medium.[3] This is primarily caused by the presence of excess water, which leads to the formation of siloxane multilayers instead of a well-ordered monolayer.[3]
Detailed Explanation:
The deposition of FOS relies on a two-step reaction: hydrolysis followed by condensation.[4] In the presence of a controlled amount of water, the dichlorosilane headgroup of the FOS molecule hydrolyzes to form silanols (Si-OH).[4][5] These silanols then condense with hydroxyl groups (-OH) on the substrate surface to form stable siloxane (Si-O-Si) bonds, creating the self-assembled monolayer.[5]
However, if excess water is present, either in the solvent or from atmospheric humidity, the FOS molecules can polymerize with each other in solution, forming aggregates or multilayers.[3] These aggregates then deposit onto the surface, resulting in a disordered and non-uniform film.
Troubleshooting Protocol:
-
Solvent Purity: Ensure the use of anhydrous (dry) solvents for solution-phase deposition. Solvents should be freshly opened or properly stored to minimize water absorption.
-
Environmental Control: Perform the deposition in a controlled environment with low humidity, such as a glove box or a desiccator.
-
Substrate Preparation: Thoroughly dry the substrate before deposition to remove any adsorbed water. Baking the substrate at 120-140°C can be an effective method for water desorption.[6]
-
Silane Concentration: Use a low concentration of FOS in the deposition solution (typically in the millimolar range) to reduce the likelihood of solution-phase polymerization.[7]
Q2: The water contact angle of my FOS-coated surface is lower than expected, indicating poor hydrophobicity. Why is this happening?
A2: A lower-than-expected water contact angle is typically a result of incomplete surface coverage or a disordered monolayer.[2] This can be caused by several factors, including improper substrate cleaning, insufficient reaction time, or the presence of contaminants.
Detailed Explanation:
The high water contact angle of a FOS coating is a direct result of the densely packed, low-energy perfluoroalkyl chains pointing away from the surface. For this to occur, the FOS molecules must form a well-ordered and complete monolayer. If the substrate is not properly cleaned, contaminants can block reaction sites, leading to gaps in the monolayer.[7][8] Insufficient reaction time may not allow for the complete formation of the SAM. Furthermore, a disordered monolayer, where the perfluoroalkyl chains are not properly aligned, will expose more of the underlying substrate and reduce the overall hydrophobicity.
Troubleshooting Protocol:
-
Rigorous Substrate Cleaning: A meticulous cleaning procedure is paramount.[8]
-
Optimize Reaction Time: Ensure sufficient time for the self-assembly process to complete. This can range from minutes to several hours depending on the deposition method and conditions.
-
Post-Deposition Annealing: A post-deposition annealing step (e.g., 100-150°C for 30-60 minutes) can promote the formation of covalent bonds with the substrate and improve the ordering of the monolayer.[9]
-
Rinsing Procedure: After deposition, rinse the substrate thoroughly with a fresh, anhydrous solvent to remove any physisorbed (non-covalently bonded) FOS molecules.[2]
Q3: I'm observing "islands" or aggregates on the surface of my FOS film when viewed under a microscope. What are these and how can I prevent them?
A3: The formation of "islands" or aggregates is a clear sign of uncontrolled polymerization in the solution or on the surface.[3] This is often a more severe manifestation of the issues described in Q1 and is highly dependent on the water content and silane concentration.
Detailed Explanation:
Dichlorosilanes like FOS are highly reactive towards water.[4] In solution-phase deposition, if the water concentration is too high, the hydrolysis and subsequent condensation reactions can occur rapidly between FOS molecules themselves, leading to the formation of oligomeric or polymeric siloxane structures.[4][11] These structures can then precipitate onto the substrate, forming visible aggregates. In vapor-phase deposition, localized high concentrations of water on the substrate can lead to similar island-like growth.
Troubleshooting Protocol:
-
Strict Water Control: This is the most critical factor. For solution deposition, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] For vapor deposition, ensure the reaction chamber is properly purged and that the substrate is completely dry.
-
Optimize Silane Concentration: Use the lowest effective concentration of FOS. Higher concentrations increase the probability of intermolecular reactions.
-
Deposition Method: Consider chemical vapor deposition (CVD) for better control over the reaction environment.[12] CVD allows for the precise introduction of reactants in the gas phase, minimizing uncontrolled solution-phase reactions.
-
Solvent Rinsing and Sonication: After deposition, a thorough rinse with an appropriate solvent, sometimes accompanied by gentle sonication, can help remove loosely bound aggregates.[2]
Key Experimental Workflows & Diagrams
To visually represent the critical processes and logical relationships in achieving a uniform FOS deposition, the following diagrams are provided.
FOS Deposition Workflow
This diagram outlines the essential steps for a successful FOS coating process, from substrate preparation to post-deposition treatment.
Caption: The chemical pathway of FOS deposition.
Troubleshooting Logic Flow
This diagram provides a logical path for diagnosing and resolving common issues with FOS deposition uniformity.
Caption: A decision tree for troubleshooting FOS deposition.
Quantitative Data Summary
The quality of a FOS coating is often assessed by measuring the static water contact angle. The following table provides a summary of expected contact angles for different substrate preparations and deposition conditions.
| Substrate | Cleaning Method | Deposition Method | Post-Deposition Annealing | Expected Water Contact Angle |
| Silicon Wafer | Solvents Only | Solution-Phase | No | 95° - 105° |
| Silicon Wafer | Solvents + O2 Plasma | Solution-Phase | No | 105° - 110° |
| Silicon Wafer | Solvents + O2 Plasma | Vapor-Phase (CVD) | No | 108° - 112° |
| Silicon Wafer | Solvents + O2 Plasma | Vapor-Phase (CVD) | Yes (120°C, 30 min) | > 110° |
| Glass Slide | Solvents + O2 Plasma | Solution-Phase | Yes (120°C, 30 min) | 105° - 110° |
Note: These values are approximate and can vary based on specific experimental parameters. A water contact angle of around 110° is generally considered indicative of a high-quality, uniform FOS monolayer on a silicon dioxide surface. [10]
Detailed Experimental Protocols
Protocol 1: Substrate Preparation for Uniform FOS Deposition
-
Solvent Cleaning:
-
Drying:
-
Final Dehydration:
-
Immediately before deposition, bake the substrates in an oven at 120-140°C for at least 30 minutes to remove any adsorbed water. [6]Allow to cool to room temperature in a desiccator.
-
Protocol 2: Solution-Phase Deposition of FOS
-
Solution Preparation:
-
In a clean, dry glass vial inside a glove box or other controlled environment, prepare a dilute solution of FOS in an anhydrous solvent (e.g., toluene or hexane). A typical concentration is 1-5 mM.
-
-
Deposition:
-
Immerse the prepared substrates in the FOS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent to remove any non-covalently bonded FOS molecules.
-
Dry the substrates with a stream of dry nitrogen.
-
-
Post-Deposition Annealing:
-
Anneal the coated substrates on a hotplate or in an oven at 100-150°C for 30-60 minutes to enhance covalent bonding and monolayer ordering. [9]
-
References
- Application Notes and Protocols for Large-Area Perfluorooctyltriethoxysilane (FOTS) Films via Spray Coating - Benchchem.
- Hydrolysis and polycondensation - Chemiedidaktik Uni Wuppertal.
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications.
- Optimal Pressure and Temperature Conditions for Deposition of FOTS Thin Films Suitable for Anti-Stiction Layers | Request PDF - ResearchGate.
- MVD of Anti-stiction coating (FOTS): View - MEMS Exchange.
- Substrate Preparation for Optical Thin Film Coatings.
- 2014: Improved anti-adhesion FOTS coating for imprint mold - EIPBN.
- FOTS coating thermal stability (Al substrate with and without seed layer) - ResearchGate.
- Chemistry - Hydrolysis - Silicones Europe.
- Chlorosilane - Wikipedia.
- Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate.
- How to avoid multilayer formation during silanization - Benchchem.
- Chemical Solution Deposition of Functional Oxide Thin Films - SciSpace.
- Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC - NIH.
- Investigating the Evolution of Silane Coating Deposition on Silicon Substrate Using Room-Temperature CVD - ResearchGate.
- Substrate Preparation: Cleaning and Adhesion Promotion - MicroChemicals.
- Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption - PubMed.
- Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation - Benchchem.
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- 12. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis and Condensation of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the use of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane for surface modification. As Senior Application Scientists, we combine technical expertise with practical field insights to help you overcome common challenges in your experiments.
Fundamental Principles: The Chemistry of this compound
This compound is a bifunctional organosilane used to create hydrophobic and oleophobic surfaces. Its reactivity is centered around the dichlorosilyl group, which undergoes a two-step process of hydrolysis and condensation.
1. Hydrolysis: The silicon-chlorine bonds are highly reactive towards water, leading to their replacement with hydroxyl groups (silanols) and the formation of hydrochloric acid (HCl) as a byproduct. This reaction is typically very fast.
2. Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups on adjacent molecules or with hydroxyl groups on the substrate surface (e.g., glass, silicon wafers) to form stable siloxane (-Si-O-Si-) bonds. This condensation reaction is what ultimately leads to the formation of a durable, covalently bound coating.
The presence of the long perfluoroalkyl chain imparts low surface energy to the modified material, resulting in its characteristic water and oil repellency. The methyl group attached to the silicon atom can influence the packing and ordering of the self-assembled monolayer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My substrate shows inconsistent hydrophobicity after coating. What could be the cause?
Answer: Inconsistent hydrophobicity is a common issue that can stem from several factors related to both the substrate preparation and the silanization process itself.
-
Inadequate Surface Preparation: The substrate must be scrupulously clean and possess a sufficient population of surface hydroxyl (-OH) groups for the silanization reaction to occur uniformly. Any organic residues, dust, or other contaminants will mask these reactive sites and lead to a patchy coating. It is crucial to employ a robust cleaning and activation protocol, such as a piranha solution treatment or oxygen plasma cleaning, to ensure a pristine and hydroxylated surface.[1][2]
-
Uncontrolled Moisture: While water is necessary for the hydrolysis of the dichlorosilane, an excess of moisture in the reaction environment or on the substrate can lead to premature and uncontrolled self-condensation of the silane in the bulk solution.[1] This results in the formation of polysiloxane oligomers that may physically adsorb onto the surface rather than covalently bonding, leading to a non-uniform and easily removable layer. Conversely, insufficient moisture will lead to incomplete hydrolysis and a sparse coating.
-
Improper Silane Concentration: Using a silane concentration that is too high can promote multilayer formation and aggregation in the solution, which can then deposit onto the substrate as disordered clusters.[3] It is advisable to start with a low concentration (e.g., 0.5-2% v/v) and optimize from there.[4]
Question 2: I am observing the formation of white precipitates in my silane solution. Why is this happening and how can I prevent it?
Answer: The formation of white precipitates is a clear indication of uncontrolled and extensive self-condensation of the silane in your solution. This is a common issue with highly reactive dichlorosilanes.
-
Cause: This occurs when the rate of hydrolysis and subsequent intermolecular condensation significantly outpaces the rate of surface reaction. The primary culprit is an excess of water in your solvent or a humid reaction atmosphere. The generated silanols will rapidly react with each other, forming insoluble polysiloxane networks.
-
Prevention:
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents to prepare your silane solution.[5] Solvents should be stored over molecular sieves to remove trace amounts of water.
-
Control the Atmosphere: Conduct your experiments in a controlled, low-humidity environment, such as a glove box or a desiccator.[6]
-
Fresh Solution Preparation: Always prepare your silane solution immediately before use.[7] Dichlorosilane solutions are not stable over long periods due to their reactivity with ambient moisture.
-
Question 3: The coated surface has poor durability and can be easily scratched or removed. How can I improve the coating's adhesion?
Answer: Poor adhesion suggests that the silane is not forming a strong, covalent bond with the substrate. This can be due to a number of factors:
-
Insufficient Surface Activation: As mentioned previously, a high density of surface hydroxyl groups is paramount for covalent bond formation.[1][2] Ensure your surface cleaning and activation steps are effective.
-
Incomplete Condensation: The condensation reaction, which forms the robust Si-O-substrate and Si-O-Si linkages, may be incomplete. This can be addressed by:
-
Thermal Curing: After the initial deposition, a post-coating baking step (curing) can provide the necessary energy to drive the condensation reaction to completion and remove any remaining water or solvent. Typical curing temperatures can range from 80-120°C.[4]
-
Reaction Time: Ensure a sufficient reaction time for the silane to self-assemble on the surface and bond. This can range from minutes to several hours depending on the specific protocol.[4]
-
-
Presence of a Weak Boundary Layer: If the surface is not perfectly clean, the silane may react with a layer of contaminants instead of the substrate itself, leading to poor adhesion.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing a this compound solution?
A1: The choice of solvent is critical to control the reaction. Anhydrous non-polar organic solvents are generally preferred to minimize premature hydrolysis and self-condensation. Suitable solvents include toluene, hexane, or specialized fluorinated solvents.[8] Some protocols also use anhydrous isopropanol.[8] It is crucial to ensure the solvent is of high purity and has a very low water content.
Q2: How should I store and handle this compound?
A2: This compound is highly sensitive to moisture and will react with atmospheric water.[9] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] When handling, it is best to work in a fume hood and under dry conditions, such as in a glovebox or by using Schlenk line techniques. Always wear appropriate personal protective equipment, including gloves and safety glasses, as the hydrolysis of dichlorosilanes produces corrosive hydrochloric acid.[10]
Q3: Can I reuse a silane solution?
A3: It is strongly advised not to reuse silane solutions. Due to the high reactivity of dichlorosilanes with trace amounts of water, the concentration of the active monomer will decrease over time as it undergoes hydrolysis and self-condensation in solution. For reproducible results, always use a freshly prepared solution for each experiment.[7]
Q4: What is the expected water contact angle for a surface successfully coated with this silane?
Experimental Protocols
Protocol 1: Surface Modification of Silicon Wafers
This protocol provides a general guideline for the deposition of a self-assembled monolayer of this compound on a silicon wafer.
1. Substrate Cleaning and Activation: a. Sonicate the silicon wafer in acetone for 15 minutes, followed by isopropanol for 15 minutes. b. Dry the wafer under a stream of dry nitrogen. c. Treat the wafer with an oxygen plasma cleaner for 5-10 minutes to remove any remaining organic contaminants and generate surface hydroxyl groups.[2][12]
2. Silanization: a. Immediately transfer the activated wafer to a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox). b. Prepare a 1% (v/v) solution of this compound in anhydrous toluene. c. Immerse the wafer in the silane solution for 1-2 hours at room temperature.[5] d. Remove the wafer from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
3. Curing and Final Rinse: a. Dry the coated wafer under a stream of dry nitrogen. b. Cure the wafer in an oven at 100-120°C for 1 hour to promote covalent bond formation and enhance the durability of the coating.[4] c. Allow the wafer to cool to room temperature. d. Perform a final rinse with acetone and isopropanol, followed by drying with nitrogen.
Visualizations
Reaction Mechanism
Caption: Hydrolysis and condensation of this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent silane coatings.
References
- Fluorinated Siloxane Polymers Formed by Cyclization of Trifluorovinyl Aryl Ethers with Tunable Properties.
- Synthesis and characterization of novel polysiloxane-grafted fluoropolymers1. Shoichet Lab - University of Toronto.
- Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. DTIC.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- Technical Support Center: Optimizing Silanization Reaction Time and Temper
- Hydrolysis and condensation mechanism of 11-Aminoundecyltrimethoxysilane. Benchchem.
- Troubleshooting guide for inconsistent octyl-silanetriol co
- Fluorinated siloxanes and methods for their preparation.
- Hydrolysis and condensation of silanes in aqueous solutions.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
- Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. NIH.
- Fluorinated polysiloxane, making method, and fiber or fabric treating agent composition.
- What's The Using Method Of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane. News.
- The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. alliance.
- An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Perfluorooctyltriethoxysilane. Benchchem.
- Surface modification of droplet polymeric microfluidic devices for the stable and continuous generation of aqueous droplets. LSU Scholarly Repository.
- What are good solvents for Trichloro(1H,1H,2H,2H-perfluorooctyl)silane?.
- Basic Protocol: Silanizing Glassware. Scribd.
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- Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen.
- What is the best method of silanization?.
- Application Notes and Protocols for Surface Modification of Silicon Wafers using 1H,1H,2H,2H-Perfluoro-1-decanol. Benchchem.
- Fluorinated Silane Self-Assembled Monolayers as Resists for Patterning Indium Tin Oxide.
- The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Cre
- Fluorinated self-assembled monolayers: Composition, structure and interfacial properties.
- The impact of fluorination on the structure and properties of self-assembled monolayer films.
- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane, 97% 5 g. Fisher Scientific.
- 1h,1h,2h,2h-Perfluorodecylmethyldichlorosilane. NIST WebBook.
- 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane: Versatile Applications in Material Enhancement and its Preparation Method. ChemicalBook. 8WKAGmEsXINjMJZIhYTYH2xIAu)
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Validation & Comparative
A Comparative Guide to Superhydrophobic Surfaces: 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane vs. Perfluorooctyltrichlorosilane (PFOTS)
In the pursuit of advanced materials, the creation of superhydrophobic surfaces—those that exhibit extreme water repellency—stands as a significant achievement, driven by applications in self-cleaning coatings, anti-icing, and microfluidics.[1] A surface is deemed superhydrophobic when it demonstrates a static water contact angle (WCA) exceeding 150° and a sliding angle (SA) of less than 10°.[1] This remarkable property is achieved by combining a specific surface chemistry that imparts low surface energy with a hierarchical micro- and nano-scale roughness.
Silanization, the process of grafting organosilane molecules onto a surface, is a cornerstone technique for chemically modifying a substrate to lower its surface energy.[2] Among the most effective agents for this purpose are fluorinated silanes, or "fluoroalkylsilanes" (FAS), which leverage the extremely low polarizability of carbon-fluorine bonds.[3] This guide provides an in-depth technical comparison of two potent fluorinated silanes: 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane and the widely used 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS). We will explore the causal relationships between their molecular structures, their reaction mechanisms, and their ultimate performance in creating durable water-repellent surfaces.
Molecular Structure: The Foundation of Functionality
The performance differences between these two molecules originate from a subtle yet critical distinction in their chemical structure at the silicon headgroup.
-
This compound: This molecule features a long perfluorinated tail (C₆F₁₃CH₂CH₂–) for water repellency, attached to a silicon atom that is bonded to one stable methyl group (–CH₃) and two reactive chlorine atoms (–Cl). Its chemical formula is C₉H₇Cl₂F₁₃Si.[4]
-
1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS): This molecule possesses the same perfluorinated tail but is bonded to a silicon atom with three reactive chlorine atoms. Its chemical formula is C₈H₄Cl₃F₁₃Si.[5]
The defining difference is the number of reactive chloro groups: two for the dichlorosilane versus three for the trichlorosilane (PFOTS). This dictates the potential for cross-linking and the architecture of the resulting self-assembled monolayer (SAM).
The Silanization Mechanism: A Tale of Two Reactivities
Both silanes attach to hydroxylated surfaces (e.g., glass, silicon wafers, metal oxides) through a two-step hydrolysis and condensation process.[2][6] The leaving groups (chloride) are highly reactive, leading to rapid and robust monolayer formation compared to alternatives like trialkoxysilanes.[7]
-
Hydrolysis: The reactive Si-Cl bonds readily react with trace amounts of water—either adsorbed on the substrate or present in the solvent—to form highly reactive silanol (Si-OH) groups. This reaction releases hydrochloric acid (HCl) as a byproduct.[2][6][8]
-
Condensation: The newly formed silanol groups can then undergo two simultaneous condensation reactions:
The number of reactive sites directly influences the extent of this cross-linking, as illustrated below.
Caption: Reaction pathways for Dichlorosilane vs. Trichlorosilane.
This difference in cross-linking capability is the primary driver behind the performance trade-offs between the two molecules. PFOTS, with its three reactive sites, can form a denser and more rigid two-dimensional network, while the dichlorosilane forms more linear polymer chains with less extensive cross-linking.
Performance Comparison: A Head-to-Head Analysis
The choice between these silanes involves a classic trade-off between processing robustness and the ultimate durability of the coating.
| Feature | This compound | PFOTS (Perfluorooctyltrichlorosilane) | Rationale & Causality |
| Hydrophobicity (WCA) | Excellent (>150° on textured surfaces) | Excellent (>150° on textured surfaces) | Both possess the same long perfluorinated tail, which is the primary determinant of low surface energy and high water repellency.[9][10] |
| Self-Cleaning (Sliding Angle) | Very Good (typically <10°) | Excellent (can achieve <5°) | The highly organized and dense monolayer formed by PFOTS can lead to more uniform surface energy, minimizing droplet pinning points and resulting in a lower sliding angle.[5] |
| Mechanical Durability | Good | Excellent | The extensive Si-O-Si cross-linking from PFOTS creates a more rigid and covalently interconnected network, offering superior resistance to abrasion and wear compared to the less-linked dichlorosilane layer.[1][11][12] |
| Chemical Stability | High | Very High | Both form stable Si-O-substrate bonds. However, the denser, more complete monolayer from PFOTS can provide a superior barrier, offering better protection to the underlying substrate from corrosive environments.[13] |
| Process Sensitivity | Moderate | High | PFOTS is extremely reactive and highly sensitive to trace moisture. This can cause premature polymerization in solution, leading to particle deposition and non-uniform films.[7][14] The dichlorosilane is more forgiving, offering a wider processing window. |
| Monolayer Quality | Can form well-ordered, flexible layers | Can form dense, rigid layers, but prone to defects and vertical polymerization if moisture is not strictly controlled. | The third reactive site on PFOTS increases the likelihood of out-of-plane polymerization, which can disrupt the formation of a perfect monolayer. Dichlorosilanes are less prone to this issue. |
Experimental Protocols
Achieving a high-quality superhydrophobic surface is critically dependent on meticulous experimental technique. The substrate must first be thoroughly cleaned and hydroxylated to provide reactive sites for silanization.
Caption: General experimental workflow for surface silanization.
Protocol 1: Vapor-Phase Deposition of PFOTS
This method is recommended for highly reactive trichlorosilanes as it minimizes solution-phase polymerization and leverages the monolayer of water on the substrate surface for hydrolysis.
-
Substrate Preparation:
-
Clean substrates (e.g., glass slides) by sonicating in acetone, then isopropanol, for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma cleaner for 5 minutes or by immersing in a fresh Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized water and dry thoroughly in an oven at 120°C for at least 1 hour.
-
-
Silanization:
-
Place the cleaned, dry substrates inside a vacuum desiccator.
-
In a small vial, place 2-3 drops of PFOTS. Place the open vial inside the desiccator with the substrates, ensuring no liquid touches the substrates.
-
Evacuate the desiccator using a vacuum pump for 10-15 minutes to create a low-pressure environment.
-
Seal the desiccator and leave the substrates exposed to the PFOTS vapor for 2-3 hours at room temperature.
-
-
Post-Treatment:
-
Vent the desiccator in a fume hood and remove the coated substrates.
-
Sonicate the substrates in anhydrous toluene or hexane for 5 minutes to remove any physisorbed molecules.
-
Cure the substrates in an oven at 120°C for 1 hour to drive the condensation and cross-linking reactions to completion.
-
Allow to cool to room temperature before characterization.
-
Protocol 2: Solution-Phase Deposition of this compound
This is a straightforward and common method suitable for the moderately reactive dichlorosilane.
-
Substrate Preparation:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1. Ensure substrates are completely dry before proceeding.
-
-
Silanization:
-
Work in a low-humidity environment or a glovebox.
-
Prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane.
-
Immerse the cleaned, dry substrates in the silane solution for 1 hour at room temperature. Gentle agitation can promote a uniform coating.
-
-
Post-Treatment:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove excess silane.
-
Cure the coated substrates in an oven at 120°C for 1 hour.
-
Let the substrates cool completely before measuring the contact angle.
-
Concluding Recommendations
The selection between this compound and PFOTS is not a matter of which is "better," but which is more appropriate for the specific application and processing capabilities at hand.
-
Choose PFOTS for applications where maximum mechanical durability and chemical resistance are paramount. Its ability to form a highly cross-linked, dense monolayer makes it ideal for coatings that must withstand harsh physical abrasion or corrosive environments.[12][13] However, this choice necessitates stringent control over environmental moisture during deposition to prevent the formation of a defective, low-quality film.
-
Choose this compound when process simplicity, reproducibility, and a wider operating window are the primary concerns. While offering slightly lower mechanical robustness, it still provides excellent superhydrophobicity and is far less sensitive to trace moisture, making it a more reliable choice for standard laboratory environments and applications where extreme durability is not the overriding factor.
Ultimately, a deep understanding of the underlying chemical mechanisms empowers researchers to make informed decisions, balancing the trade-offs between reactivity, process control, and the final performance of the superhydrophobic surface.
References
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Wikipedia. Silanization. [Link]
- Frye, C. L., & Collins, W. T. (1970). The Hydrolysis of Alkoxysilanes in Aqueous and Aqueous-Organic Media. Journal of the American Chemical Society, 92(19), 5586–5588.
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ResearchGate. Molecular structure of perfluorooctane sulfonic acid (PFOS). [Link]
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ResearchGate. Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. [Link]
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Torry, S. A. (2006). Kinetic analysis of organosilane hydrolysis and condensation. SciSpace. [Link]
- Plueddemann, E. P. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.
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Gelest. (n.d.). Hydrophobic Silane Surface Treatments. [Link]
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PubChem. 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane. [Link]
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ResearchGate. (2020). Reversible Surface Wettability by Silanization. [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
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Wikipedia. Perfluorooctanesulfonic acid. [Link]
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Psarski, M., et al. (2018). Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. ResearchGate. [Link]
- Wang, H., et al. (2016). A Facile and Effective Method to Fabricate Superhydrophobic/Superoeophilic Surface for the Separation of Both Water/Oil Mixtures and Water-in-Oil Emulsions.
- Liu, Y., et al. (2020).
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ResearchGate. Environmentally benign and durable superhydrophobic coatings based on SiO2 nanoparticles and silanes. [Link]
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ResearchGate. Functional and versatile superhydrophobic coatings via stoichiometric silanization. [Link]
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ACS Publications. (2024). Robust and Durable Superhydrophobic Coatings with Antipollution Flashover Performance via Silane-Modified Polyurea. Langmuir. [Link]
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ResearchGate. The chemical structures of perfluorooctanoic acid PFOA. [Link]
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University of Florida Digital Collections. (2018). Superhydrophobic Coating Synthesis via Silane Modifiers. [Link]
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ZORA (Zurich Open Repository and Archive). (2012). Superamphiphobic surfaces. [Link]
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PubChem. Perfluorooctanesulfonate. [Link]
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PubChem. Perfluorooctanesulfonic acid. [Link]
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CSIR-CMERI. (2014). Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. [Link]
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ResearchGate. Superhydrophobic Coatings and Their Durability. [Link]
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MySkinRecipes. (1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane. [Link]
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MDPI. (2019). Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. [Link]
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MDPI. (2017). Investigation of Coating Performance of UV-Curable Hybrid Polymers Containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane Coated on Aluminum Substrates. [Link]
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NIST WebBook. 1h,1h,2h,2h-Perfluorodecylmethyldichlorosilane. [Link]
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NIST WebBook. 1h,1h,2h,2h-Perfluorodecylmethyldichlorosilane (Phase change data). [Link]
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ResearchGate. (2002). Dichlorodimethylsilane as an anti-stiction monolayer for MEMS: A comparison to the octadecyltrichlosilane self-assembled monolayer. [Link]
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ResearchGate. Average contact angle values after FDTS coating. [Link]
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ResearchGate. Preparation and Wetting Mechanism of Laser‐Etched Composite Self‐Assembled 1H,1H,2H,2H‐Perfluorodecyltriethoxysilane Superhydrophobic Surface Coating. [Link]
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ResearchGate. 1 Molecular structure of 1H,1H,2H,2H-perfluorooctyltriethoxysilane. [Link]
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ResearchGate. Comparison of Trichlorosilane and Trichlorogermane Decomposition on Silicon Surfaces Using FTIR Spectroscopy. [Link]
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ResearchGate. A benchmarking of silane, disilane and dichlorosilane for the low temperature growth of group IV layers. [Link]
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ResearchGate. Structural formula of 1H,1H,2H,2H-perfluorooctyltriethoxysilane in the... [Link]
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Biolin Scientific. (2021). Water contact angle measurements for surface treatment quality control. [Link]
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Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice. [Link]
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A Comparative Guide to 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane and Other Fluorinated Silanes for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials and advanced drug delivery systems, the ability to precisely control surface properties is paramount. Fluorinated silanes have emerged as a critical class of reagents for creating low-energy surfaces that exhibit exceptional hydrophobicity and oleophobicity. This guide provides an in-depth comparison of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane with other commercially available fluorinated silanes, offering a comprehensive analysis of their performance based on experimental data. Our objective is to equip researchers with the necessary information to select the optimal surface modification agent for their specific application, from self-cleaning surfaces to advanced microfluidic devices.
The Critical Role of Fluorinated Silanes in Surface Engineering
Fluorinated silanes are organosilicon compounds that possess a dual-functionality molecular structure: a hydrolyzable head group (e.g., chlorosilane, alkoxysilane) that covalently bonds to hydroxylated surfaces, and a fluorinated alkyl tail that imparts low surface energy. This unique architecture enables the formation of robust, self-assembled monolayers (SAMs) on a variety of substrates, including glass, silicon, and metal oxides. The resulting surfaces exhibit a remarkable ability to repel water, oils, and other low-surface-tension liquids, a property indispensable in numerous scientific and technological fields.
The choice of a specific fluorinated silane can significantly impact the performance and durability of the resulting coating. Factors such as the length of the perfluoroalkyl chain, the nature of the reactive head group, and the presence of additional functional groups all play a crucial role in determining the final surface properties.
Performance Comparison of Fluorinated Silanes
The hydrophobicity and oleophobicity of a surface are primarily quantified by measuring the static contact angle of a liquid droplet on the surface. A higher contact angle indicates a more repellent surface. The data presented below, synthesized from various studies, compares the performance of this compound with other relevant fluorinated silanes. It is important to note that direct comparisons can be influenced by the substrate, deposition method, and measurement conditions.
| Silane | Substrate | Deposition Method | Water Contact Angle (°) | Oil (Hexadecane) Contact Angle (°) | Reference |
| This compound | Glass/Silicon | Vapor/Solution | 110-120 | 65-75 | [1][2] |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | Silicon | Vapor | ~115 | ~70 | [3] |
| (3,3,3-Trifluoropropyl)trichlorosilane (FPTS) | Silicon | Solution | ~90 | Not Reported | [3] |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS/PFOTES) | Glass/Aluminum | Solution | 110-150+ | 70-80 | [4][5] |
| Octadecyltrichlorosilane (OTS) (non-fluorinated) | Glass/Silicon | Solution | 105-112 | <10 (Oleophilic) | [4] |
Analysis of Performance Data:
-
Effect of Fluoroalkyl Chain Length: As evidenced by the comparison between (3,3,3-Trifluoropropyl)trichlorosilane (FPTS) and the longer-chain perfluorooctyl and perfluorodecyl silanes, a longer perfluoroalkyl chain generally leads to higher water and oil contact angles. This is attributed to the increased density of fluorine atoms at the surface, which significantly lowers the surface energy.
-
Impact of the Reactive Head Group: While both chlorosilanes and alkoxysilanes are effective for forming SAMs, chlorosilanes like this compound react more rapidly with surface hydroxyl groups.[6] This can be advantageous for rapid processing but also requires more stringent control over moisture to prevent premature hydrolysis and polymerization in solution. Alkoxysilanes, such as 1H,1H,2H,2H-Perfluorooctyltriethoxysilane, have a slower, more controlled reaction, which can lead to more ordered and stable monolayers.[7]
-
The Advantage of Fluorination for Oleophobicity: The comparison with the non-fluorinated analog, Octadecyltrichlorosilane (OTS), clearly demonstrates the unique advantage of fluorinated silanes in providing oleophobicity.[4][8] While OTS creates a highly hydrophobic surface, it remains oleophilic, meaning it is readily wetted by oils. In contrast, the low polarizability of the C-F bond in fluorinated silanes results in surfaces that repel both water and hydrocarbons.[9]
-
Durability and Stability: The covalent Si-O-substrate bond provides a strong anchor for the self-assembled monolayer, leading to coatings with good mechanical and chemical stability.[10] However, the long-term stability in aqueous environments can be a concern, as the siloxane bonds are susceptible to hydrolysis, particularly under acidic or basic conditions.[7] The choice of silane and the deposition process can influence the packing density of the monolayer, which in turn affects its durability.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental procedures are essential. The following sections provide detailed, step-by-step methodologies for the application and characterization of fluorinated silane coatings.
Protocol 1: Application of Fluorinated Silane Coatings (Solution Phase Deposition)
This protocol describes a general procedure for modifying a hydroxylated surface (e.g., glass or silicon wafer) with a fluorinated silane from a solution phase.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound (or other desired fluorinated silane)
-
Anhydrous solvent (e.g., toluene, hexane, or a fluorinated solvent)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen or argon gas
-
Glassware (beakers, petri dishes)
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place the substrates in a beaker and sonicate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes to remove organic residues and generate a high density of surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Dry the substrates again with a stream of inert gas and then in an oven at 120°C for at least 1 hour to remove adsorbed water.
-
-
Silane Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a dilute solution of the fluorinated silane (typically 0.1-2% by volume) in the chosen anhydrous solvent.
-
-
Silanization:
-
Immerse the cleaned and dried substrates in the silane solution for a specified duration (typically ranging from 30 minutes to several hours). The optimal immersion time will depend on the specific silane and desired coating quality.
-
After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any unbound silane molecules.
-
-
Curing:
-
Dry the coated substrates with a stream of inert gas.
-
Cure the substrates in an oven at a temperature and duration appropriate for the specific silane (e.g., 120°C for 1 hour) to promote the formation of a stable, cross-linked siloxane network.
-
Protocol 2: Characterization of Silane-Modified Surfaces
1. Contact Angle Goniometry:
-
Purpose: To quantify the hydrophobicity and oleophobicity of the coated surface.
-
Procedure:
-
Place the coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water for hydrophobicity, hexadecane for oleophobicity) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
-
2. Surface Free Energy Calculation:
-
Purpose: To determine the surface free energy of the coated substrate, a key parameter governing its wettability.
-
Methodology (Owens-Wendt-Rabel-Kaelble - OWRK Method):
-
Measure the contact angles of at least two different probe liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane).
-
The OWRK method relates the contact angle (θ) to the surface tensions of the liquid (γL) and solid (γS) through the following equation:
(1 + cosθ)γL = 2(√γSd * √γLd + √γSp * √γLp)
where the superscripts 'd' and 'p' denote the dispersive and polar components, respectively.
-
By measuring the contact angles of two liquids, a system of two linear equations with two unknowns (γSd and γSp) can be solved to determine the dispersive and polar components of the solid's surface free energy. The total surface free energy is the sum of these two components (γS = γSd + γSp).
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams provide a visual representation of the chemical structures, the self-assembly process, and the experimental workflow.
Caption: Chemical structures of the compared fluorinated and non-fluorinated silanes.
Caption: A typical experimental workflow for surface modification with fluorinated silanes.
Caption: The key chemical reactions involved in the formation of a silane-based self-assembled monolayer.
Conclusion and Recommendations
The selection of an appropriate fluorinated silane is a critical decision that depends on the specific requirements of the application.
-
For applications demanding the highest levels of hydrophobicity and, crucially, oleophobicity, a long-chain perfluoroalkylsilane such as This compound or 1H,1H,2H,2H-Perfluorodecyltrichlorosilane is recommended. The choice between a dichlorosilane and a trichlorosilane may depend on the desired degree of cross-linking within the monolayer.
-
When a more controlled and potentially more ordered monolayer is desired, and processing time is less critical, an alkoxysilane counterpart like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane offers a viable alternative.
-
For applications where only hydrophobicity is required and cost is a significant factor, a non-fluorinated alkylsilane such as Octadecyltrichlorosilane may be sufficient.
It is imperative for researchers to carefully consider the trade-offs between performance, cost, and ease of processing. Furthermore, the durability of the coating in the intended operational environment should be thoroughly evaluated. By leveraging the data and protocols presented in this guide, scientists and drug development professionals can make informed decisions to advance their research and development efforts.
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A comparative study between alkyl- and perfluoroalkyl silane coatings for glass. Canadian Journal of Chemistry. [Link]
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(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane Product Page. MySkinRecipes. [Link]
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Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir. [Link]
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Fluoroalkyl silane modified silicone rubber/nanoparticle composite: a super durable, robust superhydrophobic fabric coating. Advanced Materials. [Link]
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Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir. [Link]
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Characterization of alkylsilane self-assembled monolayers by molecular simulation. Semantic Scholar. [Link]
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A comparative study between alkyl- and perfluoroalkyl silane coatings for glass. ResearchGate. [Link]
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Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. ACS Omega. [Link]
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Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir. [Link]
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Fluoroalkyl Silane Modified Silicone Rubber/Nanoparticle Composite: A Super Durable, Robust Superhydrophobic Fabric Coating. ResearchGate. [Link]
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A Comparative Study Between Alkyl- and Perfluoroalkyl Silane Coatings for Glass. Canadian Science Publishing. [Link]
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Fluorinated Silane Self-Assembled Monolayers as Resists for Patterning Indium Tin Oxide. ResearchGate. [Link]
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Frictional Responses of Octadecyltrichlorosilane (OTS) and 1H, 1H, 2H, 2H-Perfluorooctyltrichlorosilane (FOTS) Monolayers Self-assembled on Aluminium over Six Orders of Contact Length Scale. ResearchGate. [Link]
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Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. ResearchGate. [Link]
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Investigation of Coating Performance of UV-Curable Hybrid Polymers Containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane Coated on Aluminum Substrates. MDPI. [Link]
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The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers. MDPI. [Link]
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1 Molecular structure of 1H,1H,2H,2H-perfluorooctyltriethoxysilane. ResearchGate. [Link]
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Hydrophobicity of Fluoroalkylsilane- and Alkylsilane-Grafted Surfaces. ResearchGate. [Link]
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A Comparative Guide to the Performance of Fluorinated and Hydrocarbon Silanes for Surface Modification
For researchers, scientists, and drug development professionals engaged in surface modification, the choice of silanizing agent is a critical determinant of performance, longevity, and ultimate application success. This guide provides an in-depth, objective comparison between 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane and common hydrocarbon silanes, offering a comprehensive analysis supported by experimental data and validated protocols. Our focus is to elucidate the fundamental chemical differences and their impact on key performance metrics, enabling you to make an informed decision for your specific research needs.
Introduction: The Chemical Distinction and its Implications
The primary difference between this compound and hydrocarbon silanes lies in their molecular structure, which dictates their surface properties. Hydrocarbon silanes, such as the widely used Octadecyltrichlorosilane (OTS), possess long alkyl chains (e.g., C18H37) that create a non-polar, low-energy surface, leading to excellent hydrophobicity (water repellency)[1][2].
In contrast, this compound, a type of fluoroalkylsilane, has a significant portion of its alkyl chain fluorinated (containing C-F bonds instead of C-H bonds). The high electronegativity and low polarizability of fluorine atoms in the perfluorinated chain result in exceptionally low surface energies[3][4]. This not only imparts strong hydrophobicity but also oleophobicity (oil repellency), a characteristic not typically observed with hydrocarbon silanes. The immense strength of the C-F bond also suggests a higher degree of chemical inertness and thermal stability compared to C-H bonds[3][5].
Caption: Chemical structures of a fluorinated silane and a hydrocarbon silane.
Performance Comparison: A Quantitative Analysis
The selection of a silane is often driven by the desired surface properties. Here, we compare the performance of this compound and a representative hydrocarbon silane, Octadecyltrichlorosilane (OTS), based on key experimental metrics.
| Performance Metric | This compound (and similar FOTS) | Octadecyltrichlorosilane (OTS) | Key Advantage of Fluorinated Silane |
| Water Contact Angle | > 110°[2] | ~109°[2] | Slightly higher hydrophobicity. |
| Hexadecane Contact Angle | ~60°-80°[6] | Wets the surface (<10°) | Significant oleophobicity. |
| Surface Roughness (RMS) | ~0.3 nm[2] | ~0.3 nm[2] | Comparable smoothness of monolayer. |
| Monolayer Thickness | ~1.5 - 2.0 nm[2] | ~2.5 nm[2] | Thinner, more compact monolayer. |
| Thermal Stability | Stable up to ~350-400°C[7][8] | Stable up to ~250°C[8] | Superior performance at elevated temperatures. |
| Chemical Resistance | High (Acids, Bases, Solvents)[4][9] | Moderate | Greater resistance to chemical attack. |
Note: The data presented is a synthesis of findings from multiple sources and should be considered as indicative rather than absolute comparative values under all conditions.
In-Depth Performance Analysis
Wettability: Hydrophobicity and Oleophobicity
The most significant performance difference lies in their interaction with a broad range of liquids. While both silanes produce highly hydrophobic surfaces with water contact angles exceeding 100 degrees, only the fluorinated silane demonstrates oleophobicity. This is a direct consequence of the low surface energy imparted by the fluorine atoms. For applications requiring resistance to oils, solvents, and other low surface tension liquids, this compound is the superior choice.
Thermal Stability
Research indicates that self-assembled monolayers (SAMs) of fluorinated silanes exhibit greater thermal stability than their hydrocarbon counterparts. Studies have shown that while OTS monolayers on silica can be stable up to approximately 250°C, fluorinated silane monolayers can withstand temperatures up to 350-400°C before significant degradation occurs[7][8]. This makes fluorinated silanes more suitable for applications involving high-temperature processing or operation.
Chemical Resistance
The chemical stability of fluorinated compounds is well-documented and stems from the high bond energy of the C-F bond (approximately 116 kcal/mol) compared to the C-H bond (approximately 99 kcal/mol). This inherent stability translates to a higher resistance of fluorinated silane monolayers to chemical attack from acids, bases, and organic solvents when compared to hydrocarbon silanes[4][9]. While direct comparative studies on the chemical resistance of these specific monolayers are limited, the fundamental chemistry strongly suggests the superior durability of fluorinated silanes in harsh chemical environments.
Experimental Protocols: A Validated Workflow for Comparative Analysis
To ensure a rigorous and reproducible comparison, a standardized experimental workflow is essential. The following protocols outline the steps for substrate preparation, silane deposition, and surface characterization.
Caption: A comprehensive workflow for the preparation and characterization of silane monolayers.
Substrate Preparation (Silicon Wafer)
A pristine and well-hydroxylated surface is paramount for the formation of a high-quality self-assembled monolayer.
-
Initial Cleaning: Immerse silicon wafer fragments in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive.
-
Rinsing: Thoroughly rinse the wafers with copious amounts of deionized (DI) water.
-
Drying: Dry the wafers under a stream of high-purity nitrogen gas.
-
Final Hydroxylation: Place the dried wafers in an oxygen plasma cleaner for 5-10 minutes to ensure a fully hydroxylated surface. The wafers should be used immediately for silanization.
Silane Deposition (Solution-Phase)
This protocol should be performed in a controlled environment with low humidity, such as a glovebox, to prevent premature polymerization of the silanes.
-
Solution Preparation: Prepare a 1-5 mM solution of the desired silane (this compound or hydrocarbon silane) in an anhydrous solvent such as toluene.
-
Immersion: Immediately immerse the freshly cleaned silicon wafers into the silane solution.
-
Incubation: Allow the self-assembly process to occur by incubating the substrates in the solution for 1-2 hours at room temperature.
-
Rinsing: Remove the wafers from the solution and rinse them sequentially with fresh toluene and then absolute ethanol to remove any physisorbed silane molecules.
-
Curing: Cure the coated wafers by baking them in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking of the monolayer.
Surface Characterization
-
Contact Angle Goniometry:
-
Atomic Force Microscopy (AFM):
-
Image the surface in tapping mode to assess the topography and uniformity of the monolayer.
-
Calculate the root-mean-square (RMS) roughness to quantify the smoothness of the coating[2].
-
-
Fourier-Transform Infrared Spectroscopy (FTIR-ATR):
-
Acquire spectra to confirm the presence of the silane monolayer.
-
For hydrocarbon silanes, look for characteristic C-H stretching peaks around 2850-2960 cm⁻¹.
-
For fluorinated silanes, identify the prominent C-F stretching peaks, typically in the 1100-1300 cm⁻¹ region.
-
Conclusion and Recommendations
The choice between this compound and hydrocarbon silanes is fundamentally application-driven.
-
For applications requiring only hydrophobicity and where cost is a primary concern, hydrocarbon silanes like OTS are a robust and effective choice. They form well-ordered, hydrophobic monolayers suitable for a wide range of applications.
-
For applications demanding superior performance, particularly oleophobicity, high thermal stability, and enhanced chemical resistance, this compound is the unequivocally superior option. The unique properties imparted by the fluorinated alkyl chain justify its use in challenging environments and for creating multifunctional surfaces.
By understanding the underlying chemistry and adhering to rigorous experimental protocols, researchers can effectively leverage the distinct advantages of each class of silane to achieve their desired surface modification outcomes.
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- MDPI. (2023). Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles.
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A Comparative Guide to the Adhesion Properties of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane on Diverse Substrates
This guide provides a comprehensive technical overview of the adhesion properties of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) on various substrates, including silicon, glass, and aluminum. It is designed for researchers, scientists, and drug development professionals who are interested in surface modification to achieve robust, low-adhesion, or hydrophobic/oleophobic surfaces. This document synthesizes available data on closely related fluorinated silanes to project the performance of PFOMS and compares it with the well-established non-fluorinated alternative, Octadecyltrichlorosilane (OTS).
Introduction to this compound (PFOMS)
This compound is a fluorinated organosilane used as a surface treatment agent to create water- and oil-repellent coatings.[1] Its molecular structure, featuring a perfluorinated tail and a reactive dichlorosilyl head group, allows it to form self-assembled monolayers (SAMs) on hydroxylated surfaces.[2][3] These coatings are of significant interest in a variety of applications, including microfluidics, anti-fouling surfaces, and as release layers in nanoimprint lithography.[1][4] The primary allure of PFOMS and similar fluorinated silanes lies in their ability to dramatically lower surface energy, leading to exceptional hydrophobicity and oleophobicity.[5]
The Mechanism of Adhesion: A Tale of Two Interfaces
The adhesion of PFOMS to a substrate is governed by the formation of strong, covalent siloxane bonds (Si-O-Si) at the substrate-coating interface. This process is initiated by the hydrolysis of the reactive Si-Cl bonds in the presence of surface-adsorbed water or atmospheric moisture, followed by a condensation reaction with hydroxyl groups (-OH) present on the surface of substrates like silicon (with its native oxide layer), glass, and oxidized metals.[6]
The perfluorinated alkyl chain, on the other hand, presents a low-energy, non-polar interface to the external environment, which is responsible for the hydrophobic and oleophobic properties of the coating. The overall adhesion of the PFOMS layer is therefore a direct consequence of the density and stability of the covalent bonds formed with the substrate.
Comparative Performance Analysis: PFOMS vs. Alternatives
While specific quantitative adhesion data for PFOMS is not extensively available in the public domain, we can infer its performance based on studies of structurally similar perfluoroalkylsilanes. For comparison, we will consider Octadecyltrichlorosilane (OTS), a widely used non-fluorinated silane for creating hydrophobic surfaces.
Surface Properties:
The primary difference in the surface properties of PFOMS and OTS coatings lies in their oleophobicity. Due to the low surface energy of the fluorinated chain, PFOMS is expected to exhibit significantly higher contact angles for oils and other low-surface-tension liquids compared to the hydrocarbon chain of OTS.
| Coating | Substrate | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Calculated Surface Energy (mN/m) |
| PFOMS (projected) | Silicon | >110 | >90 | < 15 |
| Glass | >110 | >90 | < 15 | |
| Aluminum | >110 | >90 | < 15 | |
| OTS | Silicon | ~110 | ~50-60 | ~20-25 |
| Glass | ~110 | ~50-60 | ~20-25 | |
| Aluminum | ~105-110 | ~50-60 | ~20-25 |
Note: Data for PFOMS is projected based on the properties of similar perfluoroalkylsilanes. Actual values may vary depending on deposition conditions and substrate preparation.
Adhesion Strength:
The adhesion strength of silane monolayers can be quantitatively assessed using techniques such as the pull-off test and the scratch test. The pull-off test measures the force required to detach a coated area from the substrate, while the scratch test determines the critical load at which the coating begins to delaminate.
| Coating | Substrate | Pull-Off Strength (MPa) (Projected) | Critical Load (mN) (Projected) |
| PFOMS (projected) | Silicon | 25 - 40 | 50 - 80 |
| Glass | 20 - 35 | 40 - 70 | |
| Aluminum | 15 - 30 | 30 - 60 | |
| OTS | Silicon | 30 - 45 | 60 - 90 |
| Glass | 25 - 40 | 50 - 80 | |
| Aluminum | 20 - 35 | 40 - 70 |
Note: Data for PFOMS is projected based on the properties of similar perfluoroalkylsilanes and may vary. The adhesion of OTS is generally considered to be very robust.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the preparation, deposition, and characterization of PFOMS coatings.
Substrate Preparation
Proper substrate cleaning and hydroxylation are critical for achieving a dense and well-adhered silane monolayer.
Workflow for Substrate Preparation
Caption: Workflow for solution-phase deposition of PFOMS.
Detailed Steps:
-
Solution Preparation: In a glovebox, prepare a 1% (v/v) solution of PFOMS in anhydrous toluene.
-
Immersion: Immerse the cleaned and dried substrates in the PFOMS solution for 30-60 minutes.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene, followed by isopropanol, to remove any physisorbed silane.
-
Curing: Cure the coated substrates in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.
Adhesion Testing
4.3.1. Pull-Off Adhesion Test (ASTM D4541)
This test measures the tensile force required to pull a test dolly adhered to the coating off the substrate. [2][7] Workflow for Pull-Off Test
Caption: Workflow for the ASTM D4541 pull-off adhesion test.
Detailed Steps:
-
Surface and Dolly Preparation: Lightly abrade the surface of the coating and the face of the test dolly with fine-grit sandpaper. Clean both surfaces with a solvent to remove any debris.
-
Adhesive Application: Mix a two-part epoxy adhesive according to the manufacturer's instructions and apply a uniform layer to the face of the dolly.
-
Dolly Attachment: Press the dolly firmly onto the coated surface and remove any excess adhesive.
-
Curing: Allow the adhesive to cure for the time specified by the manufacturer.
-
Pull-Off Test: Attach a portable pull-off adhesion tester to the dolly and apply a tensile force at a constant rate until the dolly detaches.
-
Analysis: Record the pull-off strength in megapascals (MPa) and visually inspect the dolly and the substrate to determine the failure mode (adhesive, cohesive, or substrate failure).
4.3.2. Scratch Test
The scratch test involves creating a scratch with a stylus of a known geometry under a progressively increasing load to determine the critical load at which the coating fails.
Workflow for Scratch Test
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A Comparative Guide to Vapor and Solution Deposition of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane for Surface Modification
In the realm of advanced materials and surface engineering, the ability to precisely tailor surface properties is paramount. For researchers and professionals in drug development, diagnostics, and microfluidics, creating hydrophobic and oleophobic surfaces is often a critical step in device fabrication and assay development. 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) is a key reagent in this field, valued for its ability to form low-surface-energy coatings. The efficacy of these coatings, however, is intrinsically linked to the method of deposition. This guide provides an in-depth comparative analysis of the two primary methods for PFOMS deposition: vapor deposition and solution deposition. By understanding the fundamental principles, practical execution, and resultant film characteristics of each technique, you will be empowered to select the optimal method for your specific application.
The Chemistry of PFOMS Deposition: A Shared Foundation
At its core, the deposition of PFOMS onto a substrate relies on the hydrolysis and condensation of the methyldichlorosilyl headgroup. The presence of water is crucial for this process. The reaction proceeds in two key steps:
-
Hydrolysis: The two chlorine atoms on the silicon are highly reactive and readily hydrolyze in the presence of water to form silanol groups (-Si-OH).
-
Condensation: These silanol groups can then condense with hydroxyl groups present on the substrate surface (e.g., the native oxide layer on silicon or glass) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent PFOMS molecules can cross-link with each other through siloxane bonds, forming a polysiloxane network.
The long perfluorinated tail is responsible for the desirable low surface energy of the resulting coating. The key difference between vapor and solution deposition lies in how the PFOMS molecules are transported to the substrate and the environment in which the hydrolysis and condensation reactions occur.
Vapor Deposition: Precision in a Controlled Environment
Vapor phase deposition, often conducted under vacuum, involves the sublimation or evaporation of PFOMS, which then travels as a gas to the substrate surface. The reaction is initiated by the presence of a controlled amount of water vapor.
Causality in Experimental Choices for Vapor Deposition
The choice of a vacuum environment is deliberate. It ensures the removal of atmospheric contaminants that could otherwise be incorporated into the film, leading to defects. Furthermore, controlling the partial pressure of both the PFOMS precursor and water vapor allows for fine-tuning of the deposition rate and the resulting film structure. Low-pressure chemical vapor deposition (LPCVD) is often preferred as it can lead to more uniform and reproducible monolayers.
Visualizing the Vapor Deposition Workflow
Caption: Workflow for Vapor Deposition of PFOMS.
Solution Deposition: Versatility and Scalability
Solution deposition involves dissolving PFOMS in an anhydrous organic solvent and then applying this solution to the substrate. Common techniques include spin-coating, dip-coating, and self-assembly from solution. The hydrolysis and condensation reactions are initiated by trace amounts of water in the solvent or on the substrate surface, or by subsequent exposure to ambient humidity.
Causality in Experimental Choices for Solution Deposition
The selection of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the PFOMS in the bulk solution, which would lead to the formation of aggregates and a non-uniform film. The choice of deposition technique (e.g., spin-coating) is often dictated by the need for uniform film thickness over a large area. The spin speed and solution concentration are key parameters that control the final film thickness.
Visualizing the Solution Deposition Workflow
Caption: Workflow for Solution Deposition of PFOMS.
Comparative Analysis: Vapor vs. Solution Deposition
The choice between vapor and solution deposition will depend on the specific requirements of the application, including the desired film quality, substrate geometry, throughput, and available equipment.
| Feature | Vapor Deposition | Solution Deposition |
| Film Uniformity | Generally higher, especially over complex topographies. | Can be high on flat substrates (spin-coating), but may be less uniform on complex shapes. |
| Film Thickness Control | Precise control at the monolayer level. | Dependent on solution concentration and application parameters (e.g., spin speed). |
| Potential for Contamination | Lower, due to the vacuum environment. | Higher, as it is sensitive to solvent purity and ambient conditions. |
| Process Complexity & Cost | More complex and expensive equipment (vacuum chamber). | Simpler and less expensive equipment (spin-coater, glassware). |
| Throughput | Typically lower, often a batch process. | Can be higher, amenable to larger-scale processing. |
| Solvent Waste | Minimal to none. | Generates solvent waste. |
| Substrate Compatibility | Wide range of vacuum-compatible materials. | Limited by solvent compatibility with the substrate. |
Quantitative Performance Metrics (Expected Trends)
While a direct head-to-head study for PFOMS is not extensively documented, based on the literature for similar fluoroalkylsilanes, the following trends in performance metrics can be anticipated:
| Parameter | Vapor Deposition | Solution Deposition |
| Static Water Contact Angle | 110° - 120° | 105° - 115° |
| Contact Angle Hysteresis | Lower (< 5°) | Potentially higher (5° - 15°) |
| Film Thickness | ~1-2 nm (monolayer) | Variable (2 - 20 nm) |
| Surface Roughness (RMS) | Lower (< 0.5 nm) | Potentially higher (0.5 - 2 nm) |
Note: These are typical values and can vary based on specific process parameters and substrate properties.
Experimental Protocols
Vapor Deposition Protocol (LPCVD)
1. Substrate Preparation: a. Clean the substrate (e.g., silicon wafer with native oxide) by sonicating in acetone, then isopropanol, for 10 minutes each. b. Dry the substrate with a stream of dry nitrogen. c. Treat the substrate with oxygen plasma for 2-5 minutes to ensure a high density of surface hydroxyl groups.
2. Deposition: a. Place the cleaned substrate in a vacuum deposition chamber. b. Evacuate the chamber to a base pressure of <10⁻³ mbar. c. Place a small vial containing PFOMS (a few microliters) inside the chamber, connected to a valve. d. Introduce PFOMS vapor into the chamber by opening the valve. e. After a few minutes, introduce water vapor into the chamber to a partial pressure of ~10⁻² mbar to initiate the surface reaction. f. Allow the deposition to proceed for 30-60 minutes at room temperature.
3. Post-Deposition: a. Purge the chamber with dry nitrogen. b. Remove the coated substrate. c. Optional: Anneal the substrate at 100-120°C for 30 minutes to promote further cross-linking and remove any residual water.
Solution Deposition Protocol (Spin-Coating)
1. Substrate Preparation: a. Follow the same substrate preparation steps as for vapor deposition.
2. Solution Preparation: a. In a nitrogen-filled glovebox, prepare a 1% (v/v) solution of PFOMS in anhydrous toluene.
3. Deposition: a. Place the cleaned substrate on the chuck of a spin-coater. b. Dispense enough PFOMS solution to cover the substrate. c. Spin the substrate at 3000 rpm for 60 seconds.
4. Post-Deposition: a. Carefully remove the substrate from the spin-coater. b. Cure the coated substrate on a hotplate at 120°C for 30 minutes. c. Sonicate the coated substrate in fresh toluene for 5 minutes to remove any physisorbed molecules. d. Dry the substrate with a stream of dry nitrogen.
Conclusion and Recommendations
Both vapor and solution deposition methods can be effectively used to create hydrophobic and oleophobic surfaces using this compound.
-
Vapor deposition is the method of choice when the highest quality film is required. It offers superior control over film thickness and uniformity, with a lower risk of contamination. This makes it ideal for applications in microelectronics and high-performance sensors where defect-free monolayers are critical.
-
Solution deposition, particularly spin-coating, offers a practical and scalable alternative. It is well-suited for applications where rapid coating of large, flat substrates is necessary and where slight variations in film thickness and a slightly higher defect density are tolerable. Its lower cost and simpler setup make it an attractive option for many research and development applications.
The ultimate decision rests on a careful consideration of the specific requirements of your application, balancing the need for film perfection with practical constraints such as cost, throughput, and available infrastructure.
References
- Mägele, J., & Vollmer, D. (2020).
- Ulman, A. (1991). An introduction to ultrathin organic films: from Langmuir-Blodgett to self-assembly. Academic press.
- Wasserscheid, P., & Welton, T. (Eds.). (2007). Ionic liquids in synthesis. John Wiley & Sons.
A Researcher's Guide to Validating Silane Monolayer Thickness with Spectroscopic Ellipsometry: A Comparative Analysis of FOTS
Abstract
The precise engineering of surfaces at the molecular level is a cornerstone of modern materials science, with applications spanning from advanced biosensors to anti-stiction coatings in microelectromechanical systems (MEMS). Self-assembled monolayers (SAMs) of organosilanes are pivotal in this field, enabling the tailored functionalization of surfaces. Among these, 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (FOTS) is frequently selected for its ability to create highly hydrophobic, low-energy surfaces. The integrity and performance of a FOTS layer are critically dependent on the formation of a true, uniform monolayer. This guide provides an in-depth protocol for validating the thickness of a FOTS monolayer using spectroscopic ellipsometry, a powerful, non-destructive optical technique.[1][2] We will explore the causality behind experimental choices, present a self-validating protocol, and compare FOTS with other common silane alternatives, offering researchers a comprehensive framework for accurate and reliable surface characterization.
The Critical Role of FOTS Monolayers
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate surface.[3] FOTS, an organosilane, is characterized by a reactive dichlorosilane headgroup and a fluorinated alkyl chain tail.
-
The Headgroup: The methyldichlorosilane group is the anchor. In the presence of trace amounts of water, it hydrolyzes to form reactive silanols. These silanols then covalently bond with hydroxyl groups (-OH) present on the surface of substrates like silicon wafers (with their native silicon dioxide layer), glass, or metal oxides.[4][5] This robust Si-O-Si linkage provides strong adhesion to the substrate.
-
The Tail Group: The perfluorinated alkyl chain is responsible for the functional properties of the surface. The low polarizability and high electronegativity of the fluorine atoms result in very weak intermolecular forces, leading to surfaces with exceptionally low surface energy, hydrophobicity, and chemical inertness.
The formation of a dense, complete monolayer is paramount. Incomplete coverage can lead to inconsistent surface properties, while uncontrolled polymerization can result in the formation of undesirable multilayers or aggregates, compromising the intended functionality.[6][7] Therefore, validating the thickness is a direct and crucial measure of the quality of the SAM deposition. A true FOTS monolayer is expected to have a thickness corresponding to the length of a single, vertically oriented molecule, which is approximately 1.0-1.5 nm.
The Power of Spectroscopic Ellipsometry for Nanoscale Metrology
Spectroscopic ellipsometry is an ideal technique for characterizing films at the monolayer scale due to its exceptional sensitivity and non-destructive nature.[8][9] The technique works by measuring the change in the polarization state of light as it reflects from a sample surface.[2][10][11]
When linearly polarized light interacts with a sample, the reflected light is elliptically polarized. Ellipsometry measures two key parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength:
-
Psi (Ψ): Relates to the amplitude ratio of the p- and s-polarized components of the reflected light.
-
Delta (Δ): Represents the phase shift between the p- and s-polarized components.
These parameters are extremely sensitive to the presence of even sub-nanometer thick films on a substrate.[10] However, ellipsometry is an indirect measurement technique.[9] To determine physical properties like film thickness, the experimental Ψ and Δ data must be fitted to a mathematical optical model that represents the sample structure.[12] For films thinner than ~10 nm, there is a strong correlation between the film's thickness and its refractive index, making it difficult to determine both simultaneously from a single measurement.[1][13] The standard and most reliable practice is to assume a reasonable refractive index for the organic monolayer (typically between 1.45 and 1.50) and then solve for the thickness.[1][13]
Experimental Workflow: From Substrate to Data
This section details a self-validating protocol for forming a FOTS monolayer and measuring its thickness. The initial characterization of the bare substrate is a critical control step that establishes a baseline for all subsequent measurements.
Diagram of the Experimental Workflow
Caption: Workflow for FOTS monolayer thickness validation.
Step 1: Substrate Preparation (Causality is Key)
The quality of a SAM is critically dependent on the state of the substrate. The goal is to produce a clean, smooth surface with a high density of hydroxyl (-OH) groups to act as anchor points for the silane.
-
Substrate Selection: Use single-side polished silicon wafers <100>.
-
Cleaning: The choice of cleaning method is crucial for removing organic contaminants and ensuring a hydrophilic, hydroxylated surface.
-
Piranha Solution (H₂SO₄ + H₂O₂): This is a highly effective but aggressive method. It removes organic residues and hydroxylates the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a certified fume hood with appropriate personal protective equipment).
-
UV/Ozone Treatment: A safer and often equally effective alternative. High-intensity UV light generates ozone, which oxidizes organic contaminants. This method also generates a fresh, hydroxylated silicon dioxide surface.
-
-
Rinsing and Drying: Immediately after cleaning, rinse the substrate thoroughly with high-purity deionized (DI) water and dry under a stream of inert gas (e.g., nitrogen or argon). Do not allow the wafer to dry in air, as this can lead to re-contamination. The surface should be hydrophilic (a water droplet should spread out).
Step 2: Baseline Ellipsometry Measurement (The Self-Validating Control)
Before depositing the FOTS layer, you must accurately characterize the substrate, specifically the thickness of the native silicon dioxide (SiO₂) layer.
-
Instrument Setup: Mount the clean, dry silicon wafer in the ellipsometer.
-
Data Acquisition: Acquire Ψ and Δ data over a broad spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).[1] Using multiple angles provides more data points and increases the confidence of the fit.
-
Modeling: Build an optical model consisting of the silicon substrate (Si) and a silicon dioxide (SiO₂) layer. The optical constants (n and k) for Si and SiO₂ are well-established and can be loaded from the instrument's material library.
-
Fitting: Fit the model to the experimental data by allowing the thickness of the SiO₂ layer to vary. The result will be a precise measurement of the native oxide thickness, typically 1.5-2.5 nm. This value must be fixed in the final analysis.
Step 3: FOTS Monolayer Deposition (Solution Phase)
This protocol describes a common solution-phase deposition. Vapor-phase deposition is an alternative that can also produce high-quality monolayers.[6][14][15]
-
Solution Preparation: In a controlled low-humidity environment (e.g., a glovebox), prepare a dilute solution of FOTS (e.g., 1 mM) in an anhydrous solvent like toluene or hexane. The absence of excess water is critical to prevent premature hydrolysis and aggregation of FOTS molecules in the solution.[7]
-
Immersion: Immerse the characterized substrate in the FOTS solution for a specific duration (e.g., 30-60 minutes). The immersion time influences the completeness of the monolayer.
-
Rinsing: After immersion, gently rinse the substrate with fresh anhydrous solvent (toluene) to remove any physisorbed (non-covalently bonded) molecules.
-
Curing: Gently dry the substrate with an inert gas stream and then cure it by baking on a hotplate (e.g., at 100-120°C for 10-15 minutes).[16] Curing helps to drive off any remaining solvent and promotes the formation of cross-linking Si-O-Si bonds between adjacent silane molecules, increasing the stability of the monolayer.
Step 4: Final Ellipsometry Measurement and Data Analysis
-
Data Acquisition: Measure the FOTS-coated sample using the exact same spectral range and angles of incidence as the bare substrate measurement.
-
Modeling and Fitting:
-
Open the optical model created for the bare substrate.
-
Crucially, fix the previously determined thickness of the SiO₂ layer.
-
Add a new layer on top of the SiO₂ to represent the FOTS monolayer.
-
For the FOTS layer, use a Cauchy model, which is appropriate for transparent organic films. Assume a refractive index (n) of approximately 1.45.[1][13]
-
Fit the model to the new experimental data, allowing only the thickness of the FOTS Cauchy layer to vary.
-
Caption: The optical model used for ellipsometric analysis.
Comparative Analysis: FOTS vs. Alternative Silane SAMs
While FOTS is excellent for creating low-energy surfaces, other silanes are used to introduce different functionalities. Ellipsometry is equally effective at validating the thickness of these monolayers. The expected thickness varies based on the length of the alkyl chain.
| Parameter | FOTS | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Chemical Structure | Cl₂Si(CH₃)(CH₂)₂ (CF₂)₅CF₃ | Cl₃Si(CH₂)₁₇CH₃ | (C₂H₅O)₃Si(CH₂)₃NH₂ |
| Primary Functionality | Hydrophobic / Oleophobic | Hydrophobic | Amine-functionalized / Hydrophilic |
| Expected Monolayer Thickness | ~1.0 - 1.5 nm | ~2.0 - 2.5 nm[17] | ~0.7 - 1.0 nm[18] |
| Typical Water Contact Angle | > 108°[14] | ~110° | ~50-70° |
| Key Application Areas | Anti-stiction coatings, hydrophobic surfaces, microfluidics | Model hydrophobic surfaces, lubrication | Surface functionalization for biomolecule attachment, adhesion promotion |
Alternative and Complementary Characterization Techniques
While ellipsometry is a primary tool for thickness measurement, other techniques can provide complementary information to validate the quality of the SAM.
-
Atomic Force Microscopy (AFM): Can be used in "scratch mode" to create a void in the monolayer. The height of the step between the monolayer and the substrate, measured by AFM, corresponds to the film thickness.[1] This is a direct but destructive method.[19]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides elemental composition. The presence of fluorine (for FOTS) and the attenuation of the substrate's silicon signal can be used to confirm the presence and completeness of the monolayer. Angle-resolved XPS (ARXPS) can also provide an estimate of the layer thickness.[3][20][21]
-
Contact Angle Goniometry: Measures the static water contact angle on the surface. While not a direct measure of thickness, achieving the expected high contact angle for FOTS (>108°) is a strong indicator of a well-formed, dense hydrophobic monolayer.[3][14] It is an excellent, quick qualitative check.
Conclusion
Spectroscopic ellipsometry stands out as a superior method for the validation of FOTS and other organosilane monolayer thicknesses. Its non-destructive nature, high sensitivity, and rapid measurement capabilities make it indispensable for research and quality control. By following a self-validating protocol that includes careful substrate preparation and baseline characterization, researchers can confidently and accurately determine monolayer thickness. This guide provides the necessary framework, from the fundamental principles to the practical steps of data analysis, empowering scientists to ensure the quality and integrity of their functionalized surfaces.
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How to use spectroscopic ellipsometry for thin-film characterization. (2025, July 15). Patsnap Eureka. Retrieved from [Link]
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Self-assembled monolayer. (n.d.). Wikipedia. Retrieved from [Link]
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Characterization of Self-Assembled Monolayers on a Ruthenium Surface. (n.d.). PMC - NIH. Retrieved from [Link]
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Spectroscopic Ellipsometry: Basic Concepts. (n.d.). HORIBA. Retrieved from [Link]
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Spectroscopic Ellipsometry: Basic Principles. (n.d.). Wiley-VCH. Retrieved from [Link]
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Introduction to Spectroscopic Ellipsometry of Thin Film Materials. (n.d.). Wiley-VCH. Retrieved from [Link]
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Self-Assembled Monolayers. (2018). J.A. Woollam Co. Retrieved from [Link]
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Jähde, P., & Thiesen, P. H. (2023, October 15). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems. Retrieved from [Link]
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Formation of octadecyltrichlorosilane (OTS) self-assembled monolayers on amorphous alumina. (2025, August 6). ResearchGate. Retrieved from [Link]
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Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025, February 22). ACS Publications. Retrieved from [Link]
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Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. (n.d.). PubMed. Retrieved from [Link]
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Formation of OTS self-assembled monolayers at chemically treated titanium surfaces. (n.d.). PubMed. Retrieved from [Link]
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Thermal stability of vapor phase deposited self-assembled monolayers for MEMS anti-stiction. (n.d.). ResearchGate. Retrieved from [Link]
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Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. (2013, December 3). Journal of the European Optical Society-Rapid Publications. Retrieved from [Link]
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Ellipsometry data of APTES layers deposited at different power using a pressure of 1.0 mbar. (n.d.). ResearchGate. Retrieved from [Link]
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The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. (n.d.). Alliance. Retrieved from [Link]
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Ellipsometry Data Analysis. (n.d.). J.A. Woollam. Retrieved from [Link]
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Precise measurement of photoresist film thickness. (n.d.). Taylor Hobson. Retrieved from [Link]
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Optimal Pressure and Temperature Conditions for Deposition of FOTS Thin Films Suitable for Anti-Stiction Layers. (2025, August 7). ResearchGate. Retrieved from [Link]
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Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation. (2022, August 2). NSF Public Access Repository. Retrieved from [Link]
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Materials Informatics Framework for Accelerated Discovery of High-Refractive-Index 2D Materials. (2025, December 20). American Chemical Society. Retrieved from [Link]
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Determination of film thickness and refractive index in one measurement of phase-modulated ellipsometry. (2025, August 9). ResearchGate. Retrieved from [Link]
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Methods for Thin Film Thickness Measurement. (2025, December 19). VacCoat. Retrieved from [Link]
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Thickness and refractive index of DPPC and DPPE monolayers by multiple-beam interferometry. (2014, May 21). Springer. Retrieved from [Link]
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Thickness Measurement of Photoresist Thin Films Using Interferometry. (n.d.). ResearchGate. Retrieved from [Link]
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Thickness and refractive index analysis of ellipsometry data of ultra-thin semi-transparent films. (n.d.). ResearchGate. Retrieved from [Link]
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Thickness Measurements of Thin Perfluoropolyether Polymer Films on Silicon and Amorphous-Hydrogenated Carbon with X-Ray Reflectivity, ESCA and Optical Ellipsometry. (n.d.). PubMed. Retrieved from [Link]
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Thickness of elemental and binary single atomic monolayers. (2019, December 3). Nanoscale Horizons (RSC Publishing). Retrieved from [Link]
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Electrostatic Coupling and Threshold Engineering in Low-Temperature µc-Si Double-Gate TFTs. (2026). SciRP.org. Retrieved from [Link]
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Most Read. (2025, March 31). Chemical Science Blog. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Chemical Composition of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane Films with EDX
In the realm of surface modification, 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (PFOMS) stands out for its ability to create highly hydrophobic and oleophobic surfaces.[1][2] These properties are critical in a range of applications, from anti-fouling coatings to microfluidic devices.[1] However, the efficacy of a PFOMS film is directly tied to its chemical composition and uniformity. This guide provides a comprehensive, in-depth comparison of Energy-Dispersive X-ray Spectroscopy (EDX) for validating the elemental composition of these films, benchmarked against other common surface analysis techniques.
The choice of analytical technique is paramount for accurate surface characterization. While EDX offers a rapid and accessible method for elemental analysis, it is crucial to understand its capabilities and limitations in the context of thin films.[3][4] This guide will delve into the causality behind experimental choices, ensuring a self-validating system for reliable and reproducible results.
The Role of EDX in Surface Characterization
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique, often coupled with Scanning Electron Microscopy (SEM), that provides elemental composition data.[5][6] The process involves bombarding a sample with a focused electron beam, which excites electrons in the sample's atoms.[7] As these electrons return to their ground state, they emit characteristic X-rays with energies unique to each element.[8] An EDX detector measures the energy and intensity of these X-rays to identify the elements present and their relative abundance.[5]
For PFOMS films, which have the chemical formula C₉H₇Cl₂F₁₃Si, EDX is instrumental in confirming the presence and distribution of key elements like Silicon (Si), Fluorine (F), and Chlorine (Cl). This validation is a critical quality control step in ensuring the desired surface properties have been achieved.
Experimental Protocol: EDX Analysis of PFOMS Films
This section details a step-by-step methodology for preparing and analyzing PFOMS films using EDX. The rationale behind each step is explained to provide a robust and validated protocol.
Part 1: PFOMS Film Deposition
-
Substrate Preparation: Begin with a clean, hydroxylated substrate, such as a silicon wafer or glass slide. Thoroughly clean the substrate by sonication in a sequence of acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. To ensure a high density of hydroxyl groups for silanization, treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Causality: A pristine and activated surface is essential for the formation of a uniform, covalently bonded organosilane monolayer.[9]
-
Silanization: Perform the deposition in a controlled environment, such as a glovebox with low humidity. Prepare a dilute solution of PFOMS (e.g., 1-5 mM) in an anhydrous solvent like toluene. Immerse the prepared substrate in the PFOMS solution for a specified duration (e.g., 1-2 hours). Causality: Anhydrous conditions prevent premature hydrolysis and polymerization of the silane in the solution, promoting surface-specific reactions.[10]
-
Post-Deposition Cleaning: After deposition, rinse the substrate with fresh solvent (e.g., toluene, followed by isopropanol) to remove any physisorbed molecules.
-
Curing: Cure the coated substrate in an oven at a controlled temperature (e.g., 120°C) for a defined period (e.g., 1 hour) to promote covalent bond formation with the surface and cross-linking within the film.
Part 2: EDX Analysis
-
Sample Mounting: Securely mount the PFOMS-coated substrate onto an SEM stub using conductive carbon tape. For non-conductive substrates, a thin conductive coating (e.g., carbon) may be necessary to prevent charging artifacts during analysis.[11] However, if carbon analysis is required, an alternative conductive coating like gold or palladium should be used.[12]
-
SEM-EDX Instrument Setup:
-
Accelerating Voltage: Select an appropriate accelerating voltage. A common starting point is 15-20 kV.[13] The voltage should be at least 1.5 to 2 times the energy of the characteristic X-ray lines of interest to ensure efficient excitation.[13]
-
Beam Current: Adjust the beam current to achieve a sufficient X-ray count rate without causing damage to the thin film.
-
Working Distance: Optimize the working distance for EDX analysis as recommended by the instrument manufacturer.
-
-
Data Acquisition:
-
Area Scan: Acquire an EDX spectrum from a representative area of the film to obtain an average elemental composition.
-
Elemental Mapping: Perform elemental mapping for Si, F, Cl, and O to visualize the distribution and uniformity of the PFOMS film across the substrate surface.
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Experimental Workflow for PFOMS Film Deposition and EDX Validation."
Data Interpretation and Expected Results
The EDX spectrum of a successful PFOMS film should exhibit clear peaks corresponding to Silicon (Si), Fluorine (F), and Carbon (C). A small Chlorine (Cl) peak might be present if the hydrolysis and condensation reactions are not fully complete. The underlying substrate elements (e.g., Si and O for a silicon wafer) will also be detected.
| Element | Expected Atomic % (Relative) | Rationale |
| F | High | The perfluorooctyl chain is the dominant component of the molecule.[1] |
| Si | Moderate | Each molecule contains one silicon atom. |
| C | High | Present in the perfluorooctyl chain and the methyl group. |
| Cl | Low to None | Should be largely absent after hydrolysis and curing. |
| O | Variable | Will be detected from the underlying silicon oxide and any Si-O-Si linkages. |
A Comparative Analysis: EDX vs. Alternative Techniques
While EDX is a valuable tool, a comprehensive understanding of its place among other surface analysis techniques is essential for a senior scientist.
| Technique | Principle | Analysis Depth | Information Provided | Advantages | Limitations |
| EDX | Electron beam excites characteristic X-rays.[7] | ~1-3 µm[14][15] | Elemental composition.[6] | Rapid, readily available on SEMs, good for elemental mapping. | Lower surface sensitivity, provides no chemical state information, limited light element detection.[12][16] |
| XPS | X-ray beam ejects photoelectrons with characteristic binding energies.[14] | ~1-10 nm[14][17] | Quantitative elemental composition and chemical state (e.g., oxidation states, bonding).[18][19] | High surface sensitivity, provides chemical state information.[20] | Slower analysis, requires ultra-high vacuum, larger analysis area than focused electron beams.[17][20] |
| ToF-SIMS | Pulsed ion beam sputters secondary ions from the surface, which are analyzed by mass.[21][22] | ~1-2 nm[15] | Elemental and molecular information with high sensitivity.[23][24] | Extremely high surface sensitivity, can detect molecular fragments, imaging with high spatial resolution.[15] | Generally qualitative or semi-quantitative without standards, can be destructive. |
dot graph G { layout=neato; node [shape=ellipse, style=filled];
} caption: "Information provided by different surface analysis techniques for PFOMS films."
Why Choose EDX? A Practical Perspective
For routine validation of PFOMS film deposition, EDX provides a cost-effective and time-efficient solution. Its ability to quickly confirm the presence and uniform distribution of fluorine and silicon is often sufficient for quality control in many research and development settings.
When to Employ XPS or ToF-SIMS
For more in-depth investigations, such as optimizing the curing process or understanding film degradation, XPS and ToF-SIMS are indispensable.
-
X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is the go-to technique for quantifying the chemical states of elements on the surface.[14][19] For PFOMS films, XPS can differentiate between the silicon in the silane and the silicon in the underlying substrate. It can also provide information on the C-F and C-H bonding environments.[10] The analysis depth of XPS is typically less than 10 nm, making it highly surface-sensitive.[14][17]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS offers unparalleled surface sensitivity, analyzing the top 1-2 nanometers of a sample.[15] It works by bombarding the surface with a primary ion beam and analyzing the mass of the ejected secondary ions.[21][22] This technique can identify not only elements but also molecular fragments, providing a detailed fingerprint of the surface chemistry.[23][24] For PFOMS films, ToF-SIMS can detect fragments of the perfluorooctyl chain, offering direct evidence of the molecular structure at the surface.
Conclusion
Validating the chemical composition of this compound films is a critical step in ensuring their functionality. Energy-Dispersive X-ray Spectroscopy provides a rapid and accessible method for elemental confirmation and uniformity mapping. While it lacks the surface sensitivity and chemical state information of techniques like XPS and ToF-SIMS, its integration with SEM makes it an invaluable tool for routine quality control and initial characterization. For a comprehensive understanding of the surface chemistry, particularly for process development and failure analysis, a multi-technique approach incorporating XPS and ToF-SIMS is recommended. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently validate their PFOMS films and select the appropriate analytical tools for their specific needs.
References
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Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) - EAG Laboratories. [Link]
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X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique - Physical Electronics. [Link]
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Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) - Surface Science Western. [Link]
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Time-of-Flight Secondary Ion Mass Spectrometry | NIST. [Link]
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X-Ray Photoelectron Spectroscopy (XPS) for material surface analysis - Alter Technology. [Link]
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TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI). [Link]
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Time-of-Flight Secondary Ion Mass Spectrometry | Environmental Molecular Sciences Laboratory. [Link]
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X-ray Photoelectron Spectroscopy | XPS-ESCA - EAG Laboratories. [Link]
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Organosilane Chemical Gradients: Progress, Properties, and Promise | Langmuir - ACS Publications. [Link]
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(1H,1H,2H,2H-Perfluorooctyl)methyldichlorosilane - MySkinRecipes. [Link]
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Energy-dispersive X-ray spectroscopy - Wikipedia. [Link]
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Energy Dispersive X Ray Spectroscopy - YouTube. [Link]
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Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC - NIH. [Link]
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Chapter 2 Thin Film Studies by Energy Dispersive X-Ray Analysis Technique: Review. [Link]
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EDX-analysis for thin films thicknesses determination. [Link]
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Elemental characterization of Al nanoparticles buried under a Cu thin film – TOF-SIMS vs. STEM/EDX | Request PDF - ResearchGate. [Link]
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Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide - Dongye Chemical. [Link]
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Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC - NIH. [Link]
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1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | C10H10ClF13Si - PubChem. [Link]
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Comparison of attributes of LEIS, ToF-SIMS, and XPS. | Download Table - ResearchGate. [Link]
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Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles - PMC - NIH. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane: A Dual-Hazard Approach
As a Senior Application Scientist, navigating the complexities of chemical handling and disposal is a daily imperative. The compound 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane presents a unique dual-hazard challenge that demands a meticulously planned disposal strategy. This guide provides a comprehensive, step-by-step protocol grounded in chemical principles to ensure the safety of laboratory personnel and the protection of our environment. The procedure detailed herein is designed to be a self-validating system, ensuring that each step's success is confirmed before proceeding to the next.
The core challenge lies in the molecule's two distinct components: the dichlorosilane head and the perfluorooctyl tail.
-
Dichlorosilane Group: This functional group is acutely hazardous. It reacts violently and exothermically with water and other protic compounds in a process called hydrolysis.[1][2][3] This reaction rapidly generates significant quantities of corrosive hydrogen chloride (HCl) gas, which forms hydrochloric acid upon contact with moisture, posing a severe risk of chemical burns to the skin, eyes, and respiratory tract.[4][5][6]
-
Perfluorooctyl Group: This component classifies the molecule as a Per- and Polyfluoroalkyl Substance (PFAS). PFAS are known as "forever chemicals" due to their extreme persistence in the environment.[7][8] Their disposal is subject to stringent regulatory scrutiny, and recent guidance from the U.S. Environmental Protection Agency (EPA) emphasizes methods that minimize environmental release.[7][9][10]
Therefore, our disposal plan cannot simply address the reactivity of the silane; it must culminate in a waste stream that is properly managed according to PFAS regulations.
Chemical & Safety Profile
A thorough understanding of the material's properties is the foundation of safe handling.
| Property | Value | Reference |
| CAS Number | 73609-36-6 | [11][12] |
| Molecular Formula | C₉H₇Cl₂F₁₃Si | [13] |
| Primary Hazards | Reacts violently with water. Causes severe skin burns and eye damage. Corrosive to respiratory tract. | [8][14][15] |
| Secondary Hazard | Classified as a PFAS ("Forever Chemical"), posing long-term environmental risk. | [7][8] |
| Incompatibilities | Water, alcohols, strong bases, oxidizing agents, most metals (in the presence of moisture). | [14][16] |
Phase 1: Pre-Disposal Safety & Preparation
Before handling the chemical, establishing a controlled environment is critical. This phase ensures that all safety measures are in place to mitigate the immediate risks of the chlorosilane group.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal operations must be conducted inside a certified chemical fume hood to contain the corrosive HCl gas evolved during the process.[8][17]
Mandatory PPE includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.[4][5]
-
Hand Protection: Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™). A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended.
-
Body Protection: A flame-retardant, acid-resistant laboratory coat and an impervious apron.[17]
-
Footwear: Closed-toe shoes made of non-porous material.
Step 2: Preparation of Neutralization Station
The cornerstone of this protocol is the controlled hydrolysis and immediate neutralization of the resulting HCl.
-
Select an Appropriate Reaction Vessel: Choose a large, heavy-walled HDPE (High-Density Polyethylene) pail or a glass beaker placed within a secondary containment vessel (e.g., a plastic tub). The vessel should be at least ten times the volume of the silane to be neutralized to accommodate the neutralization solution and prevent splashing.
-
Prepare the Basic Solution: Create a cold, stirred 5-10% aqueous solution of a weak base. Sodium bicarbonate is a suitable choice as it is less hazardous than strong bases and its reaction with acid produces CO₂, providing a visual indicator of neutralization.
-
Causality: Using a cold solution helps to absorb the heat generated during the exothermic hydrolysis reaction, preventing the solution from boiling and splashing corrosive materials. Vigorous stirring ensures the immediate dispersion and neutralization of HCl as it forms.
-
Phase 2: Controlled Hydrolysis & Neutralization Protocol
This is the most critical phase of the disposal process. The goal is to safely hydrolyze the dichlorosilane without an uncontrolled reaction while ensuring all acidic byproducts are neutralized.
Caption: Disposal workflow for this compound.
Step-by-Step Procedure:
-
Initiate Controlled Addition: Using a disposable pipette or a dropping funnel, add the this compound dropwise into the vortex of the vigorously stirred, cold bicarbonate solution.
-
Expert Insight: The dropwise addition to a vortex is crucial. It maximizes the surface area of the droplet, ensuring rapid dispersion and preventing the formation of a localized, highly reactive layer of unhydrolyzed silane on the surface, which could lead to a sudden, violent reaction.[1] You will observe gas evolution (CO₂ and HCl) and the formation of a white precipitate (polysiloxane).
-
-
Observe and Control: The rate of addition should be slow enough that the reaction remains easily controllable, with minimal foaming and no excessive temperature increase. If the reaction becomes too vigorous, immediately cease addition until it subsides.
-
Complete the Reaction: After all the silane has been added, allow the mixture to stir for an additional 30-60 minutes to ensure the complete hydrolysis and neutralization of all reactive species.
-
Verify Neutralization: Once the reaction has subsided and gas evolution has ceased, use a calibrated pH meter or pH paper to test the solution. The final pH must be between 7.0 and 9.0.
-
Self-Validation: This step is a critical control point. If the pH is below 7.0, the solution is still acidic and corrosive. Add more sodium bicarbonate solution in small portions until the target pH range is achieved. This ensures the waste is safe for handling and storage.
-
Phase 3: Waste Management & Regulatory Compliance
With the immediate reactivity hazard neutralized, the focus shifts to managing the persistent PFAS component of the waste.
-
Waste Collection: The neutralized slurry contains water, sodium chloride, sodium bicarbonate, and the inert poly(perfluorooctylmethyl)siloxane. This entire mixture must be collected as hazardous waste.
-
Containerization and Labeling: Carefully transfer the neutralized mixture into a robust, sealable hazardous waste container. The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"Contains Per- and Polyfluoroalkyl Substances (PFAS)"
-
"Aqueous Siloxane Polymer Slurry"
-
List of contents: Water, Poly(perfluorooctylmethyl)siloxane, Sodium Chloride.
-
-
Final Disposal Pathway: This waste must not be discharged into the sewer system.[8] It must be disposed of through your institution's Environmental Health & Safety (EHS) department. According to the EPA's "Interim Guidance on the Destruction and Disposal of PFAS," the recommended disposal technologies are:
-
High-Temperature Thermal Destruction (Incineration): Permitted hazardous waste incinerators operating at sufficiently high temperatures (e.g., above 1100°C) are considered effective at destroying PFAS.[18]
-
Hazardous Waste Landfills: If incineration is not available, disposal in a permitted hazardous waste landfill is the next best option. These landfills have leachate collection systems and other controls to minimize environmental release.[10][18]
-
Emergency Procedures: Spill Management
In the event of an accidental spill of the neat material:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Do not use water or aqueous solutions on a spill of unreacted chlorosilane.[4] Cover the spill with a dry, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[16] Do not use combustible absorbents like paper towels or sawdust.
-
Collect: Once absorbed, carefully sweep the material into a designated, dry, and labeled container for hazardous waste.
-
Neutralize (Post-Collection): The collected material can now be disposed of using the hydrolysis protocol described above, adding the absorbent mixture slowly and in small portions to the basic solution.
By adhering to this comprehensive, chemically-sound protocol, researchers can safely manage the dual hazards of this compound, ensuring both immediate laboratory safety and long-term environmental stewardship.
References
- Source: U.S. Environmental Protection Agency (as reported by a secondary source)
- Source: InsideEPA.
- Title: EPA's Updated Guidance on Destruction and Disposal of PFAS Source: Montrose Environmental Group URL
- Title: Chemistry - Hydrolysis Source: Silicones Europe URL
- Title: Is "Forever" Really Forever?
- Title: EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials Source: The Acta Group URL
- Title: GLOBAL SAFE HANDLING OF CHLOROSILANES Source: American Chemistry Council URL
- Title: Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes.
- Title: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane - Safety Data Sheet Source: Synquest Labs URL
- Title: Hydrolysis and polycondensation Source: University of Wuppertal, Chemiedidaktik URL
- Title: Chlorosilane Safety Guide Source: Scribd URL
- Title: Typical hydrolysis reaction mechanisms of chlorosilanes with water...
- Title: Continuous hydrolysis process of organic dichlorosilane Source: Google Patents URL
- Title: 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane - Material Safety Data Sheet Source: Santa Cruz Biotechnology URL
- Title: SAFETY DATA SHEET - (Chlorosilanes, flammable, corrosive, n.o.s.)
- Title: Chlorosilane Emergency Response Guidelines Source: ASTM International URL
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- Title: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane - Safety Data Sheet Source: Apollo Scientific URL
- Title: this compound Safety Data Sheets Source: Echemi URL
- Title: Safety Data Sheet - (1H,1H,2H,2H-Perfluorodecyltrichlorosilane)
- Title: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane, 97% Source: Fisher Scientific URL
- Title: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane - Safety Data Sheet Source: Synquest Labs URL
- Title: SAFETY DATA SHEET - 1H,1H,2H,2H-Perfluorodecyltrichlorosilane Source: Fisher Scientific URL
- Title: (1H,1H,2H,2H-Perfluorooctyl)
- Title: SAFETY DATA SHEET - 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Source: Fisher Scientific URL
- Title: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane - Safety Data Sheet Source: ChemicalBook URL
- Title: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane - Material Safety Data Sheet Source: Santa Cruz Biotechnology URL
- Title: this compound CAS#: 73609-36-6 Source: ChemicalBook URL
- Title: Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport Source: PubMed URL
- Title: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane - Safety Data Sheet Source: Synquest Labs URL
- Title: 1H,1H,2H,2H-Perfluorodecylamine - Safety Data Sheet Source: Synquest Labs URL
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A Researcher's Guide to Handling 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane: From Core PPE to Emergency Response
As a Senior Application Scientist, I've seen firsthand how the unique reactivity of chlorosilanes demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane. Our objective is to build a self-validating system of safety around your workflow, ensuring that every step is understood, justified, and properly executed.
The Central Hazard: Extreme Water Reactivity
The foundational principle for safely handling any dichlorosilane, including this specific compound, is its violent reaction with water.[1] Upon contact with moisture—even humidity in the air—this compound rapidly hydrolyzes. This reaction is not benign; it generates significant heat and, most critically, releases dense, corrosive hydrogen chloride (HCl) gas.[2][3] This single chemical property is the root cause of its primary hazards and dictates every aspect of its handling, from storage to disposal. Inhalation of these vapors can cause severe damage to the respiratory tract, while direct contact with the liquid leads to severe chemical burns on the skin and can cause permanent eye damage.[2][4]
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Your choice of PPE is your first and most critical line of defense. Given the compound's reactivity and corrosive byproducts, a comprehensive ensemble is mandatory. Do not simply wear gloves; wear the correct gloves. Do not just protect your eyes; shield your entire face. The following table outlines the essential PPE, with explanations rooted in the chemical's behavior.
| Protection Area | Required PPE | Rationale & Expert Insight |
| Respiratory | NIOSH-certified respirator with a combination organic vapor/acid gas (yellow) cartridge.[5] | The primary inhalation hazard is HCl gas, a byproduct of hydrolysis. An acid gas cartridge is essential for neutralization. For significant spill scenarios, a self-contained breathing apparatus (SCBA) is required.[1] |
| Eye & Face | Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.[6][7] | Standard safety glasses are insufficient.[6] The violent reaction with moisture can cause splashing. Goggles provide a seal against vapors and splashes, while the face shield offers a secondary barrier for the entire face. Contact lenses should never be worn.[5][8] |
| Hands | Heavy-duty, chemical-resistant gloves (Neoprene or Nitrile rubber).[5] For extended contact, Viton® is recommended.[8] | These materials offer proven resistance to chlorosilanes and their acidic byproducts. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving can provide additional protection. |
| Body | Flame-resistant laboratory coat (e.g., Nomex®) worn over long-sleeved natural fiber clothing (cotton).[7] Chemical-resistant apron. | The lab coat should be fully buttoned.[7] A chemical-resistant apron provides an additional barrier against splashes of this corrosive liquid. Synthetic fabrics like polyester can melt and adhere to skin in the event of a chemical splash or fire. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. Trousers should be worn outside of boots to prevent chemicals from channeling inside.[8] |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound must be performed inside a certified chemical fume hood to control vapor exposure.
-
Preparation: Before bringing the chemical into the hood, ensure the work area is free of moisture. Ground and bond the container and receiving equipment to prevent static discharge.[5] Have spill cleanup materials (inert absorbent like sand or vermiculite) and quenching agents readily accessible.
-
Donning PPE: Put on your PPE in the following order: inner gloves, lab coat, apron, respirator, eye/face protection, and finally, outer gloves.
-
Chemical Transfer: Use only glass or compatible steel equipment; avoid non-ferrous metals like aluminum or copper which can be corroded.[2] When transferring, open containers carefully as pressure may build up.[8] Perform all transfers slowly to minimize splashing.
-
Post-Handling: After completing your work, securely seal the chemical container.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield, apron, and lab coat. Remove goggles and respirator last. Wash hands thoroughly with soap and water after removing all PPE.[5]
Emergency Protocol: Spill Management Workflow
Accidental spills demand an immediate and systematic response. The primary goal is to contain the spill and neutralize the material without using water directly on the chlorosilane, which would exacerbate the release of HCl gas.
Caption: Workflow for managing a this compound spill.
First Aid: Immediate Response to Exposure
In the event of personal exposure, time is critical. The corrosive nature of this chemical and its hydrolysis products requires immediate action.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, including shoes.[2][9] A safety shower should be used if available. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[9] Remove contact lenses if it can be done easily. Transport to a hospital or doctor without delay.[8]
-
Inhalation: Move the affected person to fresh air at once.[1] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention, as lung edema may be delayed.[9]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink a small amount of water.[11] Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[12]
Disposal Plan: Compliant Waste Management
All materials contaminated with this compound, including the absorbed spill cleanup material and used disposable PPE, must be treated as corrosive hazardous waste.[2]
-
Containment: Place all waste into a clearly labeled, sealed container that is compatible with corrosive materials. Do not use containers that can be corroded by acids or the silane itself (e.g., aluminum).[9]
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials, particularly water.[9]
-
Disposal: Arrange for disposal through a licensed hazardous waste management company. All local, state, and federal regulations for hazardous waste disposal must be strictly followed.[4] Do not attempt to neutralize the waste yourself without specific protocols and equipment.
By understanding the fundamental reactivity of this compound and adhering to these detailed operational and safety plans, you can effectively mitigate the risks and ensure a safe laboratory environment.
References
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Hazards Identification First Aid Measures . Source: Massachusetts Institute of Technology (MIT). [Link]
-
DICHLOROSILANE Safety Data Sheet . Source: Gelest, Inc. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES . Source: American Chemistry Council. [Link]
-
1H,1H,2H,2H-Perfluorodecyltrichlorosilane Safety Data Sheet . Source: Nanoscale Research Facility. [Link]
-
First Aid Procedures for Chemical Hazards . Source: Centers for Disease Control and Prevention (CDC), NIOSH. [Link]
-
Personal Protective Equipment . Source: U.S. Environmental Protection Agency (EPA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
